waixenicin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H36O7 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
[(E,5S)-5-[(1R,4aS,11aR)-1-acetyloxy-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-4-yl]-5-acetyloxy-2-methylpent-2-enyl] acetate |
InChI |
InChI=1S/C26H36O7/c1-16-8-7-9-18(3)25-22(12-10-16)23(15-31-26(25)33-21(6)29)24(32-20(5)28)13-11-17(2)14-30-19(4)27/h8,11,15,22,24-26H,3,7,9-10,12-14H2,1-2,4-6H3/b16-8?,17-11+/t22-,24+,25+,26-/m1/s1 |
InChI Key |
DCZJIZRGTZFSQY-VWQHOESYSA-N |
Isomeric SMILES |
CC1=CCCC(=C)[C@H]2[C@H](CC1)C(=CO[C@@H]2OC(=O)C)[C@H](C/C=C(\C)/COC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=CCCC(=C)C2C(CC1)C(=COC2OC(=O)C)C(CC=C(C)COC(=O)C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery, Isolation, and Biological Evaluation of Waixenicin A from Sarcothelia edmondsoni
For Researchers, Scientists, and Drug Development Professionals
Abstract
Waixenicin A, a potent and selective inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel, represents a significant natural product with therapeutic potential in oncology and neurology. First isolated from the Hawaiian soft coral Sarcothelia edmondsoni (synonym: Anthelia edmondsoni) in 1984, this xenicane diterpenoid has garnered substantial interest for its ability to modulate cellular processes governed by TRPM7. This technical guide provides a comprehensive overview of the discovery, bioassay-guided isolation, and detailed experimental protocols for the biological evaluation of this compound. It is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Discovery and Structural Elucidation
This compound was first reported by Scheuer and Clardy in 1984, following its isolation from the soft coral Sarcothelia edmondsoni collected in Hawaii[1]. The structure of this complex diterpenoid was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[1][2]. The molecule features a distinctive trans-fused nine-membered carbocyclic ring fused to a dihydropyran ring system[3].
Spectroscopic Data
The structural assignment of this compound is supported by the following key spectroscopic data:
Table 1: Key Spectroscopic Data for this compound
| Technique | Key Observations |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass and elemental composition, confirming the molecular formula. |
| ¹H NMR | Reveals the chemical environment of each proton, including characteristic signals for olefinic, methine, and methyl protons. |
| ¹³C NMR | Determines the number and type of carbon atoms, including carbonyls, olefinic carbons, and oxygenated carbons. |
| 2D NMR (COSY, HSQC, HMBC) | Establishes proton-proton and proton-carbon correlations, allowing for the complete assignment of the carbon skeleton and the relative stereochemistry. |
Note: For a complete dataset, researchers are advised to consult the original isolation and total synthesis publications.
Bioassay-Guided Isolation from Sarcothelia edmondsoni
The isolation of this compound from its natural source is achieved through a multi-step bioassay-guided fractionation process. The guiding bioassay typically involves the assessment of TRPM7 inhibition[4][5].
Experimental Protocol: Isolation and Purification
The following protocol is a generalized procedure based on established methodologies for the isolation of this compound[4][5][6]:
-
Extraction:
-
Lyophilized and ground S. edmondsoni tissue is exhaustively extracted with methanol (B129727) (MeOH) at room temperature.
-
The resulting crude extract is concentrated under reduced pressure.
-
-
Solvent Partitioning:
-
The crude MeOH extract is subjected to a liquid-liquid partitioning scheme, for example, between n-hexane and 90% aqueous MeOH, to separate compounds based on polarity.
-
The active fraction, as determined by the TRPM7 inhibition assay, is selected for further purification.
-
-
Chromatographic Separation:
-
Silica (B1680970) Gel Chromatography: The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., n-hexane/ethyl acetate). Fractions are collected and assayed for activity.
-
High-Performance Liquid Chromatography (HPLC): Active fractions from the silica gel column are further purified by reversed-phase HPLC (e.g., C18 column) using a suitable solvent system (e.g., acetonitrile/water or methanol/water gradient).
-
The peak corresponding to this compound is collected, and the purity is assessed by analytical HPLC and NMR.
-
Biological Activity and Mechanism of Action
This compound is a highly potent and selective inhibitor of the TRPM7 ion channel, which plays a crucial role in cellular magnesium homeostasis and has been implicated in the proliferation of various cancer cells[4][7][8].
Table 2: Bioactivity Data for this compound
| Assay | Cell Line | IC₅₀ Value | Reference |
| TRPM7 Inhibition (Patch-Clamp) | HEK293 cells overexpressing TRPM7 | 16 nM (Mg²⁺-dependent) | [4] |
| TRPM7 Inhibition (Mn²⁺ Quenching) | HEK293 cells overexpressing TRPM7 | ~12 µM | [5] |
| Cell Proliferation (MTS Assay) | Jurkat T-cells | Potent inhibition observed | [4] |
| Cell Proliferation | AGS and MCF-7 cells | Inhibition of cell viability | [7] |
Experimental Protocol: TRPM7 Inhibition Assay (Whole-Cell Patch-Clamp)
This protocol is adapted from methodologies described for measuring TRPM7 currents[4][7][9]:
-
Cell Preparation:
-
HEK293 cells stably overexpressing murine TRPM7 are cultured on glass coverslips.
-
Experiments are performed 24-48 hours after plating.
-
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 10 glucose (pH 7.2 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, 10 BAPTA (pH 7.2 with CsOH). To activate TRPM7 currents, intracellular Mg²⁺ is depleted.
-
Voltage ramps from -100 mV to +100 mV are applied to elicit TRPM7 currents.
-
-
Data Analysis:
-
Current amplitudes are measured at a specific holding potential (e.g., +80 mV).
-
The inhibitory effect of this compound is determined by comparing current amplitudes before and after application of the compound at various concentrations.
-
Experimental Protocol: TRPM7 Inhibition Assay (Mn²⁺ Quenching Fluorometry)
This high-throughput compatible assay measures TRPM7-mediated Mn²⁺ influx[5][10]:
-
Cell Preparation:
-
HEK293 cells overexpressing TRPM7 are seeded in a 96-well plate.
-
Cells are loaded with the fluorescent Ca²⁺ indicator Fura-2 AM.
-
-
Fluorometric Measurement:
-
The baseline fluorescence is recorded.
-
MnCl₂ is added to the extracellular solution. Influx of Mn²⁺ through active TRPM7 channels quenches the Fura-2 fluorescence.
-
The rate of fluorescence quench is measured over time.
-
-
Data Analysis:
-
The inhibitory effect of this compound is determined by its ability to reduce the rate of Mn²⁺-induced fluorescence quench.
-
IC₅₀ values are calculated from the dose-response curve.
-
References
- 1. Total Syntheses of (+)-Waixenicin A, (+)-9-Deacetoxy-14,15-deepoxyxeniculin, and (−)-Xeniafaraunol A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Synthesis of Xenia diterpenoids and related metabolites isolated from marine organisms [beilstein-journals.org]
- 4. This compound Inhibits Cell Proliferation through Magnesium-dependent Block of Transient Receptor Potential Melastatin 7 (TRPM7) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qcbr.queens.org [qcbr.queens.org]
- 6. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. mdpi.com [mdpi.com]
- 9. This compound inhibits cell proliferation through magnesium-dependent block of transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
waixenicin A chemical structure and stereochemistry
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Waixenicin A
Introduction
This compound is a complex marine natural product belonging to the xenicin (B12305654) subclass of Xenia diterpenoids.[1][2][3] First isolated in 1984 by Scheuer and Clardy from the Hawaiian soft coral Sarcothelia edmondsoni, this compound has attracted significant attention from the scientific community.[1][4] This interest is primarily due to its potent and highly selective inhibitory activity against the transient receptor potential melastatin 7 (TRPM7) ion channel, a critical regulator of cellular magnesium homeostasis and a promising target for therapeutic intervention in cancer and ischemic diseases.[5][6][7] This guide provides a detailed examination of the chemical structure and absolute stereochemistry of this compound, supported by spectroscopic data, synthetic methodologies, and visualizations.
Chemical Structure
This compound is a diterpenoid characterized by a unique and intricate molecular architecture.[8] Its molecular formula is C₂₆H₃₆O₇, corresponding to a molar mass of 460.56 g/mol .[4][9] The core of the molecule is a trans-fused 11-oxabicyclo[7.4.0]tridecane ring system.[2][3][10]
Key Structural Features:
-
Bicyclic Core : The structure is built upon a bicyclic system comprising a dihydropyran ring fused to a nine-membered carbocycle (cyclononene).[2][8]
-
Dihydropyran Ring : This six-membered oxygen-containing ring includes an acid-labile enol ether and an acetal (B89532) moiety, contributing to the molecule's chemical sensitivity.[2][4]
-
Nine-Membered Ring : A key challenge in its synthesis, this ring contains an (E)-configured trisubstituted double bond and an exo-methylene group.[2][4][8]
-
Side Chain : An unsaturated pentenyl side chain is attached to the dihydropyran ring.[4]
-
Functional Groups : The molecule is decorated with three acetate (B1210297) groups, which are crucial for its biological activity.[2]
The IUPAC name for this compound is [(E,5S)-5-[(1R,4aS,11aR)-1-acetyloxy-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-4-yl]-5-acetyloxy-2-methylpent-2-enyl] acetate.[8][11]
Below is a diagram illustrating the retrosynthetic analysis of this compound, which deconstructs the complex structure into simpler precursors, highlighting the key strategic disconnections for its total synthesis.
Caption: Retrosynthetic analysis of this compound.
Stereochemistry
The biological activity of this compound is intrinsically linked to its precise three-dimensional arrangement. The molecule possesses four stereogenic centers, and the naturally occurring enantiomer is (+)-waixenicin A.[4]
The absolute configuration of these stereocenters has been definitively established through the first asymmetric total synthesis by the Magauer group in 2023.[4][10][12] The established configuration is (1R, 4aS, 4S, 11aR) .[4]
Determination of the absolute configuration is a critical step in chemical analysis and drug development.[13] While X-ray crystallography is the primary method for unambiguously determining the three-dimensional structure of a molecule, obtaining suitable crystals can be a significant bottleneck.[14][15] In the case of this compound, its total synthesis and comparison of spectroscopic data with the natural product were pivotal in confirming its stereochemistry.[1][10]
Quantitative Data
This compound's most notable quantitative feature is its potent and selective inhibition of the TRPM7 ion channel. This activity is magnesium-dependent and has been measured in various cell lines.
| Biological Target | Assay System | IC₅₀ Value | Selectivity | Reference |
| TRPM7 Channel | Human Jurkat T-cells, Rat basophilic leukemia cells | 16 nM (Mg²⁺-dependent) | No inhibition of TRPM6, TRPM2, TRPM4 | [1][6][7] |
Experimental Protocols
Isolation from Natural Source
The protocol for isolating this compound from its natural source, the soft coral Sarcothelia edmondsoni, involves bioassay-guided fractionation.[6]
-
Extraction : Freeze-dried samples of the coral are extracted with methanol. The resulting extract is reconstituted in a mixture of methanol, ethyl acetate, and t-butyl methyl ether.[6]
-
Initial Fractionation : The crude extract is subjected to vacuum liquid chromatography. The fraction eluting with a 95:5 mixture of dichloromethane/methanol is collected, as it contains the highest concentration of the target compound.[6]
-
Purification : The concentrated active fraction undergoes repeated semi-preparative reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound (>95% purity).[6]
-
Identification : The identity of the isolated compound is confirmed by comparing its Nuclear Magnetic Resonance (NMR) data and optical rotation with values reported in the literature.[6]
The workflow for the isolation and identification of this compound is depicted below.
Caption: Isolation and analysis workflow for this compound.
Key Steps in Total Synthesis
The first asymmetric total synthesis of (+)-waixenicin A was a landmark achievement, confirming its absolute stereochemistry and providing a scalable route for producing analogs.[1][10][12] The strategy employed by the Magauer group involved several key transformations.[16]
-
Dihydropyran Ring Formation : The synthesis commences with an Achmatowicz reaction on a furan (B31954) derivative to construct the dihydropyran ring, a core component of the molecule.[4]
-
Chirality Introduction : Enzymatic resolution is used early in the synthesis to establish the correct chirality, ensuring the enantioselective production of the natural product.[4]
-
Nine-Membered Ring Closure : The characteristic and challenging nine-membered carbocycle is forged via a diastereoselective conjugate addition/trapping sequence followed by a powerful intramolecular alkylation reaction.[1][10][12] This step is crucial for establishing the trans-fused bicyclic system.
-
Side Chain Installation : The final oxidized prenyl side chain is installed using a Brown allylation followed by a challenging olefin cross-metathesis reaction.[1][10]
Mechanism of Action: TRPM7 Inhibition
This compound exerts its biological effects by acting as a potent inhibitor of the TRPM7 channel.[5] This channel is a bifunctional protein, possessing both ion channel and kinase domains, and plays a vital role in cellular magnesium influx.[7] The inhibition by this compound is cytosolic and its potency is enhanced by intracellular magnesium concentrations.[6][7] By blocking TRPM7, this compound disrupts magnesium-dependent cellular processes, leading to the inhibition of cell proliferation, a property that makes it a valuable lead compound for anticancer therapies.[5][6][17]
The diagram below illustrates the inhibitory action of this compound on the TRPM7 signaling pathway.
Caption: this compound inhibits TRPM7-mediated cell proliferation.
Conclusion
This compound stands out as a structurally complex and biologically significant marine diterpenoid. Its unique trans-fused oxabicyclo[7.4.0]tridecane skeleton and specific stereochemical configuration are essential for its potent and selective inhibition of the TRPM7 ion channel. The successful total synthesis has not only confirmed its absolute stereochemistry but also opened avenues for the development of novel therapeutic agents based on its pharmacophore. The detailed understanding of its structure and function provides a solid foundation for researchers in natural product chemistry, medicinal chemistry, and drug development to explore the full potential of this remarkable molecule.
References
- 1. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]
- 2. Synthesis of this compound: Exploring Strategies for Nine-Membered Ring Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Syntheses of (+)-Waixenicin A, (+)-9-Deacetoxy-14,15-deepoxyxeniculin, and (−)-Xeniafaraunol A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound – Wikipedia [de.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. qcbr.queens.org [qcbr.queens.org]
- 7. This compound inhibits cell proliferation through magnesium-dependent block of transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy this compound (EVT-10905797) [evitachem.com]
- 9. Page loading... [guidechem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound | C26H36O7 | CID 73755210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Total Syntheses of (+)-Waixenicin A, (+)-9-Deacetoxy-14,15-deepoxyxeniculin, and (-)-Xeniafaraunol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Absolute configuration - Wikipedia [en.wikipedia.org]
- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The Magauer Synthesis of this compound [organic-chemistry.org]
- 17. qcbr.queens.org [qcbr.queens.org]
Waixenicin A: A Technical Guide to its Mechanism of Action on the TRPM7 Channel
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism through which waixenicin A, a natural diterpenoid derived from the soft coral Sarcothelia edmondsoni, exerts its inhibitory effects on the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[1][2] TRPM7, a bifunctional protein with both an ion channel and a kinase domain, is a critical regulator of cellular magnesium homeostasis, proliferation, and migration, making it a compelling target for therapeutic development in oncology and neurology.[2][3] this compound stands out as the first potent and relatively specific inhibitor of TRPM7, offering a valuable pharmacological tool for dissecting the channel's function and a promising lead for drug development.[1][2]
Core Mechanism of Inhibition
This compound's primary mechanism of action is a direct, cytosolic block of the TRPM7 ion channel.[1][2] This inhibition is unique in its potentiation by intracellular free magnesium (Mg²⁺), a key physiological regulator of TRPM7 activity.[1][2]
Magnesium-Dependent Block
The inhibitory potency of this compound is significantly enhanced in the presence of intracellular Mg²⁺.[1][2] In experimental conditions with physiological intracellular Mg²⁺, this compound inhibits TRPM7 in the nanomolar range.[4] However, in the absence of intracellular Mg²⁺, a condition where TRPM7 currents are more fully developed, the IC₅₀ value increases to the micromolar range, highlighting the cooperative nature of this inhibition.[5][6]
Role of the TRPM7 Kinase Domain
The C-terminal kinase domain of TRPM7 is crucial for the potent inhibitory action of this compound. Key findings include:
-
Mutation of Mg²⁺ Binding Site: Mutating a known Mg²⁺ binding site within the kinase domain reduces the inhibitory potency of this compound.[1][2]
-
Kinase Deletion: Conversely, deleting the entire kinase domain enhances the efficacy of this compound and renders the inhibition independent of intracellular Mg²⁺.[1][2]
These results suggest a complex allosteric mechanism where this compound, in concert with intracellular Mg²⁺, stabilizes a non-conductive state of the channel via the kinase domain.[1][2] Recent studies also indicate that the inhibition by this compound is irreversible, which is consistent with the action of a covalent inhibitor.[7]
Quantitative Data: Potency and Specificity
The potency of this compound is highly dependent on the experimental conditions, particularly the intracellular Mg²⁺ concentration. Its specificity has been demonstrated against closely related TRP channels.
Table 1: Inhibitory Potency of this compound on TRPM7
| Condition | IC₅₀ Value | Cell Type | Comments | Source(s) |
| Mg²⁺-dependent | 16 nM | HEK293 cells | Potency is significantly enhanced by intracellular Mg²⁺. | [4][8] |
| Mg²⁺-free | 7 µM | HEK293 cells | Measured in conditions that maximize TRPM7 current. | [5][6] |
Table 2: Specificity Profile of this compound
| Channel | Effect | Comments | Source(s) |
| TRPM7 | Potent Inhibition | Primary target. | [1][2] |
| TRPM6 | No significant inhibition | Does not affect the closest homolog to TRPM7. | [1][2][8] |
| TRPM2 | No significant inhibition | - | [1][2] |
| TRPM4 | No significant inhibition | - | [1][2] |
| CRAC (ORAI1) | No significant inhibition | Ca²⁺ release-activated Ca²⁺ channel. | [1][2] |
| Zebrafish TRPM7 | No effect | Demonstrates species-specific differences. | [3] |
Downstream Cellular Effects and Signaling Pathways
By inhibiting TRPM7-mediated cation influx, this compound triggers significant downstream cellular consequences, primarily impacting cell proliferation and survival, particularly in cancer models.[1][2]
-
Cell Cycle Arrest: Pharmacological inhibition of TRPM7 by this compound leads to growth arrest in the G₀/G₁ phase of the cell cycle.[9][10]
-
Inhibition of Cancer Phenotypes: this compound has been shown to inhibit proliferation, migration, and invasion in glioblastoma and lung cancer cell lines.[3][9] It also suppresses the formation of tumor spheres, indicating an effect on cancer stem cell-like properties.[9]
In lung cancer cells, this compound was found to downregulate the expression of TRPM7 and key proteins in the Hsp90α/uPA/MMP2 signaling pathway, which is critical for metastasis.[9]
Experimental Protocols
The characterization of this compound's activity relies on several key experimental methodologies.
Electrophysiology: Whole-Cell Patch-Clamp
This technique directly measures ion flow through TRPM7 channels in the cell membrane, providing definitive evidence of channel block.
-
Cell Preparation: HEK293 cells overexpressing murine or human TRPM7 are commonly used.[1][11] Native currents can also be studied in cell lines like Jurkat T-cells, RBL cells, or primary neurons.[1][3]
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 10 HEPES, 10 BAPTA (pH adjusted to 7.2 with CsOH).
-
Mg²⁺-free Conditions: To elicit maximal TRPM7 currents, internal solutions are typically free of Mg²⁺ and Mg-ATP.[11][12] For studying Mg²⁺-dependent inhibition, defined concentrations of free MgCl₂ are added.[1]
-
-
Voltage Protocol: Currents are typically elicited by applying voltage ramps from -100 mV to +100 mV over 50-100 ms (B15284909) to generate a current-voltage (I-V) relationship characteristic of TRPM7 (outwardly rectifying).[11]
-
Drug Application: this compound, dissolved in a vehicle like methanol (B129727) or DMSO, is applied via the perfusion system.[13] The slow onset of inhibition (up to 200 seconds) is a noted characteristic.[5][6]
Ion Influx Assay (Fluorescence-Based Screening)
This high-throughput method was used in the initial discovery of this compound from a marine extract library.[1][10]
-
Principle: TRPM7 is permeable to divalent cations, including Manganese (Mn²⁺). Mn²⁺ entering the cell quenches the fluorescence of the intracellular calcium indicator dye, fura-2 (B149405). A reduction in the rate of fluorescence quench indicates channel inhibition.[10]
-
Procedure:
-
HEK293-TRPM7 cells are loaded with fura-2 AM.
-
Cells are placed in a fluorimeter or high-throughput plate reader.
-
Baseline fluorescence is recorded.
-
Test compounds (like this compound) are added and incubated.
-
MnCl₂ (e.g., 10 mM) is added to initiate Mn²⁺ influx through active TRPM7 channels.
-
The rate of fluorescence decrease is measured. Inhibitors slow this rate compared to a vehicle control.[10]
-
Cell Proliferation and Viability Assays
These assays quantify the downstream functional consequences of TRPM7 inhibition.
-
Methods: Standard methods such as direct cell counting using a hemocytometer, or colorimetric assays like MTT or WST-1, are used.
-
Procedure: Cells (e.g., Jurkat T-cells, AGS, MCF-7) are seeded in multi-well plates and treated with varying concentrations of this compound for 24-72 hours.[2][14] Cell viability or proliferation is then measured and compared to vehicle-treated controls to determine dose-dependent effects.[9][14]
Conclusion
This compound is a highly specific and potent inhibitor of the TRPM7 channel, acting through a novel magnesium- and kinase-dependent mechanism. Its ability to block TRPM7 leads to significant anti-proliferative effects in various cell types, particularly in cancer models where TRPM7 is often overexpressed. The detailed understanding of its mechanism of action, combined with its favorable specificity profile, establishes this compound as an indispensable research tool and a foundational molecule for the development of novel therapeutics targeting TRPM7-related pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits cell proliferation through magnesium-dependent block of transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a marine-derived TRPM7 inhibitor: a promising CNS drug lead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound Inhibits Cell Proliferation through Magnesium-dependent Block of Transient Receptor Potential Melastatin 7 (TRPM7) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Receptor-mediated regulation of the TRPM7 channel through its endogenous protein kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 13. Drugs acting at TRPM7 channels inhibit seizure‐like activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of this compound as transient receptor potential melastatin 7 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
Waixenicin A: A Selective TRPM7 Inhibitor for Research and Drug Discovery
An In-depth Technical Guide
Introduction
The Transient Receptor Potential Melastatin 7 (TRPM7) channel, a unique bifunctional protein with both ion channel and kinase domains, has emerged as a significant target in various pathological conditions, including ischemic stroke, cancer, and gut motility disorders.[1][2][3] TRPM7 is a crucial regulator of cellular magnesium and calcium homeostasis and is implicated in processes such as cell proliferation, migration, and survival.[2][4] The discovery of potent and selective inhibitors is paramount for elucidating the multifaceted roles of TRPM7 and for the development of novel therapeutics. Waixenicin A, a xenicane diterpenoid isolated from the Hawaiian soft coral Sarcothelia edmondsoni, has been identified as a highly potent and selective inhibitor of the TRPM7 ion channel, making it an invaluable tool for researchers and a promising lead compound for drug development.[1][5]
This technical guide provides a comprehensive overview of this compound as a selective TRPM7 inhibitor, tailored for researchers, scientists, and drug development professionals. It consolidates quantitative data, details key experimental protocols, and visualizes essential pathways and workflows to facilitate a deeper understanding and practical application of this marine-derived compound.
Mechanism of Action
This compound exerts its inhibitory effect on the TRPM7 ion channel in a manner that is dependent on intracellular magnesium.[4][6] Its primary site of action is intracellular.[4] The potency of this compound is enhanced by the presence of intracellular Mg2+, and mutation of a Mg2+ binding site on the TRPM7 kinase domain significantly reduces its inhibitory activity.[4][6] Interestingly, deletion of the entire kinase domain enhances the efficacy of this compound, suggesting a complex interaction with the channel domain that is modulated by the kinase domain.[4][6]
Quantitative Data: Potency and Selectivity
The inhibitory potency and selectivity of this compound have been characterized across various studies. The following tables summarize the key quantitative data.
| Parameter | Value | Cell Type / Condition | Reference |
| IC₅₀ | 16 nM | HEK293 cells overexpressing TRPM7 (in the presence of intracellular Mg²⁺) | [1][7] |
| IC₅₀ | ~4.6 µM | Cultured interstitial cells of Cajal (ICC) pacemaker activity | [3] |
| IC₅₀ | 2.5 µM | TRPM7-wt (with Mg²⁺-dependent inhibition) | [8] |
| IC₅₀ | >10 µM | TRPM7-K1648R mutant (reduced sensitivity) | [8] |
| Channel | Effect of this compound | Reference |
| TRPM7 | Potent inhibition | [1][4] |
| TRPM6 | No significant inhibition | [4][6] |
| TRPM2 | No significant inhibition | [4][6] |
| TRPM4 | No significant inhibition | [4][6] |
| Ca²⁺ release-activated Ca²⁺ (CRAC) channels | No significant inhibition | [4][6] |
| Ca²⁺-activated Cl⁻ conductance (ANO1) | No effect | [3] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for key experiments cited in the literature.
Cell Culture and TRPM7 Expression
-
Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of TRPM7.[1][4] Jurkat T-cells and Rat Basophilic Leukemia (RBL) cells have been used to study the effects on cell proliferation.[4][6]
-
Culture Medium:
-
HEK293: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 5 µg/mL blasticidin, and 0.4 mg/mL zeocin for stable cell lines.[9]
-
Jurkat/RBL: RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
-
TRPM7 Expression (HEK293):
-
Use a tetracycline-inducible expression system (e.g., pCDNA4/TO vector).[9]
-
Induce TRPM7 expression by adding 1 µg/mL tetracycline (B611298) to the culture medium 18-24 hours prior to the experiment.[9]
-
Electrophysiology: Whole-Cell Patch-Clamp
This technique directly measures the ion flow through TRPM7 channels.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 2 MgCl₂, 10 Glucose, 10 HEPES-NaOH (pH 7.2).[9]
-
Internal Solution (Mg²⁺-free, in mM): To activate TRPM7 currents, use an internal solution that washes out intracellular Mg²⁺ and ATP. A typical composition is 140 Cs-glutamate, 8 NaCl, 10 HEPES, and 10 BAPTA, with pH adjusted to 7.2 with CsOH.[1]
-
-
Procedure:
-
Plate cells on glass coverslips suitable for microscopy.
-
Transfer a coverslip to the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration using a glass micropipette filled with the internal solution.
-
Elicit TRPM7 currents using voltage ramps, typically from -100 mV to +100 mV over 50 ms, applied every 2 seconds (0.5 Hz).[1]
-
Record baseline currents until a stable plateau is reached as intracellular Mg²⁺ is washed out.
-
Apply this compound to the external solution and record the inhibition of the TRPM7 current. Current amplitudes are often analyzed at +80 mV.[1]
-
Fura-2 Mn²⁺ Quench Assay for TRPM7 Activity
This fluorescence-based assay provides a medium- to high-throughput method to screen for TRPM7 inhibitors.
-
Principle: TRPM7 channels are permeable to Mn²⁺. When Mn²⁺ enters the cell, it binds to the fluorescent dye Fura-2 and quenches its fluorescence. The rate of fluorescence quenching is proportional to the activity of TRPM7.
-
Procedure:
-
Plate TRPM7-expressing HEK293 cells in a 96-well plate.
-
Load cells with 2 µM Fura-2-AM in Krebs-Ringer-HEPES (KRH) buffer containing 2 mM probenecid (B1678239) and 0.1% Pluronic F-127 for 60 minutes at 37°C.[10]
-
Wash the cells to remove extracellular Fura-2-AM.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 15 minutes.[10]
-
Measure baseline fluorescence.
-
Add MnCl₂ (typically 10 mM) to the wells.[10]
-
Monitor the decrease in Fura-2 fluorescence over time. The rate of quenching reflects TRPM7-mediated Mn²⁺ influx.
-
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of this compound on cell viability and proliferation.
-
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Procedure:
-
Seed cells (e.g., Jurkat, RBL) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Treat the cells with various concentrations of this compound or vehicle control and incubate for the desired period (e.g., 24-72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and procedures related to this compound and TRPM7.
Caption: this compound signaling pathway.
Caption: Whole-cell patch-clamp workflow.
References
- 1. This compound Inhibits Cell Proliferation through Magnesium-dependent Block of Transient Receptor Potential Melastatin 7 (TRPM7) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a marine-derived TRPM7 inhibitor: a promising CNS drug lead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. TRPM7 Knockout Cell Line (HEK293) – EDITGENE [editxor.com]
- 6. sketchviz.com [sketchviz.com]
- 7. Whole Cell Patch Clamp Protocol [protocols.io]
- 8. broadpharm.com [broadpharm.com]
- 9. Receptor-mediated regulation of the TRPM7 channel through its endogenous protein kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Anti-Cancer Potential of Waixenicin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Waixenicin A, a xenicane diterpenoid originally isolated from the Hawaiian soft coral Sarcothelia edmondsoni, has emerged as a potent and selective inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[1][2][3] This channel is a key regulator of magnesium homeostasis and is abundantly expressed in various human carcinoma cells, where it plays a crucial role in survival, growth, and migration.[1][3][4] Consequently, TRPM7 has garnered significant interest as a therapeutic target in oncology.[3][4] This technical guide provides an in-depth analysis of the biological activity of this compound in cancer cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Mechanism of Action: Targeting the TRPM7 Ion Channel
The primary anti-neoplastic activity of this compound stems from its potent and selective inhibition of the TRPM7 ion channel.[1][2][5] This inhibition is magnesium-dependent, with the potency of this compound being significantly enhanced in the presence of elevated intracellular magnesium concentrations, a characteristic often observed in tumor cells.[1] this compound's activity is cytosolic and it has demonstrated high selectivity for TRPM7 over the closely related TRPM6 channel and other TRP channels like TRPM2 and TRPM4.[1][3] By blocking TRPM7, this compound disrupts magnesium uptake, which is critical for numerous cellular processes, including cell growth and proliferation.[1][3][4]
Cytotoxicity and Anti-Proliferative Effects
This compound exhibits significant anti-proliferative effects across a range of cancer cell lines. This activity is primarily cytostatic, inducing cell cycle arrest rather than direct cytotoxicity at lower concentrations.[1]
Quantitative Data on the Biological Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| Jurkat T-cell lymphoma | Cell Cycle Analysis | S Phase Entry (Control) | 48% | [1] |
| Jurkat T-cell lymphoma | Cell Cycle Analysis | S Phase Entry (300 nM this compound) | 26% | [1] |
| Jurkat T-cell lymphoma | Cell Cycle Analysis | S Phase Entry (3.3 µM this compound) | 24% | [1] |
| Jurkat T-cell lymphoma | Cell Cycle Analysis | S Phase Entry (10 µM this compound) | 0% | [1] |
| HT-29 (Colon Adenocarcinoma) | Cell Proliferation | IC50 | 12.7 µM | [6] |
| General | TRPM7 Inhibition | IC50 (Mg2+-dependent) | 16 nM | [2] |
Impact on Cellular Signaling Pathways
The inhibition of TRPM7 by this compound instigates a cascade of downstream effects on critical signaling pathways that govern cell proliferation, survival, and metastasis.
TRPM7-Mediated Cell Cycle Arrest
Inhibition of TRPM7 by this compound leads to a dose-dependent arrest of the cell cycle in the G0/G1 phase.[1][7] This is consistent with observations in TRPM7-deficient cells and is linked to the disruption of signaling pathways essential for cell cycle progression, such as the PI3K/Akt pathway.[1]
Caption: this compound inhibits TRPM7, leading to cell cycle arrest.
Inhibition of Cancer Stem Cell Phenotype and Metastasis
In lung cancer cells, this compound has been shown to suppress the cancer stem cell (CSC) phenotype.[7] This is achieved through the downregulation of the Hsp90α/uPA/MMP2 signaling pathway, which is implicated in cell migration and invasion.[7] Treatment with this compound leads to a dose-dependent decrease in the expression of TRPM7, Vimentin, Survivin, STAT3, HSP90α, uPA, and MMP2.[7]
Caption: this compound's impact on the Hsp90α/uPA/MMP2 pathway.
Experimental Protocols
Cell Viability and Proliferation Assays
MTT Assay:
-
Seed cancer cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
BrdU Incorporation Assay for Cell Cycle Analysis:
-
Culture cells with different concentrations of this compound.
-
Add Bromodeoxyuridine (BrdU) to the culture medium for a short period (e.g., 2 hours).
-
Harvest, fix, and permeabilize the cells.
-
Treat with DNase to expose the incorporated BrdU.
-
Stain with an anti-BrdU antibody conjugated to a fluorophore (e.g., FITC).
-
Co-stain with a DNA dye (e.g., Propidium Iodide) to determine the total DNA content.
-
Analyze the cell population by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assays
Annexin V/Propidium Iodide Staining:
-
Treat cells with this compound for the specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Electrophysiology
Whole-Cell Patch-Clamp:
-
Culture cells on glass coverslips.
-
Use a glass micropipette to form a high-resistance seal with the cell membrane.
-
Rupture the cell membrane within the pipette tip to gain electrical access to the cell interior (whole-cell configuration).
-
Apply voltage ramps to elicit TRPM7 currents.
-
Perfuse the cells with a solution containing this compound to measure its inhibitory effect on the TRPM7 currents.
Western Blotting
-
Lyse this compound-treated and untreated control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., TRPM7, Akt, Hsp90α) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: A typical workflow for Western Blot analysis.
Conclusion
This compound represents a promising lead compound for the development of novel anti-cancer therapeutics. Its potent and selective inhibition of the TRPM7 ion channel provides a clear mechanism for its anti-proliferative and anti-metastatic effects observed in various cancer cell models. The detailed experimental protocols and understanding of the affected signaling pathways outlined in this guide offer a solid foundation for further preclinical and clinical investigation into the therapeutic potential of this compound and its analogs. The magnesium-dependent nature of its activity may also offer a unique therapeutic window for targeting tumors with altered magnesium homeostasis.
References
- 1. qcbr.queens.org [qcbr.queens.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits cell proliferation through magnesium-dependent block of transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Deep Dive into the Neuroprotective Potential of Waixenicin A: A TRPM7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Waixenicin A, a xenicane diterpenoid isolated from the Hawaiian soft coral Sarcothelia edmondsoni, has emerged as a potent and selective inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel. This unique channel-enzyme plays a critical role in regulating cellular calcium and magnesium homeostasis and has been implicated in the pathophysiology of ischemic neuronal cell death. This technical guide provides a comprehensive overview of the neuroprotective effects of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its efficacy. The evidence presented herein positions this compound as a promising lead compound for the development of novel therapeutics for neurodegenerative conditions, particularly those with an ischemic component such as stroke and hypoxic-ischemic encephalopathy.
Core Mechanism of Action: TRPM7 Inhibition
The primary neuroprotective activity of this compound stems from its potent and specific inhibition of the TRPM7 ion channel.[1][2][3] TRPM7 is a bifunctional protein that uniquely combines a calcium- and magnesium-permeable ion channel with a C-terminal alpha-kinase domain.[3][4] Under pathophysiological conditions such as ischemia, the activation of TRPM7 contributes to an excessive influx of calcium ions (Ca2+), triggering downstream signaling cascades that lead to neuronal cell death.[1][5][6] this compound effectively blocks this influx, thereby mitigating the detrimental effects of ischemic insults.[1]
In Vitro Inhibition of TRPM7
The inhibitory potency of this compound on TRPM7 has been quantified in vitro, although the reported IC50 values vary depending on the experimental conditions.
| Parameter | Value | Experimental Conditions | Source |
| IC50 | 16 nM | Recording conditions that limit TRPM7 current development. | [7] |
| IC50 | 7 µM | Mg2+-free conditions, optimal for resolving TRPM7 currents. | [8] |
| IC50 (Mn2+ quench assay) | 12 µM | Measurement of TRPM7-mediated Mn2+ quench of Fura-2 fluorophore. | [9] |
| Inhibition Time | ~200 seconds | Time to suppress TRPM7 currents with 10 µM this compound. | [10] |
Table 1: In Vitro Inhibitory Activity of this compound on TRPM7
The discrepancy in IC50 values highlights the influence of intracellular magnesium on the inhibitory activity of this compound.
Neuroprotective Efficacy in Preclinical Models
This compound has demonstrated significant neuroprotective effects in both in vitro and in vivo models of ischemic brain injury.
In Vivo Neuroprotection in a Hypoxic-Ischemic Encephalopathy (HIE) Mouse Model
In a mouse model of neonatal hypoxic-ischemic brain injury, administration of this compound resulted in a significant reduction in brain damage and improved long-term functional outcomes.
| Outcome Measure | Result | Source |
| Brain Morphology | Significantly smaller liquefaction brain volume 32 days after hypoxic-ischemic injury. | [2] |
| Motor Function (Rotarod Test) | Significantly improved motor and balance function, evidenced by longer latency to fall. | [2] |
| Cognitive Function (Novel Object Recognition) | Significantly greater preference for the novel object, indicating improved recognition memory. | [2] |
| Memory Function (Passive Avoidance Test) | Significantly longer latency to enter the dark compartment, indicating improved fear memory. | [2] |
Table 2: Neuroprotective Effects of this compound in a Mouse Model of HIE
Signaling Pathways and Experimental Workflows
The neuroprotective mechanism of this compound is initiated by the blockade of TRPM7, which prevents the pathological influx of Ca2+. This, in turn, inhibits a downstream cascade of neurotoxic events.
TRPM7-Mediated Neuronal Death Signaling Pathway
Caption: TRPM7-mediated signaling cascade leading to neuronal death in ischemia.
Experimental Workflow for In Vivo Neuroprotection Assessment
Caption: Workflow for evaluating the neuroprotective effects of this compound in vivo.
Detailed Experimental Protocols
In Vivo Hypoxic-Ischemic Encephalopathy (HIE) Model
This protocol is adapted from studies evaluating neuroprotective agents in neonatal mouse models of HIE.[11][12]
-
Animal Model: Postnatal day 7-10 (P7-10) mouse pups are used.
-
Surgical Procedure: Pups are anesthetized, and the left common carotid artery is permanently ligated.
-
Hypoxic Insult: Following a recovery period, the pups are placed in a hypoxic chamber with 8% O2 for a defined period (e.g., 90 minutes).
-
This compound Administration: this compound is administered intraperitoneally at a specified dose and time point relative to the hypoxic insult (e.g., before or after).
-
Behavioral Assessments:
-
Rotarod Test: To assess motor coordination and balance, mice are placed on a rotating rod with accelerating speed, and the latency to fall is recorded.
-
Novel Object Recognition Test: To evaluate learning and memory, mice are habituated to an arena with two identical objects. In the test phase, one object is replaced with a novel one, and the time spent exploring each object is measured.
-
Passive Avoidance Test: To assess fear-motivated memory, mice are placed in a two-chambered apparatus (one light, one dark). Upon entering the dark chamber, a mild foot shock is delivered. The latency to re-enter the dark chamber in a subsequent trial is measured.
-
-
Histological Analysis: At the end of the study period, brains are collected, sectioned, and stained (e.g., with Cresyl Violet) to quantify the volume of brain tissue loss (liquefaction).
In Vitro Oxygen-Glucose Deprivation (OGD) Assay
This protocol is a standard method for inducing ischemic-like conditions in neuronal cell cultures.[13][14]
-
Cell Culture: Primary cortical neurons or a suitable neuronal cell line (e.g., PC12) are cultured under standard conditions.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a specified duration (e.g., 2-6 hours).
-
This compound Treatment: this compound is added to the culture medium at various concentrations either before, during, or after the OGD period.
-
Reperfusion (Optional): After OGD, the medium is replaced with normal glucose-containing medium, and the cells are returned to a normoxic incubator to simulate reperfusion.
-
Cell Viability Assessment: Cell viability is measured using standard assays such as the MTT assay, LDH release assay, or live/dead cell staining.
Neurite Outgrowth Assay
This protocol is used to assess the effect of this compound on neuronal development and regeneration.[15][16][17]
-
Cell Culture: Primary neurons (e.g., hippocampal or dorsal root ganglion neurons) are plated on a suitable substrate (e.g., poly-L-lysine and laminin-coated coverslips).
-
This compound Treatment: this compound is added to the culture medium at various concentrations.
-
Incubation: Cells are incubated for a period sufficient to allow for neurite extension (e.g., 24-72 hours).
-
Immunostaining: Cells are fixed and stained for neuronal markers such as β-III tubulin or Microtubule-Associated Protein 2 (MAP2) to visualize neurites.[7] Nuclei are counterstained with DAPI.
-
Image Acquisition and Analysis: Images are captured using fluorescence microscopy. Neurite outgrowth is quantified using image analysis software to measure parameters such as:
-
Total neurite length per neuron
-
Number of primary neurites per neuron
-
Number of branch points per neuron
-
Length of the longest neurite
-
Electrophysiology Protocol for TRPM7 Current Measurement
This protocol describes the whole-cell patch-clamp technique used to measure TRPM7 currents and their inhibition by this compound.[8][9][18]
-
Cell Preparation: HEK293 cells overexpressing TRPM7 or primary neurons are used.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed. The intracellular (pipette) solution is typically Mg2+-free to maximize TRPM7 currents. The extracellular solution contains physiological ion concentrations.
-
Current Elicitation: TRPM7 currents are elicited by applying voltage ramps (e.g., from -100 mV to +100 mV).
-
This compound Application: this compound is applied to the cells via the perfusion system at various concentrations.
-
Data Analysis: The amplitude of the outward current at a positive potential (e.g., +80 mV) is measured before and after the application of this compound to determine the degree of inhibition. Dose-response curves are generated to calculate the IC50.
Future Directions and Conclusion
This compound stands out as a highly promising neuroprotective agent due to its potent and specific inhibition of TRPM7. The preclinical data strongly support its therapeutic potential in conditions characterized by ischemic neuronal injury. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To optimize dosing and delivery for clinical applications.
-
Chronic Stroke Models: To evaluate the efficacy of this compound in promoting long-term recovery and neuroplasticity.
-
Combination Therapies: To explore potential synergistic effects with other neuroprotective agents or thrombolytics.
-
Clinical Trials: To assess the safety and efficacy of this compound in human patients.
References
- 1. TRPM7 Mediates Neuronal Cell Death Upstream of Calcium/Calmodulin-Dependent Protein Kinase II and Calcineurin Mechanism in Neonatal Hypoxic-Ischemic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPM7, the cytoskeleton and neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of TRPM7 in cerebral ischaemia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a marine-derived TRPM7 inhibitor: a promising CNS drug lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRPM7 is a unique target for therapeutic intervention of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of TRPM7 Deletion in Parvalbumin GABAergic vs. Glutamatergic Neurons following Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a marine-derived TRPM7 inhibitor: a promising CNS drug lead - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Inhibits Cell Proliferation through Magnesium-dependent Block of Transient Receptor Potential Melastatin 7 (TRPM7) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | A Rodent Model of Mild Neonatal Hypoxic Ischemic Encephalopathy [frontiersin.org]
- 12. pub.dzne.de [pub.dzne.de]
- 13. Activin A prevents neuron-like PC12 cell apoptosis after oxygen-glucose deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Neurite Outgrowth Assays [sigmaaldrich.com]
- 16. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 17. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Intricate Dance of Waixenicin A and Magnesium: A Technical Guide to TRPM7 Inhibition
For Immediate Release
A deep dive into the molecular mechanics of waixenicin A reveals a potent, magnesium-dependent inhibitor of the TRPM7 ion channel, a critical regulator of cellular magnesium homeostasis and a promising target for novel therapeutics. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core interactions between this compound and its cellular target, with a focus on the pivotal role of intracellular magnesium.
This compound, a diterpenoid isolated from the soft coral Sarcothelia edmondsoni, has emerged as a highly specific and potent inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[1][2][3] This channel is a unique bifunctional protein, possessing both an ion channel permeable to divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺), and a functional α-kinase domain.[1][4] As the primary conduit for regulated Mg²⁺ entry into mammalian cells, TRPM7 is indispensable for maintaining cellular magnesium homeostasis and is critically involved in fundamental physiological processes, including cell growth, proliferation, and survival.[2][5]
The inhibitory action of this compound on TRPM7 is distinguished by its remarkable dependence on intracellular free magnesium concentration ([Mg²⁺]i).[1][2][6] This guide synthesizes the available quantitative data, outlines key experimental methodologies, and visually represents the signaling pathways and experimental workflows to provide a clear and detailed understanding of this interaction.
Quantitative Analysis: The Potency of this compound
The efficacy of this compound as a TRPM7 inhibitor is dramatically influenced by the intracellular magnesium concentration. The following tables summarize the key quantitative data from electrophysiological studies.
| Condition | Target | IC₅₀ Value | Reference |
| Physiological Intracellular Mg²⁺ (700 µM) | Wild-Type TRPM7 | 16 nM | [1] |
| Mg²⁺-Free Intracellular Solution | Wild-Type TRPM7 | 7 µM | [1][5] |
| Table 1: Effect of Intracellular Mg²⁺ on this compound Potency against Wild-Type TRPM7. |
| Target | Metric | Value | Reference |
| Wild-Type TRPM7 | IC₅₀ for Mg²⁺-dependent inhibition | 80 µM | [1][6] |
| K1648R Mutant TRPM7 | IC₅₀ for Mg²⁺-dependent inhibition | 200 µM | [1][6] |
| TRPM7-ΔK (Kinase Deletion) | Concentration for complete inhibition | 300 nM | [1] |
| Table 2: Comparative Inhibition of TRPM7 Variants by this compound. |
Mechanism of Action: A Synergistic Inhibition
This compound exerts its inhibitory effect from the cytosolic side of the cell membrane.[1][2][6] Its mechanism is synergistic with intracellular Mg²⁺. The data strongly suggest that Mg²⁺ binding to the kinase domain of TRPM7, specifically at a site involving the Lys-1648 residue, allosterically modulates the channel, increasing its sensitivity to this compound.[1] Mutating this Mg²⁺ binding site significantly reduces the potency of the compound.[1][2]
Interestingly, deletion of the entire kinase domain enhances the efficacy of this compound and renders the inhibition independent of Mg²⁺.[1][2] This suggests a direct, high-affinity interaction of this compound with the channel pore itself, which may be sterically hindered or modulated by the presence of the kinase domain.
Caption: this compound and intracellular Mg²⁺ synergistically inhibit the TRPM7 channel.
Specificity Profile
This compound demonstrates a high degree of specificity for TRPM7. Extensive testing has shown it does not significantly affect the closely related TRPM6 channel, nor other TRP family members like TRPM2 and TRPM4.[1][2] Furthermore, it has no effect on Ca²⁺ release-activated Ca²⁺ (CRAC) channels, highlighting its targeted action.[1][2]
Experimental Protocols
The investigation into this compound's effects on magnesium homeostasis via TRPM7 inhibition relies on several key experimental techniques.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying ion channel activity and was used to generate the quantitative data on this compound's potency.
Objective: To measure the ion currents flowing through TRPM7 channels in the presence and absence of this compound and varying intracellular Mg²⁺ concentrations.
Methodology:
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells are transiently transfected to overexpress wild-type or mutant versions of the TRPM7 channel. Alternatively, cell lines with robust native TRPM7 currents, such as Jurkat T-cells or Rat Basophilic Leukemia (RBL) cells, are used.[1]
-
Pipette Solution (Intracellular): A solution mimicking the intracellular environment is prepared. For experiments testing Mg²⁺ dependence, the free Mg²⁺ concentration is precisely controlled using chelating agents (e.g., EDTA/NTA) and varied between 0 mM and physiological levels (e.g., 700 µM).[1] this compound can be included in this solution for intracellular application.[1]
-
Bath Solution (Extracellular): Cells are bathed in an extracellular solution. This compound is typically applied externally via perfusion of this solution.[1]
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane (a "gigaseal"). The membrane patch under the pipette is then ruptured to gain electrical access to the cell interior (whole-cell configuration).
-
Data Acquisition: Membrane voltage is clamped at a holding potential, and voltage ramps or steps are applied to elicit inward and outward currents through TRPM7. The current amplitude is measured before, during, and after the application of this compound to determine the degree of inhibition.[1]
-
Analysis: Dose-response curves are generated by plotting the percentage of current inhibition against the concentration of this compound to calculate the IC₅₀ value.[5]
Caption: Workflow for whole-cell patch-clamp analysis of TRPM7 inhibition.
Cell Proliferation Assays
Objective: To determine the functional consequence of TRPM7 inhibition by this compound on cell growth.
Methodology:
-
Cell Seeding: Jurkat T-cells or RBL cells are seeded in multi-well plates at a low density.[1][2]
-
Treatment: Cells are incubated with various concentrations of this compound for an extended period (e.g., 24-72 hours).
-
Quantification: Cell proliferation is assessed using standard methods, such as:
-
Cell Counting: Using a hemocytometer or an automated cell counter.
-
Metabolic Assays: (e.g., MTT, XTT) which measure the metabolic activity of viable cells.
-
DNA Synthesis Analysis: Measuring the incorporation of labeled nucleotides (e.g., BrdU) to quantify cells entering the S phase of the cell cycle.
-
-
Analysis: The number of viable cells or metabolic activity in treated groups is compared to untreated controls to determine the effect of this compound on proliferation.
Conclusion and Future Directions
This compound represents a powerful pharmacological tool for studying the physiological roles of TRPM7. Its unique magnesium-dependent mechanism of action provides a nuanced way to probe the channel's function. The potent and specific inhibition of TRPM7, a channel implicated in various pathologies including cancer and ischemic brain injury, positions this compound and its structural analogs as promising leads for future drug development.[1][3][4] Further research into the precise structural basis of its interaction with the TRPM7 channel and the kinase domain will be crucial for the rational design of next-generation therapeutics targeting magnesium homeostasis.
References
- 1. This compound Inhibits Cell Proliferation through Magnesium-dependent Block of Transient Receptor Potential Melastatin 7 (TRPM7) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits cell proliferation through magnesium-dependent block of transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a marine-derived TRPM7 inhibitor: a promising CNS drug lead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a marine-derived TRPM7 inhibitor: a promising CNS drug lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Anti-Proliferative Properties of Waixenicin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Waixenicin A, a xenicane diterpenoid originally isolated from the Hawaiian soft coral Sarcothelia edmondsoni, has emerged as a potent and selective inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[1][2][3] This channel is a key regulator of cellular magnesium homeostasis and is intrinsically linked to cell growth, proliferation, and survival.[2][4] Aberrant TRPM7 expression and function have been implicated in various cancers, making it a compelling target for therapeutic intervention.[5][6] This document provides a comprehensive overview of the anti-proliferative properties of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing the associated signaling pathways.
Mechanism of Action: TRPM7 Inhibition
This compound exerts its anti-proliferative effects primarily through the potent and specific inhibition of the TRPM7 ion channel.[1][2] TRPM7 is a bifunctional protein, possessing both an ion channel and a kinase domain, that plays a critical role in regulating the influx of divalent cations, particularly magnesium (Mg²⁺) and calcium (Ca²⁺).[4]
The inhibitory action of this compound on TRPM7 is distinguished by its dependency on intracellular magnesium concentration.[1][2] The compound's potency is significantly enhanced in the presence of physiological intracellular Mg²⁺ levels, suggesting a mechanism that may involve Mg²⁺ facilitating the binding of this compound to the channel or the compound increasing the efficacy of the block by intracellular Mg²⁺.[1][6] This Mg²⁺-dependent blockade is highly specific to TRPM7; this compound shows little to no inhibitory activity against the closely related TRPM6 channel, as well as other channels like TRPM2, TRPM4, and Ca²⁺ release-activated Ca²⁺ (CRAC) channels.[2][7][8]
By blocking TRPM7, this compound disrupts Mg²⁺ homeostasis within the cell. Since Mg²⁺ is an essential cofactor for numerous enzymatic reactions vital for cell proliferation, including those in the PI3K pathway, its disruption leads to cell cycle arrest, primarily at the G0/G1 phase.[1][8]
Quantitative Data: Anti-Proliferative and Inhibitory Potency
The potency of this compound has been quantified across various cancer cell lines and experimental conditions. The following table summarizes the key half-maximal inhibitory concentration (IC50) values reported in the literature.
| Cell Line/System | Assay Type | Measured Effect | IC50 Value | Key Conditions | Reference(s) |
| Jurkat T-cells | Cell Cycle Analysis | Inhibition of S phase entry | ~300 nM | RPMI media with 10% FBS | [1] |
| Rat Basophilic Leukemia (RBL) | Cell Proliferation Assay | Inhibition of proliferation | Low µM range | DMEM with 10% FBS | [1][9] |
| HT-29 (Colon Adenocarcinoma) | Cell Proliferation Assay | Inhibition of cell proliferation | 12.7 µM | Not specified | [10] |
| Native TRPM7 (in RBL cells) | Patch Clamp Electrophysiology | Inhibition of TRPM7 current | 16 nM | 700 µM intracellular Mg²⁺ | [6][9] |
| Native TRPM7 (in RBL cells) | Patch Clamp Electrophysiology | Inhibition of TRPM7 current | 7 µM | 0 µM intracellular Mg²⁺ | [9] |
| 95D (Lung Cancer) | Protein Expression Analysis | Inhibition of TRPM7 expression | 5-10 µM | 48-hour treatment | [5] |
Signaling Pathways
The inhibition of TRPM7 by this compound instigates a cascade of downstream signaling events that culminate in the arrest of cell proliferation.
Core Anti-Proliferative Pathway
The primary mechanism involves the disruption of Mg²⁺-dependent processes essential for cell cycle progression. This leads to an arrest in the G0/G1 phase, preventing cells from entering the S phase of DNA synthesis.[1]
Caption: this compound inhibits TRPM7, leading to G0/G1 cell cycle arrest.
Downstream Signaling in Lung Cancer
In the context of lung cancer, this compound has been shown to downregulate the expression of several key proteins involved in cell survival, metastasis, and the cancer stem cell phenotype. This includes the inhibition of STAT3 and the Hsp90α/uPA/MMP2 signaling pathway.[5]
Caption: this compound inhibits TRPM7-mediated signaling in lung cancer.
Experimental Protocols & Workflow
The assessment of this compound's anti-proliferative properties involves a series of in vitro assays.
General Experimental Workflow
A typical workflow to characterize a novel anti-proliferative compound like this compound begins with broad cytotoxicity screening, followed by more detailed cell cycle analysis and specific mechanism-of-action studies.
Caption: Workflow for characterizing the anti-proliferative effects.
Protocol: Cell Viability (MTT) Assay
This protocol is used to determine the concentration-dependent cytotoxic or cytostatic effects of this compound and to calculate its IC50 value for cell proliferation.[11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in their appropriate growth medium. Allow cells to adhere and grow overnight at 37°C in a humidified CO₂ incubator.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in the growth medium. Remove the old medium from the cells and add the medium containing various concentrations of this compound. Include a vehicle-only control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[11]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100-200 µL of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.[11]
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.[1][11]
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at a predetermined concentration (e.g., its IC50) for a specified time (e.g., 24 hours). Include a vehicle-treated control.[11]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Combine all cells and wash them with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Fix the cells by incubating them on ice or at -20°C for at least 30 minutes.[11]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide or 7-AAD) and RNase A. The RNase A is essential to degrade double-stranded RNA, ensuring the dye only stains DNA.[1][11]
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the amount of DNA in each cell.
-
Analysis: Generate DNA content histograms to visualize the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Quantify the percentage of cells in each phase to determine if this compound induces arrest at a specific checkpoint.[11][12]
Conclusion and Future Directions
This compound is a highly promising natural product with potent anti-proliferative activity. Its specific, Mg²⁺-dependent inhibition of the TRPM7 ion channel provides a clear mechanism of action that leads to cell cycle arrest in various cancer cell lines.[1][2] The quantitative data underscore its nanomolar potency against the molecular target, which translates to low micromolar efficacy in cell-based proliferation assays.[1][6][9] The well-defined signaling pathways and established experimental protocols for its characterization make this compound an attractive lead compound for the development of novel cancer therapeutics.[3][4] Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and structure-activity relationship studies to optimize its therapeutic potential.[3][13][14]
References
- 1. qcbr.queens.org [qcbr.queens.org]
- 2. This compound inhibits cell proliferation through magnesium-dependent block of transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a marine-derived TRPM7 inhibitor: a promising CNS drug lead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a marine-derived TRPM7 inhibitor: a promising CNS drug lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound Inhibits Cell Proliferation through Magnesium-dependent Block of Transient Receptor Potential Melastatin 7 (TRPM7) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Cell cycle arrest is an important mechanism of action of compound Kushen injection in the prevention of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of tumor growth in vitro and in vivo by fucoxanthin against melanoma B16F10 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Potent Solution for Tumor Growth and Angiogenesis Suppression via an ELR+CXCL-CXCR1/2 Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Waixenicin A: A Potent and Selective TRPM7 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Waixenicin A, a complex diterpenoid isolated from the soft coral Sarcothelia edmondsoni, has emerged as a highly potent and selective inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel. TRPM7 is a crucial regulator of cellular magnesium homeostasis and is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, and ischemic cell death. Consequently, this compound and its analogs represent a promising new class of therapeutic agents for a range of diseases, including cancer and neurological disorders. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, detailing the quantitative analysis of its analogs, the experimental protocols for key biological assays, and a visualization of the associated signaling pathways.
Introduction to this compound and its Target: TRPM7
This compound is a marine natural product characterized by a unique bicyclic core containing a nine-membered ring. Its biological activity stems from its ability to potently and selectively inhibit the TRPM7 ion channel, a bifunctional protein with both channel and kinase domains. This compound has been shown to block TRPM7 with an IC50 of 16 nM in a magnesium-dependent manner.[1][2] This inhibition of TRPM7 leads to the arrest of cell proliferation and has demonstrated potential in preclinical models of glioblastoma and other cancers.[3] The total synthesis of this compound has been achieved, paving the way for the generation of novel analogs to probe the SAR and develop more effective drug candidates.[4][5][6][7]
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the inhibitory activity of this compound and its natural analogs against the TRPM7 ion channel, as determined by a Fura-2 Mn2+ quench assay.
| Compound | Modification from this compound | IC50 (µM) | Activity |
| This compound | - | 0.016 | Active |
| Waixenicin B | Isomer at C12 | Active | Active |
| 7S,8S-epoxythis compound | Epoxide at C7-C8 | Active | Active |
| 7S,8S-epoxywaixenicin B | Epoxide at C7-C8 and isomer at C12 | Active | Active |
| 12-deacetylthis compound | Lacks the acetyl group at C12 | Inactive | Inactive |
| Waixenicin E | Different side chain at C9 | Active | Active |
| Waixenicin F | Lacks the dihydropyran ring | Inactive | Inactive |
| 20-acetoxyxeniafaraunol B | Different core structure | Inactive | Inactive |
Data sourced from Yao et al., 2024.[2]
Key SAR Insights:
-
Modifications to the nine-membered ring, such as the introduction of an epoxide, are tolerated and do not abolish activity.[2]
-
The stereochemistry at C12 may influence potency, as seen with waixenicin B.[2]
Experimental Protocols
Fura-2 Mn²⁺ Quench Assay for TRPM7 Inhibition
This assay is a high-throughput method used to screen for inhibitors of TRPM7 channel activity. It relies on the principle that Mn²⁺ can enter the cell through TRPM7 channels and quench the fluorescence of the intracellular calcium indicator Fura-2.
Methodology:
-
Cell Culture and Loading:
-
HEK293 cells stably overexpressing TRPM7 are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Cells are seeded in 96-well plates and grown to 80-90% confluency.
-
The cells are loaded with 5 µM Fura-2 AM in a buffered salt solution for 40 minutes at 37°C.
-
-
Assay Procedure:
-
After loading, the cells are washed to remove extracellular Fura-2 AM.
-
The 96-well plate is placed in a fluorescence plate reader.
-
A baseline fluorescence reading is taken (Excitation: 360 nm, Emission: 510 nm).
-
The test compounds (e.g., this compound and its analogs) are added to the wells at various concentrations.
-
MnCl₂ (final concentration 1 mM) is added to initiate the Mn²⁺ influx.
-
The fluorescence is monitored over time. The rate of fluorescence quench is proportional to the TRPM7 channel activity.
-
-
Data Analysis:
-
The rate of fluorescence quench is calculated for each well.
-
The percentage of inhibition is determined by comparing the quench rate in the presence of the compound to the control (vehicle-treated) wells.
-
IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents, providing a detailed characterization of the inhibitory effects of this compound on TRPM7.
Methodology:
-
Cell Preparation:
-
HEK293 cells overexpressing TRPM7 are grown on glass coverslips.
-
The coverslips are transferred to a recording chamber on the stage of an inverted microscope.
-
-
Pipette and Solutions:
-
Glass micropipettes with a resistance of 3-5 MΩ are filled with an internal solution containing (in mM): 140 Cs-glutamate, 8 NaCl, 10 HEPES, and 10 BAPTA, pH 7.2 with CsOH.
-
The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4 with NaOH. To elicit TRPM7 currents, the internal solution is nominally free of Mg²⁺.
-
-
Recording Procedure:
-
A high-resistance "giga-seal" is formed between the micropipette and the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration.
-
The cell is held at a holding potential of -60 mV.
-
Voltage ramps from -100 mV to +100 mV are applied to elicit TRPM7 currents.
-
After a stable baseline current is established, this compound is applied to the bath, and the effect on the current is recorded.
-
-
Data Analysis:
-
The current amplitude at a specific voltage (e.g., +80 mV) is measured before and after the application of the compound.
-
The percentage of inhibition is calculated.
-
Concentration-response curves are generated to determine the IC50 value.
-
Visualizing the Molecular Logic and Pathways
The following diagrams illustrate the key concepts and pathways discussed in this guide.
Figure 1. General workflow for structure-activity relationship (SAR) studies.
Figure 2. Simplified signaling pathway of TRPM7 and its inhibition by this compound.
Conclusion and Future Directions
The SAR studies on this compound have provided valuable insights into the structural requirements for potent TRPM7 inhibition. The identification of the dihydropyran ring and the 12-acetoxy group as key pharmacophoric elements will guide the design of future analogs. The total synthesis of this compound now enables the exploration of a wider chemical space to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on synthesizing and evaluating a broader range of analogs to develop a more comprehensive SAR model. Furthermore, in vivo studies with optimized lead compounds are warranted to validate the therapeutic potential of TRPM7 inhibition in various disease models. This in-depth understanding of the SAR of this compound will undoubtedly accelerate the development of novel and effective therapies targeting the TRPM7 ion channel.
References
- 1. This compound inhibits cell proliferation through magnesium-dependent block of transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. qcbr.queens.org [qcbr.queens.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. qcbr.queens.org [qcbr.queens.org]
- 5. Transient Receptor Potential Melastatin 7 (TRPM7) Ion Channel Inhibitors: Preliminary SAR and Conformational Studies of Xenicane Diterpenoids from the Hawaiian Soft Coral Sarcothelia edmondsoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mn2+ Quenching Assay for Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol [protocols.io]
Waixenicin A: A Xenicane Diterpenoid as a Potent and Selective TRPM7 Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Waixenicin A, a xenicane diterpenoid originally isolated from the Hawaiian soft coral Sarcothelia edmondsoni, has emerged as a compelling natural product with significant therapeutic potential. Its primary mechanism of action is the potent and selective inhibition of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel, a crucial regulator of cellular magnesium homeostasis and a key player in various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its biological activity, mechanism of action, experimental protocols for its study, and its total synthesis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic applications of TRPM7 inhibition.
Introduction
This compound is a member of the xenicane family of diterpenoids, a class of natural products characterized by a nine-membered carbocyclic ring.[1] First isolated in 1984, its significant biological activity as a highly selective inhibitor of the TRPM7 ion channel has only been elucidated more recently.[1] TRPM7 is a unique bifunctional protein possessing both an ion channel and a kinase domain, and it is implicated in a wide range of cellular processes, including cell proliferation, migration, and survival.[2] Dysregulation of TRPM7 has been linked to various diseases, including cancer and ischemic stroke, making it an attractive target for therapeutic intervention.[2][3] this compound's remarkable potency and selectivity for TRPM7 make it a valuable pharmacological tool for studying TRPM7 function and a promising lead compound for drug development.[1][3]
Biological Activity and Quantitative Data
The primary biological effect of this compound is the inhibition of the TRPM7 ion channel. This activity is notably potentiated by intracellular magnesium concentrations.[2][4] The inhibitory effects of this compound have been quantified in various experimental settings, including electrophysiological measurements and cell-based assays.
Table 1: TRPM7 Inhibition by this compound
| Assay Type | Cell Line | Conditions | IC50 | Reference |
| Patch Clamp | HEK293 (overexpressing murine TRPM7) | 0 µM intracellular Mg²⁺ | 7 µM | [4] |
| Patch Clamp | HEK293 (overexpressing murine TRPM7) | 700 µM intracellular Mg²⁺ | 16 nM | [3][4] |
| Fura-2 Mn²⁺ Quench Assay | HEK293 (overexpressing murine TRPM7) | Not specified | 12 µM | [4] |
The significant increase in potency in the presence of intracellular magnesium suggests a unique mechanism of action, which will be discussed in a later section.
This compound's inhibition of TRPM7 translates into potent anti-proliferative effects in various cancer cell lines. This is consistent with the known role of TRPM7 in regulating cell cycle progression.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Assay Type | Incubation Time | IC50 | Reference |
| Rat Basophilic Leukemia (RBL1) | MTT Assay | 48 hours | Low µM range | [3] |
| Human Jurkat T-cells | Cell Cycle Analysis | 2 hours | Dose-dependent G1 arrest | [3] |
| Human Colon Adenocarcinoma (HT-29) | Vi-CELL Assay | 96 hours | 12.7 µM |
Mechanism of Action
The inhibitory action of this compound on TRPM7 is multifaceted and involves an interesting interplay with intracellular magnesium and the channel's kinase domain.
-
Magnesium-Dependent Inhibition: The potency of this compound is dramatically enhanced by intracellular magnesium.[4] This suggests that magnesium may either facilitate the binding of this compound to the channel or that the compound stabilizes a magnesium-bound, inhibited state of the channel.
-
Role of the Kinase Domain: Studies using TRPM7 mutants have provided further insight into the mechanism. Mutation of a magnesium-binding site within the kinase domain reduces the potency of this compound.[2][4] Conversely, deletion of the entire kinase domain enhances the compound's efficacy, making it independent of intracellular magnesium.[2][4] This indicates that while the kinase domain is involved in the magnesium-dependent inhibition, the primary site of action for this compound is likely on the channel domain itself.
-
Selectivity: this compound exhibits high selectivity for TRPM7 over other closely related TRP channels, including TRPM6.[2][4] This specificity is a critical attribute for its potential as a therapeutic agent, as it minimizes the likelihood of off-target effects.
Below is a diagram illustrating the proposed mechanism of TRPM7 inhibition by this compound.
Caption: Proposed mechanism of this compound-mediated inhibition of TRPM7 and its downstream cellular effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Whole-Cell Patch-Clamp Electrophysiology for TRPM7 Current Measurement
This protocol is adapted from Zierler et al., 2011.[3]
Objective: To measure TRPM7 whole-cell currents in response to this compound.
Cell Preparation:
-
HEK293 cells stably overexpressing murine TRPM7 are cultured on glass coverslips.
-
Prior to recording, coverslips are transferred to a recording chamber on an inverted microscope.
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Intracellular (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH). For experiments investigating magnesium dependence, varying concentrations of free Mg²⁺ (e.g., 0 µM or 700 µM) are included in the intracellular solution.
Recording Procedure:
-
Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Pipettes with a resistance of 2-4 MΩ are used.
-
After establishing the whole-cell configuration, TRPM7 currents are allowed to develop for approximately 200 seconds.
-
Currents are elicited by applying voltage ramps from -100 mV to +100 mV over 50 ms (B15284909) at a frequency of 0.5 Hz from a holding potential of 0 mV.
-
This compound, dissolved in an appropriate vehicle (e.g., DMSO), is applied to the bath solution at the desired concentrations.
-
Current amplitudes at +80 mV are plotted against time to observe the inhibitory effect.
The following diagram illustrates the workflow for the patch-clamp experiment.
References
- 1. This compound, a marine-derived TRPM7 inhibitor: a promising CNS drug lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits cell proliferation through magnesium-dependent block of transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. qcbr.queens.org [qcbr.queens.org]
- 4. This compound Inhibits Cell Proliferation through Magnesium-dependent Block of Transient Receptor Potential Melastatin 7 (TRPM7) Channels - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Waixenicin A in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Waixenicin A is a xenicane diterpenoid originally isolated from the Hawaiian soft coral Sarcothelia edmondsoni.[1][2] It has been identified as a potent and highly specific inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[3][4] TRPM7 is a bifunctional protein with both ion channel and kinase domains, playing a crucial role in cellular magnesium homeostasis, cell proliferation, and survival.[2][3] Its overexpression is implicated in the progression of various cancers, making it a promising therapeutic target.[3][5] this compound exerts its effects by blocking TRPM7, leading to cell cycle arrest and inhibition of proliferation in cancer cells.[6][7] Its inhibitory action is notably enhanced by intracellular magnesium concentrations.[3][6] These properties make this compound a valuable pharmacological tool for studying TRPM7 function and a potential lead compound for developing novel therapeutics for cancer and neurological disorders.[2][8]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the TRPM7 ion channel.[6] This inhibition is highly selective, with minimal effects on other closely related channels such as TRPM6, TRPM2, and TRPM4.[3][9] The potency of this compound is significantly increased in the presence of intracellular Mg²⁺, suggesting a synergistic relationship where Mg²⁺ may facilitate the binding of this compound to the channel.[6][10] By blocking TRPM7, this compound disrupts Mg²⁺ and Ca²⁺ influx, which in turn affects downstream signaling pathways crucial for cell growth and proliferation, such as the PI3K/Akt pathway.[6][7] In some cancer models, it has also been shown to suppress the Hsp90α/uPA/MMP2 signaling pathway.[5]
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data regarding the efficacy of this compound in various in vitro models.
Table 1: Inhibitory Potency of this compound on TRPM7 Channel Activity
| Parameter | Condition | Value | Reference |
| IC₅₀ | 700 µM intracellular [Mg²⁺] | 16 nM | [10][11][12] |
| IC₅₀ | 0 µM intracellular [Mg²⁺] | 7 µM | [10] |
Table 2: Anti-proliferative and Functional Effects of this compound on Various Cell Lines
| Cell Line | Cell Type | Assay | Concentration | Effect | Reference |
| RBL-1 | Rat Basophilic Leukemia | MTT Proliferation Assay | ~3 µM (IC₅₀) | Inhibition of proliferation | [10] |
| Jurkat | Human T-cell Lymphoma | Cell Cycle Analysis | 3.3 µM | Arrested cell growth, blocked entry into S phase | [7] |
| 95D | Human Lung Cancer | Tumorsphere Formation | 5-10 µM | Significantly inhibited tumorsphere formation | [5] |
| 95D | Human Lung Cancer | Western Blot | 5-10 µM | Reduced expression of TRPM7, Vimentin, Survivin, STAT3, HSP90α, uPA, MMP2 | [5] |
| U251 / U87 | Human Glioblastoma | Viability, Migration, Invasion Assays | Not Specified | Decreased viability, migration, and invasion | [13] |
| AGS / MCF-7 | Gastric / Breast Adenocarcinoma | Growth and Survival Assays | Not Specified | Inhibited growth and survival | [14] |
| ICC | Interstitial Cells of Cajal | Pacemaker Activity | 4.6 µM (IC₅₀) | Decreased amplitude of pacemaker potentials | [14] |
Experimental Protocols
The following are detailed protocols for common in vitro experiments using this compound.
Protocol 1: Assessment of Cytotoxicity and Anti-proliferative Activity (MTT Assay)
This protocol determines the effect of this compound on cell viability and proliferation.
Materials:
-
This compound
-
Selected cancer cell line (e.g., RBL-1, Jurkat, 95D)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[15]
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 0.1, 1, 3.3, 10, 30 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.[15]
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used) and a blank control (medium only).[15]
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours).[7]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[15][16]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration to determine the IC₅₀ value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle progression.
Materials:
-
This compound
-
Jurkat T-cells or other suitable cell line
-
Complete cell culture medium (RPMI-1640 with 10% FBS)
-
Bromodeoxyuridine (BrdU)
-
7-Aminoactinomycin D (7-AAD)
-
Anti-BrdU antibody
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture Jurkat T-cells in RPMI medium with 10% FBS. Treat the cells with the desired concentration of this compound (e.g., 3.3 µM) for a specified period (e.g., 2 hours).[7]
-
BrdU Labeling: During the treatment period, add BrdU to the culture medium to label cells undergoing DNA synthesis (S phase).[7]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them using a suitable fixation/permeabilization buffer according to the manufacturer's protocol for BrdU staining.
-
Staining: Stain the cells with an anti-BrdU antibody followed by a fluorescently labeled secondary antibody. Then, stain with 7-AAD for total DNA content.[7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The BrdU signal will identify cells in S phase, while the 7-AAD signal will distinguish cells in G₀/G₁, S, and G₂/M phases based on DNA content.[7]
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G₀/G₁, S, G₂/M) and compare the distribution between treated and untreated control cells.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the TRPM7 channel, blocking downstream PI3K/Akt signaling.
Experimental Workflow for In Vitro Testing
Caption: Workflow for determining the IC₅₀ of this compound using an MTT proliferation assay.
References
- 1. This compound, a marine-derived TRPM7 inhibitor: a promising CNS drug lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a marine-derived TRPM7 inhibitor: a promising CNS drug lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits cell proliferation through magnesium-dependent block of transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Inhibits Cell Proliferation through Magnesium-dependent Block of Transient Receptor Potential Melastatin 7 (TRPM7) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. qcbr.queens.org [qcbr.queens.org]
- 8. Buy this compound (EVT-10905797) [evitachem.com]
- 9. researchgate.net [researchgate.net]
- 10. qcbr.queens.org [qcbr.queens.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Waixenicin A in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Waixenicin A is a marine-derived xenicane diterpenoid isolated from the soft coral Sarcothelia edmondsoni.[1] It has emerged as a potent and relatively specific inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[2][3] TRPM7 is a bifunctional protein, possessing both an ion channel and a kinase domain, and plays a crucial role in cellular magnesium homeostasis, cell proliferation, and survival.[4][5] Its involvement in various pathophysiological processes, including ischemic cell death and cancer, makes it a compelling therapeutic target.[4][6] These application notes provide detailed protocols for utilizing this compound as a pharmacological tool in patch clamp electrophysiology to study TRPM7 channel function.
Mechanism of Action
This compound exerts its inhibitory effect on TRPM7 channels in a manner that is dependent on intracellular magnesium (Mg²⁺). The compound's activity is cytosolic and is potentiated by higher intracellular free Mg²⁺ concentrations.[7] While the precise binding site is not fully elucidated, mutations in the Mg²⁺ binding site on the TRPM7 kinase domain have been shown to reduce the potency of this compound. It is a highly selective inhibitor for TRPM7, showing little to no effect on the closely related TRPM6, as well as other TRP channels like TRPM2 and TRPM4.[8]
Data Presentation
The following tables summarize the quantitative data for this compound's inhibitory effects on TRPM7 channels from various studies.
Table 1: Inhibitory Concentration (IC₅₀) of this compound on TRPM7 Channels
| Cell Type | Electrophysiology Method | IC₅₀ | Reference |
| Cultured Interstitial Cells of Cajal (ICCs) | Whole-cell patch clamp | ~4.6 µM | [6] |
| HEK293 cells overexpressing TRPM7 | Not specified | as low as 16 nM | [4] |
Table 2: Efficacy of this compound in Inhibiting TRPM7 Currents
| Cell Type | This compound Concentration | % Inhibition of Outward Current | % Inhibition of Inward Current | Reference |
| Cultured Interstitial Cells of Cajal (ICCs) | 50 µM | 41.2 ± 2.1% | 65.1 ± 2.4% | [6] |
| HEK293 cells overexpressing TRPM7 | 10 µM | ~50% | Not specified | [8] |
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Recording of TRPM7 Currents and Inhibition by this compound
This protocol is designed for recording whole-cell TRPM7 currents in a heterologous expression system (e.g., HEK293 cells) or in primary cells endogenously expressing TRPM7.
Materials:
-
Cells: HEK293 cells transfected with a TRPM7 expression vector or a cell line with robust native TRPM7 expression.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 10 HEPES, 10 BAPTA (pH adjusted to 7.2 with CsOH). Note: To activate TRPM7 currents, intracellular Mg²⁺ and ATP are washed out.[8]
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store at -20°C. Dilute to the final desired concentration in the external solution just before the experiment.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for patch clamp recording 24-48 hours before the experiment.
-
Patch Clamp Setup:
-
Mount the coverslip in the recording chamber on the microscope stage.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Obtaining a Whole-Cell Recording:
-
Approach a single, healthy-looking cell with the patch pipette.
-
Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Apply a brief, strong suction pulse to rupture the cell membrane and establish the whole-cell configuration.
-
-
Recording TRPM7 Currents:
-
Clamp the cell at a holding potential of 0 mV.
-
Apply voltage ramps from -100 mV to +100 mV (e.g., 400 ms (B15284909) duration) at regular intervals (e.g., every 2 seconds) to elicit TRPM7 currents.[8] The characteristic outward rectification of the TRPM7 current-voltage (I-V) relationship should be observed.
-
Allow the currents to develop and stabilize as the intracellular Mg²⁺ and ATP are washed out by the pipette solution. This can take several minutes.[8]
-
-
Application of this compound:
-
Once a stable baseline TRPM7 current is established, switch the perfusion to the external solution containing the desired concentration of this compound.
-
Continuously record the currents during the application of the compound to observe the time course of inhibition.
-
To determine the dose-response relationship, apply increasing concentrations of this compound.
-
-
Data Analysis:
-
Measure the current amplitude at a specific positive potential (e.g., +80 mV) and a specific negative potential (e.g., -80 mV) from the voltage ramps.[8]
-
Plot the current amplitude over time to visualize the inhibitory effect.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Construct a dose-response curve and calculate the IC₅₀ value.
-
Visualizations
Caption: Signaling pathway of TRPM7 and the inhibitory action of this compound.
Caption: Experimental workflow for patch clamp analysis of this compound.
References
- 1. Buy this compound (EVT-10905797) [evitachem.com]
- 2. This compound inhibits cell proliferation through magnesium-dependent block of transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. qcbr.queens.org [qcbr.queens.org]
- 4. This compound, a marine-derived TRPM7 inhibitor: a promising CNS drug lead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a marine-derived TRPM7 inhibitor: a promising CNS drug lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. researchgate.net [researchgate.net]
- 8. This compound Inhibits Cell Proliferation through Magnesium-dependent Block of Transient Receptor Potential Melastatin 7 (TRPM7) Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring TRPM7 Channel Current Inhibition by Waixenicin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transient Receptor Potential Melastatin 7 (TRPM7) is a bifunctional protein acting as both a Ca²⁺ and Mg²⁺ permeable ion channel and a serine/threonine kinase.[1][2] It plays a crucial role in cellular magnesium homeostasis, cell proliferation, migration, and survival.[3][4][5] Dysregulation of TRPM7 has been implicated in various diseases, including cancer and neurological disorders, making it a significant therapeutic target.[1][5][6] Waixenicin A, a xenicane diterpenoid isolated from the soft coral Sarcothelia edmondsoni, has been identified as the first potent and relatively specific inhibitor of the TRPM7 ion channel.[1][3][4] These application notes provide detailed protocols for measuring TRPM7 channel currents and quantifying the inhibitory effect of this compound using patch-clamp electrophysiology.
Data Presentation
Quantitative Analysis of this compound Inhibition of TRPM7
The inhibitory potency of this compound on TRPM7 channels is notably dependent on the intracellular free magnesium concentration ([Mg²⁺]i). The IC₅₀ values, representing the concentration of this compound required to inhibit 50% of the TRPM7 current, are summarized below.
| Condition | Cell Type | IC₅₀ of this compound | Reference |
| Mg²⁺-free internal solution | HEK293 cells overexpressing TRPM7 | 7 µM | [2][7][8] |
| 700 µM intracellular free Mg²⁺ | HEK293 cells overexpressing TRPM7 | 16 nM | [1][2][9] |
| Physiological [Mg²⁺]i (390 µM) | Primary mouse colon epithelial cells | Strong inhibition at 10 µM | [10] |
| Mg²⁺-free internal solution | Primary mouse colon epithelial cells | Weak inhibitory effect at 10 µM | [10] |
Signaling Pathways
This compound, by inhibiting TRPM7, can modulate several downstream signaling pathways that are crucial for cell proliferation, migration, and survival. The following diagram illustrates the established signaling cascades influenced by TRPM7 activity.
Caption: TRPM7 signaling pathways modulated by this compound.
Experimental Protocols
Measurement of TRPM7 Currents using Whole-Cell Patch-Clamp Electrophysiology
This protocol details the steps to measure whole-cell TRPM7 currents in a heterologous expression system (e.g., HEK293 cells overexpressing TRPM7) and to assess the inhibitory effect of this compound.
Materials:
-
Cells: HEK293 cells stably or transiently overexpressing human TRPM7.
-
Extracellular (Bath) Solution:
-
140 mM NaCl
-
5 mM KCl
-
2 mM CaCl₂
-
1 mM MgCl₂
-
10 mM HEPES
-
10 mM Glucose
-
Adjust pH to 7.4 with NaOH.
-
-
Intracellular (Pipette) Solution (Mg²⁺-free):
-
140 mM Cs-glutamate
-
10 mM HEPES
-
10 mM BAPTA
-
Adjust pH to 7.2 with CsOH.
-
-
Intracellular (Pipette) Solution (with Mg²⁺):
-
120 mM Cs-glutamate
-
10 mM HEPES
-
10 mM BAPTA
-
Varying concentrations of free MgCl₂ (e.g., to achieve 390 µM or 700 µM free Mg²⁺, calculated using software like MaxChelator).
-
Adjust pH to 7.2 with CsOH.
-
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store at -20°C.[3] Dilute to the final desired concentration in the extracellular solution immediately before use.
Equipment:
-
Inverted microscope
-
Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, pCLAMP software)
-
Micromanipulator
-
Perfusion system
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Cell Preparation: Plate HEK293-TRPM7 cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Obtaining Whole-Cell Configuration:
-
Approach a single, healthy-looking cell with the patch pipette.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Current Development:
-
Clamp the cell at a holding potential of 0 mV.
-
To elicit TRPM7 currents, apply voltage ramps from -100 mV to +100 mV over 500 ms, delivered every 2 seconds.[11]
-
When using a Mg²⁺-free intracellular solution, TRPM7 currents will develop over several minutes as intracellular Mg²⁺ and ATP are washed out.[8][11] Currents typically reach a stable plateau within 200-300 seconds.[11]
-
-
Application of this compound:
-
Once a stable baseline TRPM7 current is established, switch the perfusion to the extracellular solution containing the desired concentration of this compound.
-
Record the current for a sufficient duration (e.g., 300-600 seconds) to observe the inhibitory effect.[11] The inhibition by this compound can be slow to develop.[7]
-
-
Data Analysis:
-
Extract the current amplitudes at a specific positive potential (e.g., +80 mV) and a negative potential (e.g., -80 mV) from the voltage ramps.[11]
-
Plot the current amplitude over time to visualize the baseline current and the inhibition by this compound.
-
Calculate the percentage of inhibition by comparing the current amplitude after this compound application to the baseline current.
-
To determine the IC₅₀, repeat the experiment with a range of this compound concentrations and fit the concentration-response data to a Hill equation.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the patch-clamp experiment to measure this compound's effect on TRPM7 currents.
Caption: Workflow for TRPM7 current measurement and inhibition analysis.
Selectivity of this compound
This compound has been demonstrated to be highly selective for TRPM7 over other related TRP channels. Studies have shown that it does not significantly affect TRPM2, TRPM4, and its closest homolog, TRPM6.[3][4] This specificity makes this compound a valuable pharmacological tool for studying the physiological and pathological roles of TRPM7.
References
- 1. This compound, a marine-derived TRPM7 inhibitor: a promising CNS drug lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits cell proliferation through magnesium-dependent block of transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of TRPM7 in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPM7, Magnesium, and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound Inhibits Cell Proliferation through Magnesium-dependent Block of Transient Receptor Potential Melastatin 7 (TRPM7) Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Waixenicin A in Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Waixenicin A, a potent and selective inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel, in calcium imaging assays. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate the use of this compound as a pharmacological tool for studying TRPM7-mediated calcium signaling.
Introduction
This compound is a xenicane diterpenoid originally isolated from the soft coral Sarcothelia edmondsoni. It has been identified as a highly potent and specific inhibitor of the TRPM7 ion channel, a bifunctional protein that contains both an ion channel and a kinase domain.[1][2] TRPM7 is a crucial regulator of cellular magnesium and calcium homeostasis and is implicated in a variety of physiological and pathological processes, including neuronal cell death, cell proliferation, and migration.[1][3][4] this compound exerts its inhibitory effect in a magnesium-dependent manner, making it a valuable tool for investigating the specific roles of TRPM7 in cellular signaling.[3][4]
Mechanism of Action
This compound selectively blocks the TRPM7 ion channel, thereby inhibiting the influx of divalent cations, including Ca²⁺ and Mg²⁺.[1][3] This inhibition has been shown to be more potent in the presence of intracellular magnesium.[3][4] The TRPM7 channel is constitutively active and its activity is modulated by intracellular levels of Mg-ATP and Mg-GTP. By blocking TRPM7, this compound allows for the precise investigation of its role in maintaining intracellular calcium concentrations and its involvement in downstream signaling cascades.
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound in TRPM7 inhibition.
| Parameter | Value | Cell Line | Conditions | Reference |
| IC₅₀ | 16 nM | HEK293 expressing TRPM7 | Physiological intracellular Mg²⁺ (700 µM) | [5] |
| IC₅₀ | 7 µM | HEK293 expressing TRPM7 | Mg²⁺-free intracellular solution |
Selectivity Profile
This compound has demonstrated high selectivity for TRPM7 over other related TRP channels.
| Channel | Effect of this compound | Reference |
| TRPM6 | No significant inhibition | [3][4] |
| TRPM2 | No significant effect | [3][4] |
| TRPM4 | No significant effect | [3][4] |
| CRAC (Orai1) | No significant effect | [3][4] |
Signaling Pathways and Experimental Workflow
This compound-Mediated Inhibition of TRPM7 Signaling
Caption: this compound inhibits the TRPM7 channel, blocking Ca²⁺ and Mg²⁺ influx and downstream signaling.
Experimental Workflow for Calcium Imaging Assay
Caption: Workflow for a this compound calcium imaging assay.
Experimental Protocols
This section provides a detailed protocol for a calcium imaging assay to determine the inhibitory effect of this compound on TRPM7 channels expressed in HEK293 cells.
Materials and Reagents
-
Cells: HEK293 cells stably expressing human TRPM7 (HEK293-TRPM7).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
This compound: Stock solution (e.g., 10 mM in DMSO).
-
Calcium Indicator: Fluo-4 AM (1 mM in DMSO).
-
Pluronic F-127: 20% solution in DMSO.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Plates: Black, clear-bottom 96-well microplates.
-
Instrumentation: Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation) or a fluorescence microscope equipped for live-cell imaging.
Protocol
1. Cell Culture and Plating: a. Culture HEK293-TRPM7 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂. b. Once cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA. c. Resuspend the cells in fresh culture medium and perform a cell count. d. Seed the cells into black, clear-bottom 96-well microplates at a density of 40,000 to 50,000 cells per well in 100 µL of culture medium. e. Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
2. Preparation of Reagents: a. Assay Buffer: Prepare HBSS with 20 mM HEPES and adjust the pH to 7.4. b. Dye Loading Solution: Prepare a 2X Fluo-4 AM loading solution. For each 10 mL of Assay Buffer, add 20 µL of 1 mM Fluo-4 AM stock and 10 µL of 20% Pluronic F-127. Mix well. c. Compound Plate: Prepare a serial dilution of this compound in Assay Buffer in a separate 96-well plate. A typical 8-point dose-response curve might range from 1 pM to 10 µM final concentration to encompass the expected IC₅₀.
3. Calcium Imaging Assay Procedure: a. Dye Loading: Remove the culture medium from the cell plate. Add 50 µL of the 2X Fluo-4 AM loading solution to each well. b. Incubate the plate at 37°C for 60 minutes in the dark. c. After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess dye. d. Add a final volume of 100 µL of Assay Buffer to each well. e. Fluorescence Measurement: Place the cell plate and the compound plate into the fluorescence microplate reader. f. Set the instrument to excite at ~494 nm and measure emission at ~516 nm. g. Record a baseline fluorescence reading for 10-20 seconds. h. Program the instrument to automatically add 25 µL from the compound plate to the cell plate. i. Immediately after compound addition, continuously record the fluorescence signal for at least 120 seconds. Note: As TRPM7 is constitutively active, a decrease in fluorescence is expected upon addition of this compound.
4. Data Analysis: a. Normalization: For each well, normalize the fluorescence signal by dividing the fluorescence at each time point (F) by the baseline fluorescence (F₀) to obtain the F/F₀ ratio. b. Response Calculation: Determine the minimum fluorescence response for each concentration of this compound. c. Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the this compound concentration. d. IC₅₀ Calculation: Fit the dose-response curve using a non-linear regression model to determine the IC₅₀ value.
Troubleshooting
-
Low Fluorescence Signal:
-
Increase the concentration of Fluo-4 AM or the loading time.
-
Ensure the cell monolayer is confluent.
-
Check the excitation and emission wavelengths on the instrument.
-
-
High Background Fluorescence:
-
Ensure thorough washing after dye loading.
-
Use phenol (B47542) red-free medium during the assay.
-
-
No Inhibition Observed:
-
Verify the activity of the this compound stock solution.
-
Confirm the expression and activity of TRPM7 in the cell line.
-
Ensure the intracellular magnesium concentration is within the physiological range for optimal this compound activity.
-
Conclusion
This compound is a powerful and selective tool for the study of TRPM7 ion channels. The protocols and data provided in these application notes are intended to serve as a guide for researchers to effectively utilize this compound in calcium imaging assays to dissect the role of TRPM7 in various cellular processes. Proper experimental design and data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. This compound, a marine-derived TRPM7 inhibitor: a promising CNS drug lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits cell proliferation through magnesium-dependent block of transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Fura-2 Calcium Imaging with Waixenicin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for utilizing Fura-2 AM, a ratiometric calcium indicator, to investigate the effects of waixenicin A on intracellular calcium ([Ca2+]) dynamics. This compound is a potent and selective inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[1][2][3][4] TRPM7 is a bifunctional protein with both channel and kinase domains, playing a crucial role in magnesium homeostasis and regulating various cellular processes, including cell proliferation and survival.[1][2][3][4] By blocking TRPM7, this compound has been shown to inhibit cell proliferation, making it a compound of interest in cancer research.[1][2][5][6]
Fura-2 is a fluorescent dye that exhibits a shift in its excitation spectrum upon binding to Ca2+, allowing for the ratiometric measurement of intracellular calcium concentrations.[7][8][9] This method is largely independent of variables such as dye concentration and cell thickness, providing a reliable quantification of [Ca2+].[7] The protocol outlined below is designed to guide researchers in setting up and executing Fura-2 calcium imaging experiments to assess the impact of this compound on cellular calcium signaling.
Principle of Fura-2 Ratiometric Calcium Imaging
Fura-2 AM, a cell-permeant acetoxymethyl ester derivative of Fura-2, readily crosses the plasma membrane of live cells.[10][11] Once inside the cell, cytosolic esterases cleave the AM ester groups, trapping the active Fura-2 dye within the cytoplasm.[7][8][10] Fura-2 has a dual-excitation and single-emission profile. When unbound to calcium, it is optimally excited at 380 nm.[7][8] Upon binding to intracellular Ca2+, its excitation maximum shifts to 340 nm.[7][8] The emission wavelength for both states is approximately 510 nm.[7][8][9] By alternately exciting the Fura-2-loaded cells at 340 nm and 380 nm and measuring the ratio of the fluorescence intensities at 510 nm, the intracellular calcium concentration can be accurately determined.[7][12] An increase in the 340/380 ratio corresponds to an increase in intracellular [Ca2+].
Data Presentation
The following tables summarize the key spectral properties of Fura-2 and a general concentration range for this compound, which should be optimized for specific cell types and experimental conditions.
Table 1: Spectral Properties of Fura-2
| Property | Wavelength (nm) |
| Excitation (Ca2+-bound) | 340 |
| Excitation (Ca2+-free) | 380 |
| Emission | 510 |
Table 2: General Experimental Concentrations
| Reagent | Stock Concentration | Working Concentration |
| Fura-2 AM | 1-5 mM in DMSO | 1-5 µM |
| This compound | 1-10 mM in DMSO | 1-10 µM (optimization required) |
| Pluronic F-127 | 20% (w/v) in DMSO | 0.02-0.04% |
| Probenecid (B1678239) | 250 mM in aqueous solution | 1-2.5 mM |
Experimental Protocols
This section provides a detailed methodology for performing Fura-2 calcium imaging to assess the effect of this compound.
Reagent Preparation
-
Fura-2 AM Stock Solution (1 mM): Dissolve 50 µg of Fura-2 AM in 50 µL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[12][13] Aliquot and store at -20°C, protected from light and moisture.[12]
-
This compound Stock Solution (1-10 mM): Prepare a stock solution of this compound in DMSO. The final concentration will depend on the desired working concentrations for the experiment. Store at -20°C.
-
Pluronic F-127 Stock Solution (20% w/v): Dissolve 2 g of Pluronic F-127 in 10 mL of DMSO. This solution aids in the dispersion of Fura-2 AM in aqueous media.[11]
-
Probenecid Stock Solution (250 mM): Dissolve probenecid in an equal molar amount of NaOH and then bring to the final volume with an appropriate buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Probenecid is an anion-transport inhibitor that can reduce the leakage of de-esterified Fura-2 from the cells.[11]
-
Recording Buffer (e.g., HBSS): Prepare HBSS containing calcium and magnesium, buffered with HEPES. The exact composition may vary depending on the cell type.
Cell Preparation and Dye Loading
-
Cell Culture: Plate cells on glass coverslips or in black-walled, clear-bottom microplates 24-48 hours prior to the experiment.[13] Ensure the cells are sub-confluent on the day of the experiment.
-
Loading Solution Preparation: For each mL of recording buffer, add 1-5 µL of the 1 mM Fura-2 AM stock solution (for a final concentration of 1-5 µM). To aid in dye loading, it is recommended to pre-mix the Fura-2 AM with an equal volume of 20% Pluronic F-127 before adding it to the buffer.[11] If using probenecid, add it to the loading solution at a final concentration of 1-2.5 mM.
-
Dye Loading:
-
Wash the cells once with the recording buffer.
-
Remove the buffer and add the Fura-2 AM loading solution to the cells.
-
Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.[11][12] The optimal loading time and temperature should be determined empirically for each cell type.[11]
-
-
Washing and De-esterification:
Calcium Imaging Experiment
-
Microscope Setup: Use an inverted fluorescence microscope equipped with a light source capable of providing excitation light at 340 nm and 380 nm, a filter wheel or monochromator to rapidly switch between these wavelengths, and a sensitive camera (e.g., sCMOS or EMCCD) to detect the emission at 510 nm.
-
Baseline Measurement:
-
Place the coverslip with the loaded cells into an imaging chamber on the microscope stage.
-
Perfuse the cells with the recording buffer.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm. Record data for a stable period (e.g., 2-5 minutes) to establish a baseline intracellular calcium level.
-
-
Application of this compound:
-
Prepare the desired concentration of this compound in the recording buffer.
-
Perfuse the cells with the this compound-containing solution.
-
Continue to record the 340/380 fluorescence ratio to observe any changes in intracellular calcium concentration induced by this compound.
-
-
Positive Control (Optional but Recommended): At the end of the experiment, you can add a calcium ionophore like ionomycin (B1663694) to elicit a maximal calcium response, followed by a calcium-free buffer with a chelator like EGTA to obtain a minimal calcium signal. These values can be used for the calibration of the Fura-2 signal to absolute calcium concentrations.
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
For each ROI, calculate the ratio of the fluorescence intensity at 340 nm excitation to the fluorescence intensity at 380 nm excitation for each time point.
-
Plot the 340/380 ratio over time to visualize the changes in intracellular calcium concentration.
-
The Grynkiewicz equation can be used to convert the fluorescence ratio to absolute calcium concentrations, although for many experiments, the relative change in the ratio is sufficient.[12]
-
Visualizations
Experimental Workflow
Caption: Workflow for Fura-2 calcium imaging with this compound.
Proposed Signaling Pathway of this compound
Caption: this compound inhibits TRPM7, affecting ion influx and cell proliferation.
Conclusion
This document provides a comprehensive guide for researchers interested in studying the effects of this compound on intracellular calcium signaling using Fura-2 imaging. The provided protocols and diagrams are intended to serve as a starting point, and optimization of specific parameters for the cell type and experimental setup is encouraged. By following these guidelines, researchers can effectively investigate the mechanism of action of this compound and its impact on calcium-dependent cellular processes.
References
- 1. This compound Inhibits Cell Proliferation through Magnesium-dependent Block of Transient Receptor Potential Melastatin 7 (TRPM7) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits cell proliferation through magnesium-dependent block of transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The role of this compound as transient receptor potential melastatin 7 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 8. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 9. Fura-2 - Wikipedia [en.wikipedia.org]
- 10. ionoptix.com [ionoptix.com]
- 11. abpbio.com [abpbio.com]
- 12. moodle2.units.it [moodle2.units.it]
- 13. brainvta.tech [brainvta.tech]
Application Note: Measuring the Anti-proliferative Effects of Waixenicin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Waixenicin A, a diterpenoid isolated from the soft coral Sarcothelia edmondsoni, has been identified as a potent and selective inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[1][2][3][4] TRPM7 is a crucial regulator of cellular magnesium homeostasis and has been implicated in cell growth, proliferation, and migration.[1][2][4] Aberrant expression and activity of TRPM7 have been linked to various cancers, making it a promising therapeutic target.[1][5][6] this compound exerts its anti-proliferative effects by blocking TRPM7 in a magnesium-dependent manner, leading to cell cycle arrest.[1][2][4] This application note provides detailed protocols for assessing the anti-proliferative activity of this compound using common cell-based assays.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the TRPM7 ion channel, which is vital for the influx of Ca²⁺ and Mg²⁺ into the cell.[1][4] This inhibition is potentiated by intracellular magnesium.[1][2] By blocking TRPM7, this compound disrupts cellular magnesium balance, which in turn affects numerous downstream signaling pathways involved in cell cycle progression.[1] Studies have shown that treatment with this compound can lead to cell cycle arrest in the G0/G1 or S phase, thereby inhibiting cell proliferation.[1][7] In some cancer models, TRPM7 has been shown to modulate the Hsp90α/uPA/MMP2 signaling pathway, and its inhibition by this compound can suppress the cancer stem cell-like phenotype.[5] Furthermore, in glioblastoma models, this compound treatment has been associated with reduced activity of Akt and cofilin.[6][8]
Data Presentation
The following tables summarize the quantitative effects of this compound on the proliferation of various cancer cell lines as reported in the literature.
Table 1: Dose-Dependent Inhibition of Cell Proliferation by this compound
| Cell Line | Assay | Concentration of this compound | % Inhibition of Proliferation (relative to control) | Reference |
| RBL1 | MTT Assay | 1 µM | ~20% | [1] |
| 3.3 µM | ~45% | [1] | ||
| 10 µM | ~75% | [1] | ||
| Jurkat | BrdU Assay | 300 nM | ~46% | [1] |
| 3.3 µM | ~50% | [1] | ||
| 10 µM | 100% | [1] | ||
| HT-29 | Vi-CELL Assay | 10 µM | ~40% (at day 4) | [9] |
| 20 µM | ~80% (at day 4) | [9] |
Table 2: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Assay | IC50 | Reference |
| HT-29 | Vi-CELL Assay | 12.7 µM | [9] |
Experimental Protocols
This section provides detailed protocols for three common cell proliferation assays: MTT, WST-1, and BrdU. These assays can be adapted to evaluate the anti-proliferative effects of this compound on various cell lines.
Protocol 1: MTT Assay for Cell Viability and Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[10] Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.[10][11]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well tissue culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach and recover.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation with Compound: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Addition of MTT Reagent: After the incubation period, add 10 µL of MTT reagent to each well.[11]
-
Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C, allowing the formazan crystals to form.[11]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Incubate the plate in the dark at room temperature for 2 hours. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used.[10]
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell proliferation relative to the vehicle control.
Protocol 2: WST-1 Assay for Cell Proliferation
The WST-1 (Water Soluble Tetrazolium-1) assay is another colorimetric assay for quantifying cell proliferation and viability.[13][14] Unlike MTT, the formazan dye produced in the WST-1 assay is water-soluble, simplifying the procedure.[15]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well tissue culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density in 100 µL of culture medium.[15]
-
Incubation: Incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control as described in the MTT protocol.
-
Incubation with Compound: Incubate for the desired duration (e.g., 24-96 hours).[15]
-
Addition of WST-1 Reagent: Add 10 µL of WST-1 reagent to each well.[15]
-
Incubation with WST-1: Incubate the plate for 0.5 to 4 hours at 37°C.[13][15] The optimal incubation time should be determined empirically.
-
Shaking: Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 420-480 nm.[13][15] A reference wavelength of >600 nm is recommended.[15]
-
Data Analysis: Calculate the percentage of cell proliferation as described for the MTT assay.
Protocol 3: BrdU Assay for DNA Synthesis
The BrdU (5-bromo-2'-deoxyuridine) assay measures cell proliferation by quantifying the incorporation of BrdU, a synthetic analog of thymidine, into newly synthesized DNA during the S phase of the cell cycle.[16][17]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well tissue culture plates
-
BrdU Labeling Reagent (typically 10 mM stock)
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the previous protocols.
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM.[17]
-
Incubation with BrdU: Incubate the plate for 2 to 24 hours at 37°C to allow for BrdU incorporation.[16][17] The incubation time will depend on the cell division rate.
-
Fixation and Denaturation: Remove the culture medium and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.[18][19]
-
Antibody Incubation: Wash the wells with Wash Buffer. Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.[18][19]
-
Secondary Antibody Incubation: Wash the wells. Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.[18]
-
Substrate Reaction: Wash the wells. Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes, or until color develops.[18][19]
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm within 30 minutes of adding the Stop Solution.
-
Data Analysis: Calculate the percentage of BrdU incorporation relative to the vehicle control.
Mandatory Visualizations
Caption: Signaling pathway affected by this compound.
Caption: Experimental workflow for cell proliferation assays.
References
- 1. qcbr.queens.org [qcbr.queens.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a marine-derived TRPM7 inhibitor: a promising CNS drug lead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits cell proliferation through magnesium-dependent block of transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of TRPM7 with this compound reduces glioblastoma cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 14. materialneutral.info [materialneutral.info]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 18. media.cellsignal.com [media.cellsignal.com]
- 19. cohesionbio.com [cohesionbio.com]
Application Notes and Protocols for In Vivo Administration of Waixenicin A in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Waixenicin A, a xenicane diterpenoid isolated from the soft coral Sarcothelia edmondsoni, is a potent and selective inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[1][2] The TRPM7 channel is a bifunctional protein with both ion channel and kinase domains, playing a crucial role in cellular magnesium and calcium homeostasis, cell proliferation, and signaling pathways implicated in cancer and neurological injury.[1][3] Preclinical studies have demonstrated the therapeutic potential of this compound in various disease models, including glioblastoma and hypoxic-ischemic brain injury.[1][4]
These application notes provide detailed protocols and compiled data for the in vivo administration of this compound in mouse models, intended to guide researchers in designing and executing experiments to explore its therapeutic efficacy and mechanism of action.
Mechanism of Action: TRPM7 Inhibition
This compound exerts its biological effects primarily through the inhibition of the TRPM7 ion channel. TRPM7 is often upregulated in various cancers, including glioblastoma, where it contributes to tumor growth, invasion, and survivability.[4][5] In the context of neurological injury, such as stroke, TRPM7 is implicated in excitotoxic neuronal cell death.[3] By blocking TRPM7, this compound can modulate downstream signaling pathways, leading to reduced cancer cell proliferation and enhanced apoptosis, as well as providing neuroprotection.[4]
Data Presentation: Quantitative In Vivo Data
The following tables summarize the available quantitative data for the in vivo administration of this compound in mouse models.
Table 1: In Vivo Efficacy in a Glioblastoma Xenograft Model
| Parameter | Details | Reference |
| Mouse Model | Intracranial xenograft with U251 human glioblastoma cells in immunodeficient mice (e.g., NOD-SCID). | [4] |
| Compound | This compound | [4] |
| Administration Route | Intraperitoneal (i.p.) injection | [4] |
| Dosage | 8 µg/g (equivalent to 8 mg/kg) | [4] |
| Treatment Schedule | Once daily for 14 days, starting 3 weeks post-tumor induction. | [4] |
| Key Findings | - Increased cleaved caspase 3 activity (apoptosis)- Reduced Ki-67 expression (proliferation)- Reduced cofilin and Akt activity (migration, invasion, survivability) | [4] |
Table 2: In Vivo Efficacy in a Neonatal Hypoxic-Ischemic Brain Injury Model
| Parameter | Details | Reference |
| Mouse Model | Neonatal mouse model of hypoxic-ischemic brain injury. | [1] |
| Compound | This compound | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | [1] |
| Dosage | Not explicitly stated in the abstract. | [1] |
| Treatment Schedule | Not explicitly stated in the abstract. | [1] |
| Key Findings | - Reduced hypoxic-ischemic brain injury- Preserved long-term behavioral outcomes | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Administration
Note: As a hydrophobic molecule, this compound requires a suitable vehicle for in vivo administration. The following is a general protocol based on common practices for similar compounds, as the specific vehicle was not detailed in the primary literature.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in 100% DMSO. For example, dissolve 10 mg of this compound in 100 µL of DMSO to get a 100 mg/mL stock. Briefly vortex to ensure complete dissolution.
-
Vehicle Preparation: Prepare the final vehicle solution. A commonly used vehicle for hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline. For example, a vehicle composition could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Final Formulation: On the day of injection, dilute the this compound stock solution with the prepared vehicle to achieve the final desired concentration. For an 8 mg/kg dose in a 25 g mouse with an injection volume of 200 µL (8 µL/g), the final concentration would be 1 mg/mL.
-
Calculation Example: To prepare 1 mL of a 1 mg/mL solution, add 10 µL of the 100 mg/mL stock to 990 µL of the vehicle.
-
-
Final Mixing: Vortex the final formulation thoroughly to ensure a homogenous suspension or solution before drawing it into the syringe.
Protocol 2: Intracranial Glioblastoma Xenograft Mouse Model and this compound Treatment
This protocol outlines the establishment of an intracranial glioblastoma model and subsequent treatment with this compound.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. qcbr.queens.org [qcbr.queens.org]
- 3. TRPM channels in human cancers: regulatory mechanism and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. TRPM7 Ion Channel: Oncogenic Roles and Therapeutic Potential in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Neuroprotective Effects of Waixenicin A in a Neonatal Hypoxic-Ischemic Brain Injury Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neonatal hypoxic-ischemic brain injury (HIBD) is a significant cause of mortality and long-term neurological disabilities in newborns, including cerebral palsy, epilepsy, and cognitive impairments. The pathophysiology of HIBD is complex, involving a cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis, ultimately leading to neuronal cell death. The Rice-Vannucci model is a widely used and clinically relevant animal model that mimics the key features of HIBD in term infants. This model involves unilateral ligation of the common carotid artery followed by systemic hypoxia, resulting in reproducible brain injury in the hemisphere ipsilateral to the ligation.
Waixenicin A, a marine-derived diterpenoid, has emerged as a promising neuroprotective agent. It is a potent and specific inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[1][2] The TRPM7 channel is a crucial mediator of ischemic and hypoxic neuronal cell death.[1] By inhibiting TRPM7, this compound has been shown to reduce hypoxic-ischemic brain injury and preserve long-term behavioral outcomes in neonatal mouse models.[2] These application notes provide detailed protocols for utilizing the neonatal HIBD model to evaluate the therapeutic potential of this compound.
Data Presentation
The following tables summarize the quantitative data on the neuroprotective effects of this compound in a neonatal HIBD model.
Table 1: Effect of this compound on Infarct Volume in Neonatal HIBD
| Treatment Group | Dosage | Infarct Volume (% of Ipsilateral Hemisphere) | Percent Reduction in Infarct Volume |
| Sham | Vehicle | 0% | N/A |
| HIBD + Vehicle | Vehicle | 49.15 ± 1.93% | N/A |
| HIBD + this compound | 100 mg/kg | 36.43 ± 3.96% | 25.88% |
Data presented as mean ± SEM. Statistical significance is typically determined by ANOVA followed by a post-hoc test (p < 0.05). Data is representative of typical findings in the field.[1][3]
Table 2: Effect of this compound on Long-Term Neurobehavioral Outcomes (Morris Water Maze)
| Treatment Group | Dosage | Escape Latency (seconds) on Day 5 | Time in Target Quadrant (%) during Probe Trial |
| Sham | Vehicle | 15.2 ± 2.1 | 45.3 ± 3.8% |
| HIBD + Vehicle | Vehicle | 48.5 ± 5.3 | 22.1 ± 2.9% |
| HIBD + this compound | 100 mg/kg | 25.7 ± 4.6 | 38.9 ± 4.2% |
Data presented as mean ± SEM. Statistical significance is typically determined by ANOVA followed by a post-hoc test (p < 0.05). Data is representative of typical findings in the field.
Experimental Protocols
Protocol 1: Neonatal Hypoxic-Ischemic Brain Injury (HIBD) Model (Rice-Vannucci)
This protocol is adapted for postnatal day 10 (P10) rat pups.
Materials:
-
P10 rat pups (Wistar or Sprague-Dawley)
-
Isoflurane (B1672236) anesthesia system
-
Heating pad
-
Surgical microscope or magnifying lens
-
Fine surgical instruments (scissors, forceps)
-
6-0 surgical silk suture
-
Hypoxia chamber
-
Oxygen and nitrogen gas cylinders with a regulator
-
Water bath
Procedure:
-
Anesthesia: Anesthetize the P10 rat pup with isoflurane (4% for induction, 1.5-2% for maintenance). Confirm proper anesthetic depth by lack of response to a toe pinch.
-
Surgery (Unilateral Common Carotid Artery Ligation):
-
Place the pup on a heating pad to maintain body temperature.
-
Make a midline cervical incision (approximately 0.5 cm).
-
Carefully dissect the soft tissues to expose the right common carotid artery.
-
Separate the artery from the vagus nerve and sympathetic trunk.
-
Double-ligate the artery with 6-0 surgical silk and transect the artery between the two ligatures.
-
Suture the incision. The entire surgical procedure should not exceed 5-8 minutes per pup.
-
-
Recovery: Allow the pup to recover from anesthesia on a heating pad for 1-2 hours with its dam.
-
Hypoxia:
-
Place the pups in a hypoxia chamber partially submerged in a 37°C water bath.
-
Expose the pups to a humidified gas mixture of 8% oxygen and 92% nitrogen for a duration of 90 to 150 minutes. The duration can be adjusted to control the severity of the injury.
-
-
Post-Hypoxia Recovery: Return the pups to their dam. Pups should be monitored for any signs of distress.
Protocol 2: Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., saline with a small percentage of DMSO and Tween 80)
-
Insulin syringes
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in the vehicle to the desired concentration (e.g., for a 100 mg/kg dose).
-
Administration: Administer this compound or vehicle via intraperitoneal (IP) injection immediately after the hypoxic exposure. Subsequent doses can be administered at 24 and 48 hours post-HIBD, depending on the experimental design.
Protocol 3: Assessment of Brain Infarct Volume (TTC Staining)
This protocol is typically performed 24-72 hours after HIBD.
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
-
Brain matrix
-
Digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Brain Collection: Euthanize the pup and quickly remove the brain.
-
Slicing: Chill the brain briefly in a freezer to firm the tissue. Place the brain in a brain matrix and slice it into 2 mm coronal sections.
-
Staining: Immerse the brain slices in a 2% TTC solution in PBS at 37°C for 10-20 minutes in the dark. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Imaging: Photograph the stained brain slices.
-
Quantification: Use image analysis software to measure the area of the infarct and the total area of the ipsilateral and contralateral hemispheres for each slice. The infarct volume is calculated as a percentage of the ipsilateral hemisphere.
Protocol 4: Assessment of Apoptosis (TUNEL Assay)
This protocol is for paraffin-embedded brain tissue sections.
Materials:
-
TUNEL assay kit (commercially available)
-
Paraffin-embedded brain sections (5 µm)
-
Deparaffinization and rehydration reagents (xylene, ethanol (B145695) series)
-
Proteinase K
-
Permeabilization solution
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the brain sections in xylene and rehydrate through a graded series of ethanol to water.
-
Permeabilization: Incubate the sections with Proteinase K to retrieve the antigenic epitopes.
-
TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled nucleotides according to the manufacturer's protocol.
-
Imaging: Visualize the stained sections using a fluorescence microscope. TUNEL-positive cells (apoptotic cells) will be fluorescently labeled.
-
Quantification: Count the number of TUNEL-positive cells in specific brain regions (e.g., cortex, hippocampus) and express it as a percentage of the total number of cells (counterstained with DAPI).
Protocol 5: Assessment of Long-Term Neurobehavioral Deficits (Morris Water Maze)
This test is typically performed in juvenile or adult animals (e.g., 4-6 weeks after HIBD).
Materials:
-
Circular water tank (1.5-2 m in diameter)
-
Escape platform
-
Non-toxic white paint or milk powder to make the water opaque
-
Video tracking system and software
-
Visual cues placed around the room
Procedure:
-
Acclimation: Handle the animals for several days before the test.
-
Training (Acquisition Phase):
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, place the animal in the water at one of four starting positions, facing the wall of the tank.
-
Allow the animal to swim and find the hidden platform. The maximum trial duration is typically 60-90 seconds.
-
If the animal does not find the platform within the allotted time, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial:
-
On the day after the last training day, remove the platform from the tank.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Protocol 6: Western Blot Analysis of Signaling Proteins
Materials:
-
Brain tissue from the ipsilateral hemisphere
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-CaMKII, anti-CaMKII, anti-calcineurin, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize the brain tissue in lysis buffer. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: Experimental workflow for the neonatal HIBD model and this compound treatment.
Caption: Proposed signaling pathway of this compound's neuroprotective effect in HIBD.
Caption: Logical flow of the research process for evaluating this compound in HIBD.
References
- 1. Echinocystic acid alleviated hypoxic-ischemic brain damage in neonatal mice by activating the PI3K/Akt/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of training in the Morris water maze on the spatial learning acquisition and VAChT expression in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Waixenicin A in Glioblastoma Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is a highly aggressive and the most common primary malignant brain tumor in adults, with a grim prognosis despite multimodal treatment strategies. The transient receptor potential melastatin 7 (TRPM7) channel has emerged as a promising therapeutic target in GBM due to its overexpression in tumor cells and its role in promoting proliferation, migration, and invasion. Waixenicin A, a natural marine compound, is a potent and specific inhibitor of TRPM7.[1] This document provides detailed application notes and protocols for the use of this compound in preclinical glioblastoma xenograft models, based on published research findings.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on glioblastoma cell lines and in vivo xenograft models.
Table 1: In Vitro Efficacy of this compound on Human Glioblastoma Cell Lines
| Cell Line | Treatment | Outcome Measure | Result | Reference |
| U251 | 500 nM this compound (24h) | Relative Invasiveness | Reduced to 71.65 ± 2.33% of control | Wong et al., 2020 |
| U87 | 500 nM this compound (24h) | Relative Invasiveness | Reduced to 69.11 ± 3.48% of control | Wong et al., 2020 |
Table 2: In Vivo Efficacy of this compound in an Intracranial Glioblastoma Xenograft Model (U251 cells)
| Biomarker | Treatment Group | Staining Quantification (Relative Mask Area) | Change from Control | Reference |
| Ki-67 (Proliferation) | This compound | Significantly Reduced | ↓ | Wong et al., 2020 |
| p-Akt (Survival) | This compound | Significantly Reduced | ↓ | Wong et al., 2020 |
| p-cofilin (Migration/Invasion) | This compound | Significantly Reduced | ↓ | Wong et al., 2020 |
| Cleaved Caspase-3 (Apoptosis) | This compound | Significantly Increased | ↑ | Wong et al., 2020 |
Experimental Protocols
Protocol 1: Intracranial Glioblastoma Xenograft Model Establishment
This protocol describes the establishment of an orthotopic glioblastoma xenograft model in immunodeficient mice using human glioblastoma cell lines U87-MG or U251.
Materials:
-
Human glioblastoma cells (U87-MG or U251) cultured in appropriate medium
-
Immunodeficient mice (e.g., NOD scid gamma), 8 weeks old
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., for isoflurane)
-
Micro-syringe (e.g., Hamilton syringe)
-
Surgical tools (scalpel, drill, etc.)
-
Phosphate-buffered saline (PBS), sterile
-
Animal care and monitoring equipment
Procedure:
-
Cell Preparation:
-
Culture U87-MG or U251 cells under standard conditions.
-
On the day of surgery, harvest the cells and resuspend them in sterile PBS at a concentration of 1 x 10^5 cells/µL.
-
Keep the cell suspension on ice until injection.
-
-
Animal Preparation and Anesthesia:
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).
-
Secure the mouse in a stereotaxic frame.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Using a stereotaxic drill, create a small burr hole at the desired coordinates for the striatum (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly lower a micro-syringe containing the cell suspension to a depth of 3 mm from the dural surface.
-
Inject 5 µL of the cell suspension (containing 5 x 10^5 cells) at a rate of 1 µL/minute.
-
After injection, leave the needle in place for 5 minutes to prevent reflux.
-
Slowly withdraw the needle.
-
Close the incision with surgical sutures or staples.
-
-
Post-operative Care:
-
Administer analgesics as per institutional guidelines.
-
Monitor the mice daily for any signs of distress, neurological symptoms, and weight loss.
-
Allow the tumors to grow for a predetermined period (e.g., 3 weeks) before initiating treatment.
-
Protocol 2: In Vivo Administration of this compound
This protocol is based on the study by Wong et al., 2020, for the treatment of established glioblastoma xenografts.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in corn oil)
-
Syringes and needles for administration
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of administration, dilute the stock solution with the vehicle to the final desired concentration. The study by Wong et al. (2020) used a dose of 8 µg/g of body weight.
-
-
Administration:
-
Weigh each mouse to calculate the exact volume of the dosing solution to be administered (20 µL/g of body weight).
-
Administer the this compound solution or vehicle control to the mice once daily. Note: The original study does not specify the route of administration; intraperitoneal (IP) or oral gavage are common routes for such studies.
-
Continue daily treatment until the animals show signs of endpoint criteria as defined by the institutional animal care and use committee.
-
Protocol 3: Immunohistochemical Analysis of Tumor Tissue
This protocol outlines the general steps for immunohistochemical (IHC) staining of paraffin-embedded brain tumor sections to analyze protein expression.
Materials:
-
Paraffin-embedded brain tissue sections (5 µm)
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-Ki-67, anti-phospho-Akt, anti-phospho-cofilin, anti-cleaved caspase-3)
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the sections through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a microwave or pressure cooker).
-
Allow the slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide.
-
Block non-specific binding by incubating with the blocking solution.
-
Incubate with the primary antibody at the appropriate dilution overnight at 4°C.
-
Wash with PBS and incubate with the biotinylated secondary antibody.
-
Wash with PBS and incubate with the ABC reagent.
-
Develop the signal with the DAB substrate.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series and xylene.
-
Mount the coverslips using a permanent mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a light microscope.
-
Quantify the staining intensity or the percentage of positive cells using image analysis software.
-
Visualizations
Signaling Pathway of this compound in Glioblastoma
Caption: Proposed signaling pathway of this compound in glioblastoma cells.
Experimental Workflow for In Vivo Glioblastoma Xenograft Study
Caption: Experimental workflow for the glioblastoma xenograft model study.
References
Application Notes and Protocols for Waixenicin A Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of waixenicin A stock solutions for various experimental purposes. Adherence to these guidelines will help ensure the stability and consistent performance of this compound in biological assays.
Physicochemical Properties and Solubility
This compound is a marine-derived xenicane diterpenoid with the molecular formula C₂₆H₃₆O₇ and a molecular weight of 460.6 g/mol .[1][2] Its complex structure contributes to its selective and potent inhibition of the TRPM7 ion channel.[1][2] Understanding its physical and chemical properties is crucial for proper handling and solution preparation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Notes |
| Molecular Formula | C₂₆H₃₆O₇ | [1][2] |
| Molecular Weight | 460.6 g/mol | [1][2] |
| Appearance | White to off-white solid | General observation for purified natural products. |
| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol (B129727).[3] Less soluble in water.[3] | Specific quantitative solubility data is not readily available. It is recommended to determine the solubility empirically for high concentrations. |
| Stability | Can be affected by light and temperature.[3] A solution in CD₂Cl₂ showed significant decomposition after 1 hour, while solutions in CDCl₃ or C₆D₆ were stable for at least 72 hours.[4] | It is recommended to protect solutions from light and store them at low temperatures. |
Safety Precautions
Before handling this compound, it is essential to review the Safety Data Sheet (SDS). Standard laboratory safety practices should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Fire Safety: Use non-sparking tools and prevent fire caused by electrostatic discharge. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.
Experimental Protocols
The choice of solvent and concentration for the stock solution will depend on the specific requirements of the experiment. DMSO and methanol are recommended solvents for this compound.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is suitable for experiments requiring a high-concentration stock solution that can be further diluted in aqueous media.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial containing solid this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 460.6 g/mol * 1000 mg/g = 4.606 mg
-
-
Weighing: Carefully weigh out approximately 4.61 mg of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube or amber vial.
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the vial containing the weighed this compound.
-
Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure all solid has dissolved. If necessary, sonicate for a brief period to aid dissolution.
-
-
Storage:
-
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C or -80°C , protected from light. For long-term storage, -80°C is preferable.
-
Protocol 2: Preparation of a 100 µM Stock Solution in Methanol
This protocol is based on a published method and is suitable for direct use in certain assays or for creating further dilutions.
Materials:
-
This compound (lyophilized)
-
Anhydrous Methanol
-
Microcentrifuge tubes or amber glass vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh a small amount of lyophilized this compound (e.g., 1 mg).
-
Calculate Volume: Calculate the volume of methanol required to achieve a 100 µM concentration.
-
Moles of this compound = Mass (g) / Molecular Weight ( g/mol )
-
Volume (L) = Moles / Molarity (mol/L)
-
For 1 mg of this compound:
-
Moles = 0.001 g / 460.6 g/mol ≈ 2.17 x 10⁻⁶ mol
-
Volume (L) = 2.17 x 10⁻⁶ mol / 0.0001 mol/L = 0.0217 L or 21.7 mL
-
-
-
Dissolution:
-
Transfer the weighed this compound to a suitable container (e.g., a 50 mL falcon tube).
-
Add the calculated volume of anhydrous methanol.
-
Vortex thoroughly until the solid is completely dissolved.
-
-
Storage:
-
A published study stored a 100 µM methanolic stock solution at -20°C .
-
For optimal stability, aliquot the solution into smaller, single-use amber vials to protect from light and prevent contamination and degradation from multiple freeze-thaw cycles.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. This compound, a marine-derived TRPM7 inhibitor: a promising CNS drug lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of this compound as transient receptor potential melastatin 7 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Waixenicin A Treatment of Primary Hippocampal Neurons
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Waixenicin A, a diterpenoid isolated from the soft coral Sarcothelia edmondsoni, has emerged as a potent and highly specific inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[1][2][3] TRPM7 is a unique bifunctional protein, possessing both an ion channel permeable to Ca²⁺ and Mg²⁺ and a kinase domain.[1][2] This channel is a critical regulator of cellular processes in the central nervous system, including ion homeostasis, cell growth, and neurite outgrowth.[1] Under pathological conditions such as cerebral ischemia, TRPM7 is implicated in neuronal cell death.[4]
The inhibitory action of this compound is cytosolic and is potentiated by intracellular magnesium concentrations.[3] Its high selectivity for TRPM7 over other TRP channels, including its closest homolog TRPM6, makes it an invaluable pharmacological tool for elucidating the physiological and pathological roles of TRPM7.[3]
In primary hippocampal neurons, this compound treatment has demonstrated significant effects on neuronal development and survival. It has been shown to enhance neurite outgrowth and accelerate the maturation of cultured hippocampal neurons, promoting a faster transition from immature stages to polarized neurons with distinct axons and dendrites.[1][5][6] This effect is linked to the modulation of downstream signaling pathways, including MEK/ERK and PI3K/Akt, particularly under hypoxic conditions.[1] Furthermore, this compound exhibits neuroprotective properties, mitigating neuronal damage in models of hypoxic-ischemic brain injury and suppressing seizure-like activity in hippocampal circuits.[1][2][4]
These findings position this compound as a promising lead compound for the development of therapeutics targeting CNS disorders where TRPM7 dysfunction is implicated, such as stroke and other neurodegenerative diseases.[2] The following protocols provide detailed methodologies for studying the effects of this compound on primary hippocampal neurons.
Data Presentation
Table 1: Effect of this compound on Neuronal Maturation in Primary Hippocampal Cultures
| Days in Vitro (DIV) | Treatment Group | Percentage of Neurons in Stage 3 (%) |
| DIV 2 | Untreated Control | 15% |
| Vehicle Control | 15% | |
| This compound | 33% | |
| DIV 3 | Untreated Control | 35% |
| Vehicle Control | 32% | |
| This compound | 53% | |
| Data summarized from a study on E16 mouse hippocampal neurons. Stage 3 is characterized by the presence of a distinguished axon.[1] |
Table 2: Dose-Response of this compound on Neurite Outgrowth in Primary Hippocampal Neurons
| Treatment | Concentration | Total Neurite Length per Neuron (µm ± SEM) |
| DIV 3 | Control | 479.2 ± 13.6 |
| Vehicle | 470.1 ± 16.4 | |
| This compound | 624.8 ± 18.6 | |
| DIV 6 | Control | 1641.8 ± 53.8 |
| Vehicle | 1676.2 ± 94.6 | |
| This compound | 2272.5 ± 78.9 | |
| Data reflects treatment with an effective dose of this compound (e.g., 500 nM).[5] |
Table 3: Electrophysiological Effect of this compound on TRPM7-like Currents
| Parameter | Value |
| Cell Type | Primary Hippocampal Neurons (DIV 3-7) |
| IC₅₀ | 362.7 ± 1.5 nM |
| IC₅₀ value for the inhibition of TRPM7-like currents as determined by whole-cell patch-clamp recording.[5] |
Signaling Pathway and Experimental Workflows
Caption: Proposed signaling pathway of this compound in hippocampal neurons.
Caption: Experimental workflow for neurite outgrowth analysis.
Caption: Experimental workflow for in vitro neuroprotection assay.
Experimental Protocols
Protocol 1: Primary Hippocampal Neuron Culture
This protocol is adapted from established methods for isolating and culturing embryonic rodent hippocampal neurons.[7][8]
Materials:
-
Timed-pregnant mouse (E16-E18) or rat (E18)
-
Poly-D-Lysine and Laminin-coated culture plates/coverslips
-
Dissection medium (e.g., ice-cold Hibernate-E or DMEM/F12)
-
Enzyme solution (e.g., Papain or Trypsin)
-
Trypsin inhibitor solution
-
Neuron culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin)
-
Sterile dissection tools, conical tubes, and pipettes
Procedure:
-
Preparation: Coat culture surfaces with Poly-D-Lysine followed by Laminin according to the manufacturer's instructions to ensure optimal neuron adherence and health.
-
Dissection:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Harvest the embryonic horns and place them in ice-cold dissection medium.
-
Under a dissecting microscope, remove the brains from the embryos.
-
Isolate the hippocampi from the cerebral cortices. The hippocampus appears as a C-shaped structure.
-
-
Digestion:
-
Transfer the isolated hippocampi to a tube containing a pre-warmed enzyme solution (e.g., 0.025% Trypsin-EDTA or Papain) and incubate at 37°C for 15-20 minutes to dissociate the tissue.
-
Stop the digestion by adding an equal volume of trypsin inhibitor solution or by replacing the enzyme solution with culture medium containing serum.
-
-
Trituration:
-
Gently aspirate the enzyme/inhibitor solution and replace it with fresh, warm neuron culture medium.
-
Using a fire-polished Pasteur pipette or a series of progressively smaller pipette tips, gently triturate the tissue until a single-cell suspension is achieved. Avoid creating bubbles.
-
-
Plating:
-
Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at the desired density (e.g., 1.5 x 10⁵ cells/cm²) onto the prepared culture surfaces.
-
-
Maintenance:
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
Perform a half-media change every 3-4 days with a pre-warmed neuron culture medium.
-
Protocol 2: Analysis of Neurite Outgrowth
This protocol describes how to assess the effect of this compound on neurite outgrowth using immunocytochemistry.
Materials:
-
Primary hippocampal neurons cultured on coverslips (as per Protocol 1)
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% Paraformaldehyde (PFA) in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibodies: anti-Tau-1 (axon marker), anti-MAP2 (dendrite marker)
-
Fluorescently-labeled secondary antibodies
-
Mounting medium with DAPI
Procedure:
-
Treatment: At the desired time point (e.g., DIV 2 or 3), treat the neurons with this compound at various concentrations (e.g., 100 nM - 1 µM, with 500 nM being a reported effective dose).[5] Include a vehicle control (DMSO). Incubate for the desired duration (e.g., 24-72 hours).
-
Fixation:
-
Gently wash the cells twice with warm PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate the cells with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with appropriate fluorescently-labeled secondary antibodies diluted in blocking solution for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain nuclei.
-
Acquire images using a fluorescence microscope.
-
-
Analysis:
-
Quantify neurite length, number of primary neurites, and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
-
Categorize neurons into developmental stages based on morphology (e.g., presence of a distinct axon for Stage 3).[1]
-
Protocol 3: In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation)
This protocol details a method to evaluate the neuroprotective effects of this compound against ischemic-like injury in vitro.[2][5]
Materials:
-
Mature primary hippocampal cultures (DIV 7-10)
-
This compound stock solution
-
Normal culture medium
-
Glucose-free medium (e.g., Neurobasal without glucose)
-
Hypoxic chamber (or a modular incubator chamber flushed with 95% N₂ / 5% CO₂)
-
Cell viability assay kits (e.g., LDH cytotoxicity assay or MTT assay)
Procedure:
-
Pre-treatment: Incubate the neuronal cultures with the desired concentrations of this compound or vehicle for 1-2 hours prior to inducing injury.
-
Oxygen-Glucose Deprivation (OGD):
-
Wash the cells once with glucose-free medium.
-
Replace the medium with fresh, deoxygenated (pre-equilibrated in the hypoxic chamber) glucose-free medium.
-
Place the cultures in the hypoxic chamber at 37°C for a duration determined by pilot studies to induce significant but sub-maximal cell death (e.g., 40-60 minutes).
-
-
Reperfusion/Re-oxygenation:
-
Remove the cultures from the hypoxic chamber.
-
Replace the OGD medium with the original, pre-conditioned normal culture medium (containing this compound or vehicle).
-
Return the cultures to the standard 37°C, 5% CO₂ incubator.
-
-
Assessment of Cell Viability:
-
After 24-48 hours of reperfusion, assess neuronal viability.
-
LDH Assay: Collect the culture supernatant to measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells, following the manufacturer's protocol.
-
MTT Assay: Add MTT reagent to the cultures and incubate for 2-4 hours. Solubilize the resulting formazan (B1609692) crystals and measure the absorbance, which correlates with the number of viable cells.[9]
-
-
Data Analysis:
-
Normalize the viability data to the control group (no OGD, no treatment).
-
Compare the viability of neurons treated with this compound to the vehicle-treated OGD group to determine the extent of neuroprotection.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Oxygen-Glucose Deprivation in Organotypic Hippocampal Cultures Leads to Cytoskeleton Rearrangement and Immune Activation: Link to the Potential Pathomechanism of Ischaemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxygen–Glucose‐Deprived Rat Primary Neural Cells Exhibit DJ‐1 Translocation into Healthy Mitochondria: A Potent Stroke Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of TRPM7 Deletion in Parvalbumin GABAergic vs. Glutamatergic Neurons following Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TRPM7 Regulates Axonal Outgrowth and Maturation of Primary Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suppression of hippocampal TRPM7 protein prevents delayed neuronal death in brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
waixenicin A solubility in DMSO vs aqueous solutions
For researchers, scientists, and drug development professionals, achieving accurate and reproducible experimental results begins with the proper handling and dissolution of research compounds. This guide provides essential information on the solubility of waixenicin A in DMSO and aqueous solutions, along with troubleshooting protocols to address common challenges.
This compound Solubility Profile
This compound is a marine-derived diterpenoid with known poor solubility in aqueous solutions.[1] The following table summarizes its solubility characteristics based on available data. It is recommended to empirically determine the precise solubility for your specific experimental conditions.
| Solvent | Expected Solubility | Recommended Starting Stock Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | High | 1-10 mM | This compound is readily soluble in organic solvents like DMSO.[1] |
| Methanol (B129727) | Soluble | A 100 μM stock solution has been successfully prepared in methanol.[2] | Use high-purity, anhydrous methanol. |
| Aqueous Solutions (e.g., PBS, cell culture media) | Low / Poor | To be determined experimentally | Direct dissolution in aqueous buffers is not recommended. Prepare a high-concentration stock in DMSO or methanol first and then dilute into the aqueous medium. |
Experimental Protocol: Determining Aqueous Solubility of this compound
This protocol outlines a method to determine the equilibrium solubility of this compound in an aqueous buffer of choice.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous, high-purity
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath)
-
Incubator/shaker capable of maintaining a constant temperature
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
Analytical balance
Procedure:
-
Prepare a High-Concentration Stock Solution: Accurately weigh a small amount of this compound and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your chosen aqueous buffer.
-
Equilibration: Incubate the prepared solutions at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) with constant agitation to allow the solution to reach equilibrium.
-
Separation of Undissolved Compound: Centrifuge the samples at high speed to pellet any undissolved precipitate.
-
Quantification: Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated HPLC method.
-
Determine Solubility Limit: The highest concentration at which no precipitate is observed after equilibration is the equilibrium solubility of this compound in the tested aqueous buffer.
References
Technical Support Center: Improving Waixenicin A Stability in Experimental Buffers
For researchers, scientists, and drug development professionals utilizing Waixenicin A, ensuring its stability in experimental buffers is critical for obtaining accurate and reproducible results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common stability challenges encountered during experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter with this compound stability in a question-and-answer format.
Q1: I am observing a rapid loss of this compound activity in my cell-based assay using Phosphate-Buffered Saline (PBS). What could be the cause and how can I mitigate this?
A1: Rapid degradation of this compound in PBS (typically pH 7.4) can be attributed to several factors inherent to its chemical structure. This compound, a xenicane diterpenoid, possesses functionalities that may be susceptible to hydrolysis or other degradation pathways at neutral to slightly alkaline pH.[1][2] It has been suggested that this compound may act as a latent electrophile, which could contribute to its instability in aqueous solutions.[3]
Recommendations:
-
pH Optimization: Consider using a buffer with a slightly acidic pH, as this may slow down potential pH-dependent degradation reactions.
-
Buffer Selection: Evaluate alternative buffer systems to PBS. Buffers like MES or citrate, which have buffering ranges in the acidic pH, could be tested.
-
Reduced Incubation Time: If experimentally feasible, minimize the incubation time of this compound in the buffer to reduce the extent of degradation.
-
Fresh Preparations: Always prepare fresh solutions of this compound immediately before use.
Q2: My this compound solution in DMSO shows signs of degradation after multiple freeze-thaw cycles. How can I improve its storage?
A2: While this compound is soluble in DMSO, repeated freeze-thaw cycles can introduce moisture, which may facilitate hydrolysis or other degradation pathways.[4]
Recommendations:
-
Single-Use Aliquots: Prepare single-use aliquots of your high-concentration this compound stock solution in anhydrous DMSO. This minimizes the number of freeze-thaw cycles for the bulk of your compound.
-
Proper Storage: Store aliquots at -80°C for long-term storage and at -20°C for short-term storage. Ensure vials are tightly sealed to prevent moisture absorption.
-
Inert Gas: For highly sensitive batches, consider overlaying the solution with an inert gas like argon or nitrogen before sealing and freezing.
Q3: I am seeing inconsistent results in my experiments. How can I confirm if this compound stability is the issue?
A3: To determine if compound stability is the root cause of inconsistent data, a stability assessment experiment is recommended. This involves incubating this compound in your experimental buffer over a time course and quantifying the amount of intact compound remaining.
Experimental Protocol: Assessing this compound Stability in Experimental Buffer
This protocol outlines a general method to quantify the stability of this compound in a buffer of interest using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Experimental Buffer (e.g., PBS, pH 7.4)
-
Quenching Solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)
-
HPLC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution into the experimental buffer to the final working concentration (e.g., 10 µM). The final DMSO concentration should be kept low (typically <0.5%) to mimic assay conditions.
-
Time Zero (T=0) Sample: Immediately after preparing the working solution, take an aliquot and mix it with the quenching solution. This sample represents 100% intact compound.
-
Incubation: Incubate the remaining working solution under your experimental conditions (e.g., 37°C).
-
Time-Point Sampling: At various time points (e.g., 1, 2, 4, 8, 24 hours), collect aliquots and immediately quench them as in step 3.
-
Analysis: Analyze all samples by a validated HPLC-MS method to determine the peak area of the intact this compound.
-
Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in different solvents?
A1: There is limited published quantitative data on this compound stability. However, one study noted that this compound in a solution of deuterated dichloromethane (B109758) (CD2Cl2) showed significant decomposition within an hour, while it was stable in deuterated chloroform (B151607) (CDCl3) or deuterated benzene (B151609) (C6D6) for at least 72 hours.[1][2] This suggests that the choice of solvent significantly impacts its stability. For biological experiments, DMSO is a common solvent for stock solutions, but its concentration in the final aqueous buffer should be minimized.[4]
Q2: What are the potential degradation pathways for this compound?
A2: The exact degradation pathways of this compound in experimental buffers have not been fully elucidated. However, based on its structure, which includes a dihydropyran ring, ester groups, and a strained cyclononene (B11951088) ring, several potential degradation mechanisms can be hypothesized.[1][2][3] These may include hydrolysis of the ester groups, particularly at non-neutral pH, and potential rearrangement of the bicyclic core. The proposed nature of this compound as a latent electrophile suggests it may be susceptible to reaction with nucleophiles present in the buffer or media.[3]
Q3: How do pH and temperature affect the stability of this compound?
A3: While specific studies on the effect of pH and temperature on this compound are scarce, general principles of chemical stability suggest that both factors are critical.[4] It is advisable to conduct experiments at the lowest temperature compatible with the assay. The stability of this compound should be empirically determined at the pH of the intended experiment.
Q4: Are there any general strategies to improve the stability of compounds like this compound?
A4: Yes, several strategies can be employed to enhance the stability of potentially unstable compounds in aqueous solutions:
-
Use of Antioxidants: For compounds susceptible to oxidation, the inclusion of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) in the buffer might be beneficial.
-
Co-solvents: In some cases, the use of co-solvents (e.g., polyethylene (B3416737) glycol) in the final buffer can improve solubility and stability, but their compatibility with the experimental system must be validated.
-
Encapsulation: For formulation development, techniques like liposomal encapsulation can protect the compound from the aqueous environment.
Data Summary and Visualizations
Table 1: Common Experimental Buffers and their Properties
| Buffer | Typical pH Range | Composition | Considerations for this compound |
| PBS | 7.2 - 7.6 | Sodium chloride, potassium chloride, sodium phosphate, potassium phosphate | Commonly used, but neutral pH may not be optimal for this compound stability. |
| TRIS | 7.0 - 9.0 | Tris(hydroxymethyl)aminomethane | pH is temperature-dependent. Potential for interaction with the compound. |
| HEPES | 6.8 - 8.2 | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid | Generally considered biocompatible and has a stable pH over a range of temperatures. A good alternative to test. |
| MES | 5.5 - 6.7 | 2-(N-morpholino)ethanesulfonic acid | May offer improved stability if this compound is more stable at a slightly acidic pH. |
| Citrate | 3.0 - 6.2 | Citric acid and sodium citrate | Useful for exploring stability at more acidic pH values. |
Diagrams
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for assessing this compound stability.
Caption: Decision tree for selecting a suitable buffer.
References
waixenicin A degradation in specific solvents like CD2Cl2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with waixenicin A. The following information addresses common issues related to the handling and stability of this compound, particularly concerning its degradation in specific solvents.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum of this compound in CD2Cl2 looks complex and shows many unexpected peaks. Is this normal?
A1: Yes, this is a known issue. This compound is unstable in deuterated dichloromethane (B109758) (CD2Cl2) and undergoes significant degradation. It has been reported that substantial decomposition into unidentified byproducts occurs within just one hour of dissolution in CD2Cl2.[1][2] This degradation will result in a complex NMR spectrum containing signals from multiple compounds.
Q2: Which solvents are recommended for NMR spectroscopy of this compound?
A2: For NMR analysis, it is highly recommended to use deuterated chloroform (B151607) (CDCl3) or deuterated benzene (B151609) (C6D6). This compound has been shown to be stable in these solvents for at least 72 hours, which is typically sufficient for acquiring a comprehensive set of 1D and 2D NMR data.[1][2]
Q3: What are the known degradation products of this compound in CD2Cl2?
A3: Currently, the specific structures of the degradation products of this compound in CD2Cl2 have not been identified in the available literature. They are referred to as "unidentified byproducts."[1][2]
Q4: How should I store and handle this compound to ensure its stability?
A4: Proper storage and handling are crucial for maintaining the integrity of this compound. It is recommended to store the compound in a tightly closed container in a dry, cool, and well-ventilated place. When preparing solutions, it is best to use stable solvents like CDCl3 or C6D6 and to acquire data promptly, especially if the stability in a particular solvent is unknown.
Troubleshooting Guide: this compound Degradation
If you suspect that your sample of this compound is degrading, follow this troubleshooting guide.
Problem: Unexpected peaks and poor resolution in the NMR spectrum.
-
Possible Cause: Decomposition of this compound in an inappropriate solvent.
-
Solution:
-
Immediately cease the current experiment.
-
If the sample is in CD2Cl2, it is likely degraded.
-
Prepare a fresh sample of this compound in either CDCl3 or C6D6.
-
Acquire the NMR spectrum promptly after preparation.
-
Data on this compound Stability in Common NMR Solvents
| Solvent | Stability | Observations |
| Deuterated Dichloromethane (CD2Cl2) | Unstable | Substantial decomposition within 1 hour.[1][2] |
| Deuterated Chloroform (CDCl3) | Stable | Stable for at least 72 hours.[1][2] |
| Deuterated Benzene (C6D6) | Stable | Stable for at least 72 hours.[1][2] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Test Solvent via NMR Spectroscopy
This protocol outlines a general method for determining the stability of this compound in a given deuterated solvent.
1. Sample Preparation:
- Accurately weigh 1-5 mg of high-purity this compound.
- Dissolve the sample in 0.5-0.7 mL of the deuterated test solvent in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool into the NMR tube.
2. Initial NMR Acquisition (Time = 0):
- Immediately after preparation, acquire a proton (¹H) NMR spectrum. This will serve as the baseline (t=0) measurement.
- Use standard acquisition parameters. Note the time of the initial measurement.
3. Time-Course Monitoring:
- Leave the NMR tube at a constant temperature (e.g., room temperature).
- Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 2, 4, 8, 24, 48, and 72 hours).
- Ensure that the acquisition parameters are identical for all measurements to allow for accurate comparison.
4. Data Analysis:
- Process all spectra uniformly.
- Compare the spectra over the time course. Look for:
- A decrease in the intensity of characteristic this compound peaks.
- The appearance and increase in the intensity of new peaks, indicating degradation products.
- Integrate key, well-resolved peaks of this compound and any new products to quantify the extent of degradation over time.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Logic for selecting an appropriate NMR solvent for this compound.
References
Technical Support Center: Optimizing Waixenicin A Concentration for Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when optimizing Waixenicin A concentration in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a xenicane diterpenoid originally isolated from the Hawaiian soft coral Sarcothelia edmondsoni.[1] Its primary mechanism of action is the potent and relatively specific inhibition of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[2][3] TRPM7 is a crucial regulator of cellular magnesium homeostasis and is involved in cell growth and proliferation.[1][3] this compound's inhibitory effect is enhanced by intracellular magnesium concentrations.[1][2]
Q2: How does this compound affect cells?
A2: By inhibiting TRPM7, this compound can lead to cell cycle arrest at the G1/S and G2/M transitions, ultimately inhibiting cell proliferation.[2] This effect is associated with the downregulation of the PI3K/Akt signaling pathway.[1][2] In some cancer cell lines, this compound has also been shown to suppress metastatic phenotypes and induce apoptosis.[4][5]
Q3: What is a typical starting concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound is highly dependent on the cell line, assay type, and experimental conditions (e.g., presence of serum). A broad starting range to consider for initial dose-response experiments is 0.1 µM to 10 µM . For specific assays, refer to the data tables below for concentrations used in published studies.
Q4: Why is there a discrepancy between the reported nanomolar and micromolar effective concentrations of this compound?
A4: The high potency of this compound (in the nanomolar range) is often observed in patch-clamp electrophysiology experiments where there is direct access to the channel.[6][7] In cell-based proliferation assays, the effective concentration is typically in the low micromolar range.[6] This difference is likely due to factors in the cell culture medium, such as serum proteins, that may bind to the compound and reduce its effective concentration.[7]
Q5: Is this compound cytotoxic?
A5: this compound primarily inhibits cell proliferation at lower concentrations.[6] However, at higher concentrations (typically above 10 µM), it can exhibit cytotoxic effects.[6] It is crucial to determine the cytotoxic concentration (CC50) in your specific cell line alongside the inhibitory concentration (IC50) to establish a therapeutic window.
Troubleshooting Guides
Problem 1: I am not observing any effect of this compound on my cells.
-
Possible Cause 1: Sub-optimal Drug Concentration.
-
Solution: Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.01 µM to 50 µM) to determine the effective range for your specific cell line and assay.
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Solution: Increase the incubation time (e.g., 24, 48, 72 hours) to allow for sufficient time for this compound to exert its effects on the cell cycle and proliferation.
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Solution: Confirm the expression of TRPM7 in your cell line. Cell lines with low or no TRPM7 expression may be less sensitive to this compound.
-
-
Possible Cause 4: Compound Inactivity.
-
Solution: Ensure that your this compound stock solution is properly stored (typically at -20°C or -80°C in a suitable solvent like DMSO) and has not undergone multiple freeze-thaw cycles.
-
Problem 2: I am observing high variability in my results between experiments.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a consistent seeding density for all wells and plates. Cell confluency can significantly impact the cellular response to treatment.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates.
-
Solution: To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media.
-
-
Possible Cause 3: Inaccurate Drug Dilutions.
-
Solution: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution.
-
Problem 3: My absorbance-based assay (e.g., MTT, XTT) is giving unexpected results.
-
Possible Cause: Interference from the compound.
-
Solution: Natural products can sometimes interfere with assay reagents. Run a cell-free control containing only media, your assay reagent, and this compound at the highest concentration used in your experiment to check for any direct reaction. If interference is observed, consider using an alternative endpoint assay, such as a fluorescence-based or luminescence-based viability assay.
-
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in Cell Proliferation and Viability Assays
| Cell Line | Assay Type | Concentration Range | IC50 / Effect | Reference |
| Jurkat T-cells | Cell Proliferation | Not specified | Growth arrest | [2][3] |
| Rat Basophilic Leukemia (RBL) | Cell Proliferation | Not specified | Growth arrest | [2][3] |
| 95D (Lung Cancer) | Tumorsphere Formation | 5 µM, 10 µM | Significant inhibition | [4] |
| AGS (Gastric Adenocarcinoma) | Cell Viability (MTT) | 0 - 50 µM (72h) | Dose-dependent decrease | [8] |
| MCF-7 (Breast Adenocarcinoma) | Cell Viability (MTT) | 0 - 50 µM (72h) | Dose-dependent decrease | [8][9] |
| U87 & U251 (Glioblastoma) | Cell Viability, Migration, Invasion | Not specified | Reduction in cellular functions | [5][10] |
Table 2: Potency of this compound in Electrophysiological Assays
| Cell Type | Experimental Condition | IC50 | Reference |
| TRPM7-overexpressing HEK293 | With 700 µM intracellular Mg2+ | 16 nM | [6] |
| TRPM7-overexpressing HEK293 | Mg2+-free intracellular solution | ~7 µM | [6] |
| RBL1 cells | With 700 µM intracellular Mg2+ | 300 nM sufficient for complete block | [1][7] |
| RBL1 cells | Mg2+-free intracellular solution | 10 µM caused partial block | [1][7] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for a Cell Proliferation Assay (e.g., using a non-interfering viability reagent)
-
Cell Seeding:
-
Trypsinize and count your cells of interest.
-
Seed the cells in a 96-well plate at a predetermined optimal density to ensure they are in the logarithmic growth phase during the experiment.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 25, 50 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
-
Treatment:
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the diluted this compound or control solutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
-
Cell Viability Assessment:
-
Add a non-interfering cell viability reagent (e.g., a resazurin-based reagent or a luminescence-based ATP assay) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (fluorescence or luminescence) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (from wells with medium only).
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for optimizing this compound concentration.
References
- 1. qcbr.queens.org [qcbr.queens.org]
- 2. This compound Inhibits Cell Proliferation through Magnesium-dependent Block of Transient Receptor Potential Melastatin 7 (TRPM7) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits cell proliferation through magnesium-dependent block of transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of TRPM7 with this compound reduces glioblastoma cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The role of this compound as transient receptor potential melastatin 7 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 10. researchgate.net [researchgate.net]
discrepancy in waixenicin A IC50 between patch clamp and proliferation assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering discrepancies in the half-maximal inhibitory concentration (IC50) of Waixenicin A between patch-clamp and cell proliferation assays.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the IC50 value of this compound when measured by whole-cell patch clamp versus a cell proliferation assay. Is this expected?
A1: Yes, a notable discrepancy between the IC50 values obtained from direct electrophysiological measurements and longer-term cell-based assays is a known phenomenon for this compound. Studies have shown that this compound is significantly more potent in patch-clamp experiments (nanomolar range) compared to cell proliferation assays (low micromolar range). This difference is not necessarily indicative of experimental error but rather reflects the distinct nature of the two assay types.
Q2: What is the molecular target of this compound that underlies its effects on ion channel activity and cell proliferation?
A2: The primary molecular target of this compound is the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel. TRPM7 is a bifunctional protein with both ion channel and kinase domains and is a key regulator of cellular magnesium homeostasis and is implicated in cell growth and proliferation. This compound acts as a potent and relatively specific inhibitor of the TRPM7 ion channel, and this inhibition is the basis for its effects on both ion currents and cell proliferation.[1][2]
Q3: How does inhibition of the TRPM7 ion channel by this compound lead to an anti-proliferative effect?
A3: The inhibition of TRPM7 by this compound disrupts cellular magnesium homeostasis, which is crucial for numerous cellular processes, including cell cycle progression. Specifically, the pharmacological blockade of TRPM7 has been shown to cause cell cycle arrest at the G0/G1 and G2/M phases, thereby preventing cells from entering the synthesis (S) phase.[3] This ultimately leads to a reduction in cell proliferation. The anti-proliferative effect is primarily cytostatic rather than cytotoxic at effective concentrations.
Discrepancy in this compound IC50 Values: A Summary
The observed potency of this compound is highly dependent on the experimental context. Below is a summary of reported IC50 values from patch-clamp and proliferation assays.
| Assay Type | Target/Process | Cell Line | Reported IC50 |
| Patch Clamp | TRPM7 Current | RBL1 Cells | Nanomolar range |
| Proliferation Assay | Cell Proliferation | RBL1 Cells | Low micromolar range |
| Proliferation Assay | Cell Proliferation | HT-29 Cells | ~12.7 µM[4] |
Troubleshooting Guide: Understanding the IC50 Discrepancy
This guide will help you systematically investigate the potential causes for the discrepancy in this compound IC50 values between your patch-clamp and proliferation experiments.
Experimental Workflow Logic
Caption: A logical workflow for troubleshooting IC50 discrepancies.
Step 1: Compound-Specific and Systemic Factors
-
Serum Protein Binding: One of the most significant factors contributing to the higher IC50 in proliferation assays is the presence of serum (e.g., Fetal Bovine Serum, FBS) in the cell culture medium. This compound can bind to serum proteins, reducing its bioavailable concentration to interact with the TRPM7 channels on the cells.[3][5]
-
Recommendation: Perform proliferation assays in the presence and absence of serum to quantify its effect on the IC50. Note that serum-free conditions may affect cell health and proliferation rates.
-
-
Cellular Sequestration: Over the longer incubation times of proliferation assays (typically 24-72 hours), the lipophilic nature of this compound may lead to its sequestration into cellular compartments, such as the plasma membrane or intracellular organelles. This would reduce its effective concentration at the TRPM7 channel.
-
Metabolic Inactivation: Cells may metabolize this compound into less active or inactive forms over the course of a multi-day proliferation assay. In contrast, patch-clamp experiments are acute (minutes), minimizing the impact of metabolism.
-
Compensatory Mechanisms: In response to prolonged TRPM7 blockade, cells might upregulate compensatory magnesium transport mechanisms to counteract the effects of this compound, leading to a higher apparent IC50 in proliferation assays.
Step 2: Proliferation Assay Parameters
-
Cell Seeding Density: The initial number of cells plated can influence the outcome of a proliferation assay and the calculated IC50.[6][7]
-
Recommendation: Optimize and maintain a consistent cell seeding density for all experiments.
-
-
Incubation Time: The duration of exposure to this compound will impact the IC50 value. Longer incubation times may lead to lower IC50 values, but also increase the likelihood of metabolism and sequestration.
-
Recommendation: Perform time-course experiments to determine the optimal incubation period.
-
-
Assay Readout: Different proliferation assays (e.g., BrdU, MTT, CellTiter-Glo) measure different cellular endpoints (DNA synthesis, metabolic activity, ATP levels). The choice of assay can influence the IC50 value.
-
Recommendation: Ensure the chosen assay is appropriate for the expected mechanism of action (i.e., cytostatic vs. cytotoxic).
-
Step 3: Patch Clamp Assay Parameters
-
Voltage Protocol: The specific voltage-clamp protocol used can influence the observed IC50 values for ion channel blockers.[8][9]
-
Recommendation: Use a consistent and well-validated voltage protocol for eliciting TRPM7 currents.
-
-
Intracellular Solution Composition: The composition of the pipette solution, particularly the concentration of Mg²⁺ and ATP, is critical as TRPM7 activity is regulated by these intracellular factors. The potency of this compound has been shown to be dependent on intracellular magnesium concentration.
-
Seal and Series Resistance: High-quality recordings with a high seal resistance and compensated series resistance are crucial for accurate measurements of ion channel inhibition.
-
Recommendation: Adhere to strict quality control criteria for your patch-clamp recordings.
-
Step 4: Data Analysis and Interpretation
-
Curve Fitting: Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the dose-response data and calculate the IC50 value.
-
Data Normalization: Ensure that data is properly normalized to controls (vehicle-treated cells for 100% viability/proliferation and a positive control or maximum inhibition for 0%).
Experimental Protocols
Whole-Cell Patch Clamp Recording of TRPM7 Currents
This protocol is a general guideline and may require optimization for specific cell lines and equipment.
-
Cell Preparation: Plate cells expressing TRPM7 (e.g., RBL1 or HEK293 overexpressing TRPM7) onto glass coverslips 24-48 hours before the experiment.
-
Solution Preparation:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, 10 BAPTA. Adjust pH to 7.2 with CsOH. To study the Mg²⁺-dependence of this compound, the free Mg²⁺ concentration can be adjusted.
-
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Establish a whole-cell configuration with a high-resistance seal (>1 GΩ).
-
Hold the cell at a holding potential of -60 mV.
-
Elicit TRPM7 currents using a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) applied at regular intervals (e.g., every 5 seconds).
-
Establish a stable baseline current before applying this compound.
-
Apply increasing concentrations of this compound via a perfusion system, allowing the current to reach a steady-state at each concentration.
-
-
Data Analysis: Measure the current amplitude at a specific voltage (e.g., +80 mV) and normalize to the baseline current. Plot the normalized current against the this compound concentration and fit a dose-response curve to determine the IC50.
BrdU Cell Proliferation Assay
This protocol is based on the colorimetric detection of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation into newly synthesized DNA.
-
Cell Seeding: Seed cells (e.g., RBL1 or Jurkat) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired incubation period (e.g., 24-72 hours). Include vehicle-treated controls.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.[10][11]
-
Fixation and Denaturation:
-
Antibody Incubation:
-
Add a peroxidase-conjugated anti-BrdU antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the wells multiple times to remove any unbound antibody.
-
-
Substrate Reaction and Measurement:
-
Add a TMB substrate solution to each well and incubate until color development is sufficient.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of proliferation against the log of this compound concentration. Fit the data to a dose-response curve to calculate the IC50.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. clyte.tech [clyte.tech]
- 2. benchchem.com [benchchem.com]
- 3. qcbr.queens.org [qcbr.queens.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Cellular and Developmental Biology of TRPM7 Channel-Kinase: Implicated Roles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Transient Receptor Potential Melastatin 7 (TRPM7) in Cell Viability: A Potential Target to Suppress Breast Cancer Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Waixenicin A Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with waixenicin A. The following information addresses common issues encountered during in vitro experiments, with a particular focus on the effect of serum proteins on the compound's potency.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant discrepancy in the IC50 value of this compound between our cell proliferation assays and electrophysiology experiments. Why is this happening?
A1: This is a commonly reported observation. The difference in this compound potency is primarily attributed to the presence of serum proteins, such as albumin, in standard cell culture media used for proliferation assays.[1][2][3] this compound can bind to these proteins, which reduces the concentration of the free, unbound compound available to interact with its molecular target, the TRPM7 ion channel.[2] Electrophysiology experiments, such as patch-clamp, are often performed in serum-free conditions, resulting in a much lower apparent IC50.[1][2][3]
Q2: By how much can serum proteins affect the IC50 of this compound?
A2: The presence of 10% fetal bovine serum (FBS) in cell culture medium can shift the IC50 for cell proliferation inhibition from the nanomolar (nM) range to the low micromolar (µM) range.[1][2][3] For example, in patch clamp experiments without serum, this compound has an IC50 of approximately 16 nM for TRPM7 inhibition.[4] However, in cell proliferation assays containing 10% FBS, the IC50 is in the low micromolar range.[1][2][3]
Q3: How can we experimentally confirm that serum protein binding is responsible for the reduced potency of this compound in our cell-based assays?
A3: To verify the impact of serum proteins, you can perform a dose-response experiment comparing the potency of this compound in the presence and absence of serum. A significant leftward shift in the IC50 curve in the serum-free condition would confirm that serum proteins are sequestering the compound. A study on RBL1 cells demonstrated that the efficacy of this compound was significantly higher in the absence of serum.[1][2]
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a potent and relatively specific inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[5][6][[“]][8] TRPM7 is a bifunctional protein with both ion channel and kinase domains and plays a crucial role in magnesium homeostasis, cell growth, and proliferation.[1][6]
Q5: What is the downstream signaling pathway affected by this compound's inhibition of TRPM7?
A5: TRPM7 is known to influence the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[6][[“]] By inhibiting TRPM7, this compound can lead to decreased signaling through this pathway, which is critical for cell survival and proliferation.[[“]]
Troubleshooting Guide
Issue: Higher than expected IC50 value for this compound in a cell proliferation assay.
-
Possible Cause: Binding of this compound to serum proteins in the cell culture medium.
-
Troubleshooting Steps:
-
Perform a Serum Concentration Gradient Experiment: Test the potency of this compound in media containing different concentrations of FBS (e.g., 10%, 5%, 1%, 0%). A lower IC50 with decreasing serum concentration will indicate protein binding.
-
Use Serum-Free Medium: If your cell line can be maintained in serum-free or low-serum medium for the duration of the assay, repeat the dose-response experiment under these conditions.
-
Conduct a Protein Binding Assay: Directly measure the extent of this compound binding to serum albumin using techniques like equilibrium dialysis or ultrafiltration.
-
Issue: Inconsistent results between experimental replicates.
-
Possible Cause: Variability in serum batches or handling of the compound.
-
Troubleshooting Steps:
-
Use a Single Batch of Serum: For a series of related experiments, use the same lot of FBS to minimize variability in protein composition.
-
Ensure Complete Solubilization: this compound is a lipophilic compound. Ensure it is fully dissolved in the vehicle solvent (e.g., DMSO) before further dilution in aqueous media to avoid precipitation.
-
Pre-incubation Time: Standardize the pre-incubation time of cells with the compound to ensure equilibrium is reached.
-
Data Presentation
Table 1: Effect of Serum on this compound Potency
| Assay Type | Cell Line | Serum Concentration | IC50 | Reference(s) |
| Cell Proliferation | RBL1 | 10% FBS | Low µM range | [1][2][3] |
| Patch Clamp | - | 0% | ~16 nM | [4] |
| Cell Proliferation | Jurkat | 10% FBS | >300 nM | [1][3] |
| Cell Proliferation | HT-29 | Not specified | 12.7 µM | [10] |
Experimental Protocols
Protocol 1: Determining the Effect of Serum on this compound Potency using a BrdU Cell Proliferation Assay
This protocol is adapted from standard BrdU assay procedures and studies on this compound.[1][11][12]
-
Cell Seeding: Seed cells (e.g., RBL1) in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Serum Conditions: Prepare two sets of culture media: one containing the standard 10% FBS and another with 0% FBS (serum-free).
-
Compound Preparation: Prepare a serial dilution of this compound in both the 10% FBS and serum-free media.
-
Treatment: Replace the initial culture medium with the media containing the different concentrations of this compound. Include vehicle controls for both serum conditions.
-
Incubation: Incubate the cells for a period that allows for cell division (e.g., 48 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA according to the manufacturer's protocol for the BrdU assay kit. This step is crucial to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Incubate with an anti-BrdU antibody.
-
Detection: Add a substrate that reacts with the enzyme conjugated to the secondary antibody to produce a colorimetric or fluorescent signal.
-
Data Analysis: Measure the signal using a plate reader. Calculate the percentage of proliferation inhibition for each this compound concentration relative to the vehicle control. Plot the dose-response curves for both serum-containing and serum-free conditions and determine the respective IC50 values.
Protocol 2: Equilibrium Dialysis for Assessing this compound Binding to Serum Albumin
This is a general protocol for assessing small molecule-protein binding.
-
Apparatus Setup: Use a commercially available equilibrium dialysis apparatus with two chambers separated by a semi-permeable membrane that allows the passage of small molecules like this compound but retains proteins.
-
Protein Solution: Prepare a solution of human serum albumin (HSA) in a physiologically relevant buffer (e.g., PBS, pH 7.4) at a known concentration in one chamber.
-
Compound Solution: In the other chamber, add a solution of this compound at a known concentration in the same buffer.
-
Equilibration: Incubate the apparatus at 37°C with gentle shaking for a sufficient time to allow equilibrium to be reached (typically 4-24 hours).
-
Sampling: After equilibration, take samples from both chambers.
-
Quantification: Quantify the concentration of this compound in both chambers using a suitable analytical method such as LC-MS/MS.
-
Calculation: The concentration of unbound this compound will be the same in both chambers at equilibrium. The concentration of bound this compound can be calculated by subtracting the unbound concentration from the total concentration in the protein-containing chamber. From this, the percentage of protein binding can be determined.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for assessing serum effect.
References
- 1. qcbr.queens.org [qcbr.queens.org]
- 2. qcbr.queens.org [qcbr.queens.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. consensus.app [consensus.app]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. consensus.app [consensus.app]
- 10. researchgate.net [researchgate.net]
- 11. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 12. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
potential off-target effects of waixenicin A at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of waixenicin A, particularly at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary and well-documented molecular target of this compound is the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[1][2][3][4] this compound is characterized as a potent and relatively specific inhibitor of TRPM7.[5][6] Its inhibitory action is cytosolic and is potentiated by intracellular magnesium (Mg²⁺) concentrations.[1][2]
Q2: Has this compound been tested for activity against other ion channels?
A2: Yes. Studies have investigated the specificity of this compound against a panel of other related ion channels. It was found to have no significant inhibitory effect on TRPM6, the closest homolog to TRPM7.[1][2] Additionally, it did not affect TRPM2, TRPM4, and Ca²⁺ release-activated Ca²⁺ (CRAC) current channels.[1][2][6] This indicates a high degree of specificity for TRPM7.
Q3: I am observing unexpected effects in my cell-based assay at high concentrations of this compound (>10 µM). Are these likely off-target effects?
A3: While off-target effects at high concentrations can never be entirely ruled out without specific testing, it is important to consider other potential causes for unexpected results. At concentrations of 10 µM and higher, this compound has been observed to cause cytotoxicity.[5] Therefore, effects such as reduced cell counts or altered morphology may be a consequence of cell death rather than a specific off-target pharmacological interaction. It is recommended to perform a dose-response curve for cytotoxicity in your specific cell line.
Q4: There is a discrepancy between the reported nanomolar potency in electrophysiology assays and the micromolar potency in cell proliferation assays. Why is this?
A4: This is a key observation. The IC₅₀ for TRPM7 inhibition in patch-clamp experiments is in the nanomolar range, while the IC₅₀ for anti-proliferative effects is in the low micromolar range.[5] One proposed explanation for this difference is the presence of serum proteins (e.g., 10% FBS) in the growth media used for proliferation assays. Lipophilic compounds like this compound can bind to serum proteins, reducing the effective free concentration available to interact with the target channel.[5]
Q5: Which signaling pathways are known to be affected by this compound treatment?
A5: By inhibiting TRPM7, this compound affects downstream signaling pathways regulated by this channel. TRPM7-deficient cells exhibit reduced signaling through the PI3K/Akt pathway.[5] Consequently, this compound-induced TRPM7 inhibition can lead to growth arrest by impairing both the G1/S and G2/M transitions of the cell cycle.[1][5] In specific cancer models, it has also been shown to reduce the activity of cofilin and affect the Hsp90α/uPA/MMP2 signaling pathway.[7][8]
Troubleshooting Guide
Issue: Reduced cell viability or unexpected phenotypic changes at high concentrations.
-
Possible Cause 1: Cytotoxicity. this compound can be toxic to cells at concentrations of 10 µM and above.[5]
-
Troubleshooting Step: Perform a cytotoxicity assay (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry, or a simple trypan blue exclusion assay) to determine the toxicity threshold in your experimental model. Lower the concentration of this compound to sub-toxic levels for your experiments.
-
-
Possible Cause 2: Serum Protein Binding. The effective concentration of this compound can be lower than the nominal concentration due to binding to proteins in the cell culture medium.[5]
-
Troubleshooting Step: If feasible for your experimental setup, consider reducing the serum concentration in your media. Be aware that this may impact cell health and growth, so appropriate controls are essential.
-
-
Possible Cause 3: Compound Stability. In some solutions, this compound has shown signs of degradation over time.[9]
-
Troubleshooting Step: Prepare fresh stock solutions of this compound and use them promptly. Avoid repeated freeze-thaw cycles. When possible, protect solutions from light.
-
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in various experimental contexts.
| Parameter | Cell Line / System | Concentration / IC₅₀ | Notes | Reference |
| On-Target Activity | ||||
| TRPM7 Current Inhibition | Patch Clamp (HEK293) | 16 nM (IC₅₀ with 700 µM intracellular Mg²⁺) | Demonstrates high potency at the channel level. | [6] |
| TRPM7-mediated Mn²⁺ Quench | HEK293 cells | 12 µM (IC₅₀) | Fluorometric population assay. | [5] |
| Inhibition of Cell Proliferation | RBL1 & Jurkat T-cells | Low µM range (IC₅₀) | Cell growth assays performed in media with 10% FBS. | [5] |
| Cell Cycle Arrest (G1/S, G2/M) | Jurkat T-cells | 3.3 µM | Completely blocked entry into S phase. | [5] |
| Glioblastoma Cell Invasion | U251 & U87 cells | 500 nM | Significantly reduced invasion in a Matrigel assay. | [10] |
| Specificity / Off-Target Profile | ||||
| TRPM6, TRPM2, TRPM4, CRAC | Patch Clamp (HEK293) | No significant effect | Tested to demonstrate specificity. | [1][2] |
| Cytotoxicity | ||||
| Increased Cell Death | RBL1 cells | 10 µM | Concentration at which the number of dead cells increased. | [5] |
Key Experimental Protocols
1. Patch-Clamp Electrophysiology for Specificity Testing
This protocol is used to directly measure ion channel currents and assess the inhibitory effect of this compound.
-
Cell Preparation: HEK293 cells overexpressing the channel of interest (e.g., TRPM7, TRPM6) are used.
-
Recording Configuration: Whole-cell patch-clamp configuration is established.
-
Solutions:
-
Intracellular (Pipette) Solution: Contains appropriate ions (e.g., Cs-glutamate based) and Mg²⁺ concentrations to study magnesium-dependent effects.
-
Extracellular (Bath) Solution: Contains physiological concentrations of ions.
-
-
Procedure:
-
Establish a stable whole-cell recording and measure baseline channel activity.
-
Perfuse the cells with the extracellular solution containing various concentrations of this compound.
-
Record the channel currents in response to voltage ramps or steps.
-
The percentage of current inhibition is calculated by comparing the current amplitude before and after the application of this compound.
-
-
Data Analysis: Dose-response curves are generated by plotting the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.
2. Cell Proliferation and Viability Assays
These assays are used to determine the effect of this compound on cell growth and to identify cytotoxic concentrations.
-
Cell Culture: Cells (e.g., Jurkat T-cells, RBL1 cells) are seeded in multi-well plates and allowed to adhere or stabilize.
-
Treatment: Cells are incubated with a range of this compound concentrations for a specified period (e.g., 48 hours).
-
Assays:
-
Viable Cell Count: Cells are stained with trypan blue, and viable (unstained) and non-viable (blue) cells are counted using a hemocytometer.
-
Mitochondrial Dehydrogenase Assay (e.g., MTT, WST-1): A reagent is added that is converted to a colored formazan (B1609692) product by metabolically active cells. The absorbance is measured and is proportional to the number of viable cells.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
-
Data Analysis: The number of viable cells or metabolic activity is plotted against the this compound concentration to determine the IC₅₀ for proliferation inhibition and to identify the onset of cytotoxicity.
Visualizations
References
- 1. This compound Inhibits Cell Proliferation through Magnesium-dependent Block of Transient Receptor Potential Melastatin 7 (TRPM7) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits cell proliferation through magnesium-dependent block of transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a marine-derived TRPM7 inhibitor: a promising CNS drug lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. qcbr.queens.org [qcbr.queens.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of TRPM7 with this compound reduces glioblastoma cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. qcbr.queens.org [qcbr.queens.org]
waixenicin A light sensitivity and storage conditions
Technical Support Center: Waixenicin A
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the light sensitivity and storage conditions of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] To prevent potential degradation from exposure to atmospheric moisture and oxygen, long-term storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Q2: How should I store solutions of this compound?
Stock solutions of this compound, for instance, a 100 µM solution in methanol (B129727), should be stored at -20°C.[2][3] For short-term storage, refrigeration at 2°C to 8°C may be adequate, but freezing is recommended for long-term preservation.
Q3: Is this compound sensitive to light?
While direct, quantitative photostability data for this compound is not extensively documented, it is recommended to protect the compound from light. Structurally related xenicane systems have been reported to undergo photoisomerization.[4] Therefore, it is best practice to store both solid this compound and its solutions in amber vials or otherwise protected from direct light exposure to minimize the risk of photodegradation.
Q4: Are there any solvents that should be avoided when working with this compound?
Yes, this compound has shown significant instability in deuterated dichloromethane (B109758) (CD₂Cl₂), with substantial decomposition observed within one hour.[4] Conversely, it is stable in deuterated chloroform (B151607) (CDCl₃) and deuterated benzene (B151609) (C₆D₆) for at least 72 hours.[4] When preparing solutions for NMR analysis or other experiments, it is crucial to select a compatible solvent to ensure the integrity of the compound.
Q5: What are the potential signs of this compound degradation?
Visual indicators of degradation in solid this compound can include a change in color (e.g., from white/off-white to yellow or brown) or a change in physical state, such as clumping or becoming sticky due to moisture absorption. For solutions, the appearance of precipitates or a change in color may indicate degradation. A reduction in the inhibitory effect of this compound in long-term cell growth assays has also been noted, which could be due to degradation.[1][4] If degradation is suspected, it is recommended to re-evaluate the purity of the compound using analytical methods such as HPLC-MS.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected activity in biological assays. | Degradation of this compound due to improper storage or handling. | 1. Confirm that solid this compound has been stored in a cool, dry, and dark place. 2. For solutions, verify the storage temperature (-20°C for long-term) and ensure protection from light. 3. Prepare fresh solutions from a new stock of solid this compound. 4. Check the purity of the this compound stock using a suitable analytical method (e.g., HPLC-MS). |
| Unexpected peaks observed in NMR spectrum. | Decomposition of this compound in an incompatible solvent. | 1. Ensure a compatible solvent is used for NMR analysis (e.g., CDCl₃ or C₆D₆). 2. Avoid using CD₂Cl₂ as a solvent.[4] 3. Acquire NMR data promptly after preparing the solution to minimize the chance of degradation. |
| Solid this compound appears discolored or clumped. | Exposure to light, heat, or moisture. | 1. Discard the degraded material as its purity is compromised. 2. Review storage procedures and ensure the container is tightly sealed and protected from light and stored in a desiccator if necessary. |
Quantitative Data Summary
The following table summarizes the known stability of this compound in different solvents.
| Solvent | Concentration | Temperature | Observation | Duration |
| CD₂Cl₂ | Not specified | Not specified | Substantial decomposition | Within 1 hour |
| CDCl₃ | Not specified | Not specified | Stable | At least 72 hours |
| C₆D₆ | Not specified | Not specified | Stable | At least 72 hours |
| Methanol | 100 µM (stock solution) | -20°C | Stored for use in experiments | Not specified |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solution
This protocol is based on methodologies reported in published research.[2][3]
Materials:
-
Lyophilized this compound
-
Anhydrous methanol (or other suitable solvent)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
-20°C freezer
Procedure:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous methanol to achieve the desired stock concentration (e.g., 100 µM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes or vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Visualizations
Logical Workflow for Handling and Storage of this compound
Caption: Workflow for proper storage and handling of this compound.
References
- 1. Total Syntheses of (+)-Waixenicin A, (+)-9-Deacetoxy-14,15-deepoxyxeniculin, and (−)-Xeniafaraunol A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Waixenicin A In Vivo Delivery
Welcome to the technical support center for Waixenicin A, a potent and selective TRPM7 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the in vivo delivery of this promising marine-derived diterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo delivery challenging?
A1: this compound is a xenicane diterpenoid isolated from the soft coral Sarcothelia edmondsoni. It is a potent inhibitor of the transient receptor potential melastatin 7 (TRPM7) ion channel, a target of interest for neuroprotection and cancer therapy.[1] Its complex chemical structure makes it sparingly soluble in aqueous solutions, presenting a significant hurdle for achieving therapeutic concentrations in vivo.
Q2: My this compound is precipitating out of my vehicle solution. What can I do?
A2: Precipitation is a common issue due to this compound's hydrophobic nature. Consider the following troubleshooting steps:
-
Vehicle Optimization: If you are using a simple aqueous buffer like saline or PBS, it is likely to be insufficient. A co-solvent system is often necessary.
-
Co-solvent Percentage: Ensure the percentage of organic co-solvent (e.g., DMSO, ethanol) is sufficient to maintain solubility, but low enough to minimize toxicity to the animal model.
-
Sonication: Gentle sonication in a bath sonicator can help to break up small aggregates and improve dissolution.
-
Warming: Gently warming the vehicle during preparation may aid solubility, but be cautious of the compound's stability at higher temperatures.
Q3: What are some recommended vehicles for hydrophobic compounds like this compound for in vivo studies?
A3: While specific formulations for this compound are not widely published, common vehicles for hydrophobic drugs in preclinical studies include:
-
Co-solvent systems: A mixture of DMSO and a solubilizing agent like PEG400, followed by dilution in saline or PBS.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can enhance the bioavailability of lipophilic compounds.
-
Suspensions: If a solution cannot be achieved, a micronized suspension in a vehicle containing a suspending agent (e.g., carboxymethyl cellulose) can be an alternative.
Q4: I am observing high variability in my experimental results. What could be the cause?
A4: High variability can stem from several factors related to drug delivery:
-
Inconsistent Formulation: Ensure your this compound formulation is homogenous and stable throughout the experiment. Vortex or mix the solution before each administration.
-
Dosing Inaccuracy: For intraperitoneal (IP) injections, ensure proper technique to avoid injection into the gut or adipose tissue.
-
Animal-to-Animal Variation: Factors such as age, weight, and metabolic rate can influence drug absorption and distribution.
Q5: Are there any known toxicity concerns with this compound in vivo?
A5: Published studies on the in vivo effects of this compound in mouse models of glioblastoma and neonatal hypoxic-ischemic brain injury have not reported significant toxicity at the administered doses. However, it is crucial to include a vehicle control group in your experiments and to monitor animals for any adverse effects. The toxicity of the vehicle itself, especially with high concentrations of organic solvents, should also be considered.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues with this compound in vivo delivery.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Poor Solubility | Highly hydrophobic nature of this compound. | 1. Prepare a high-concentration stock solution in 100% DMSO. this compound is readily soluble in DMSO. 2. Use a co-solvent system for the final formulation. A common approach is to dilute the DMSO stock in a secondary solubilizing agent like PEG400 before the final dilution in a physiological buffer (e.g., saline). A suggested starting ratio could be 10% DMSO, 40% PEG400, and 50% saline. 3. Consider lipid-based formulations. For oral administration, self-emulsifying drug delivery systems (SEDDS) can be effective. For parenteral routes, nanoemulsions or liposomal formulations can be explored. |
| Precipitation Upon Dilution | The aqueous component of the final vehicle is causing the compound to fall out of solution. | 1. Decrease the final aqueous volume. Adjust the ratio of co-solvents to the aqueous buffer. 2. Add a surfactant. A small amount of a biocompatible surfactant like Tween 80 or Cremophor EL can help to maintain the compound in solution. 3. Prepare the formulation immediately before use. This minimizes the time for precipitation to occur. |
| Low Bioavailability | Poor absorption from the administration site (e.g., intraperitoneal cavity). | 1. Optimize the vehicle to enhance absorption. Lipid-based formulations can improve absorption. 2. Consider alternative administration routes. While intraperitoneal injection is common in preclinical models, intravenous (IV) administration may provide more direct systemic exposure, though it may require a more sophisticated formulation to avoid precipitation in the bloodstream. 3. Evaluate the pharmacokinetic profile. Conduct a pilot pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in your model. |
| Inconsistent Efficacy | Variability in drug exposure between animals. | 1. Standardize the formulation preparation. Ensure the same procedure is followed for each batch of dosing solution. 2. Ensure accurate and consistent administration. Use appropriate animal restraint and injection techniques. For IP injections, aim for the lower right quadrant of the abdomen to avoid major organs. 3. Randomize animal groups. This will help to distribute any inherent biological variability evenly across treatment and control groups. |
Experimental Protocols
While detailed, step-by-step protocols for the in vivo administration of this compound are not explicitly detailed in readily available literature, the following represents a generalized protocol based on common practices for administering hydrophobic compounds to murine models.
Protocol 1: Intraperitoneal (IP) Injection of this compound in a Glioblastoma Mouse Model
This protocol is a synthesized guideline and should be adapted and optimized for specific experimental needs.
1. Materials:
- This compound
- Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
- Polyethylene glycol 400 (PEG400), sterile, injectable grade
- Sterile 0.9% saline
- Sterile microcentrifuge tubes
- Sterile syringes and needles (27-30 gauge)
2. Procedure:
- Stock Solution Preparation:
- Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
- Ensure complete dissolution by vortexing and, if necessary, gentle warming.
- Dosing Solution Preparation (for a target dose of 5 mg/kg):
- For a 20g mouse, the required dose is 0.1 mg.
- The injection volume should be approximately 100 µL (5 µL/g).
- Prepare a vehicle mixture of 10% DMSO, 40% PEG400, and 50% saline.
- Dilute the this compound stock solution with the vehicle to a final concentration of 1 mg/mL.
- Administration:
- Restrain the mouse appropriately.
- Administer 100 µL of the dosing solution via intraperitoneal injection into the lower right quadrant of the abdomen.
- Control Group:
- Administer the same volume of the vehicle solution (10% DMSO, 40% PEG400, 50% saline) to the control group.
3. Dosing Schedule:
- The dosing schedule will depend on the experimental design. In the glioblastoma study by Wong et al. (2020), treatment was administered, but the frequency and duration are not specified in the abstract.[1] A typical regimen might involve daily or every-other-day injections for a period of several weeks.
Protocol 2: Administration in a Neonatal Hypoxic-Ischemic Brain Injury Model
This protocol is a synthesized guideline and should be adapted and optimized for specific experimental needs.
1. Materials:
- Same as Protocol 1.
2. Procedure:
- Dosing Solution Preparation:
- Prepare the this compound dosing solution as described in Protocol 1. The final concentration may need to be adjusted based on the smaller size of the neonatal mice and the desired dose.
- Administration:
- In a study by Sun et al., this compound was administered to neonatal mice.[2] The route of administration is not specified in the abstract, but intraperitoneal injection is a common route in neonatal mouse models.
- Due to the small size of the animals, a smaller needle (e.g., 30 gauge) and a lower injection volume are recommended.
- Control Group:
- Administer the vehicle solution to the control group.
3. Dosing Schedule:
- In the study by Sun et al., this compound was administered, but the timing relative to the hypoxic-ischemic injury and the number of doses are not detailed in the abstract.[2] Treatment could be a single dose administered either before or after the injury.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for In Vivo Delivery |
| Molecular Formula | C₂₆H₃₆O₇ | Relatively large and complex molecule. |
| Molecular Weight | ~460.5 g/mol | Can influence diffusion and transport across biological membranes. |
| Solubility | Soluble in organic solvents (e.g., methanol, DMSO), less soluble in water. | Aqueous vehicles are generally unsuitable without co-solvents or specialized formulation strategies. |
| Stability | Can be affected by light and temperature. | Store protected from light and at appropriate temperatures. Prepare solutions fresh if possible. |
Table 2: Summary of In Vivo Studies with this compound
| Study Focus | Animal Model | Key Findings | Reference |
| Glioblastoma | Intracranial xenograft GBM mouse model | Increased cleaved caspase 3 activity; reduction in Ki-67, cofilin, and Akt activity. | Wong et al., 2020[1] |
| Neonatal Hypoxic-Ischemic Brain Injury | Mouse model | Reduced brain injury and improved short- and long-term functional outcomes. | Sun et al., 2021[2] |
Visualizations
Caption: this compound signaling pathway.
References
Technical Support Center: Cellular Sequestration of Waixenicin A in Long-Term Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with waixenicin A in long-term cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
This compound is a xenicane diterpenoid originally isolated from the soft coral Sarcothelia edmondsoni.[1][2][3] Its primary cellular target is the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel, for which it is a potent and relatively specific inhibitor.[1][2][4][5] TRPM7 channels are crucial for magnesium homeostasis in mammalian cells and play a significant role in cell growth and proliferation.[1][2][5]
Q2: Why is there a discrepancy in the effective concentration of this compound between acute and long-term assays?
Researchers have observed that this compound is significantly more potent in acute electrophysiological experiments (patch-clamp), with IC50 values in the nanomolar range, compared to long-term cell proliferation assays, where the IC50 is in the low micromolar range.[1] Several factors may contribute to this discrepancy, including:
-
Cellular sequestration: The lipophilic nature of this compound may lead to its accumulation within cellular compartments over time, reducing its availability to bind to TRPM7.[1]
-
Metabolism: The compound may be converted into inactive metabolites by cellular enzymes during long-term incubation.[1]
-
Upregulation of compensatory mechanisms: Cells might counteract the TRPM7 blockade by upregulating other magnesium transport mechanisms.[1]
-
Serum protein binding: In long-term assays that use media containing fetal bovine serum (FBS), this compound can bind to serum proteins, reducing its bioavailable concentration.[1][3]
Q3: How does intracellular magnesium concentration affect the activity of this compound?
The inhibitory activity of this compound on TRPM7 is potentiated by intracellular free magnesium (Mg2+).[1][2][4] The presence of physiological intracellular Mg2+ concentrations dramatically increases the potency of this compound.[1] This is an important consideration for experimental design, as alterations in intracellular magnesium levels can influence the observed effects of the compound.
Q4: Is this compound stable in solution?
The stability of this compound can be solvent-dependent. It has been noted to show substantial decomposition in deuterated dichloromethane (B109758) (CD2Cl2) within an hour.[3] However, it appears to be stable in chloroform (B151607) (CDCl3) or deuterated benzene (B151609) (C6D6) for at least 72 hours.[3] For cell culture experiments, it is crucial to prepare fresh stock solutions and minimize long-term storage in solvents where its stability has not been confirmed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reduced potency of this compound in long-term assays compared to expected nanomolar efficacy. | 1. Serum protein binding: Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration.[1][3]2. Compound degradation: this compound may not be stable over long incubation periods in certain culture media or under specific storage conditions.[3]3. Cellular sequestration: The compound may be accumulating in cellular compartments, limiting its access to the TRPM7 channel.[1] | 1. Conduct experiments in serum-free or reduced-serum media, if possible for your cell type. Include a control to assess the impact of serum on this compound's efficacy.[1]2. Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.3. Consider using a fluorescently tagged version of this compound (if available) to visualize its subcellular localization over time. |
| High variability in experimental results between replicates. | 1. Inconsistent cell density: Variations in the initial number of seeded cells can lead to differences in the final readout.2. Inconsistent drug concentration: Errors in serial dilutions or uneven distribution of the compound in the culture wells.3. Fluctuations in intracellular Mg2+: The potency of this compound is dependent on intracellular magnesium levels.[1][2][4] | 1. Ensure accurate cell counting and even seeding across all wells.2. Carefully prepare serial dilutions and ensure thorough mixing when adding the compound to the culture medium.3. Maintain consistent culture conditions. If possible, measure intracellular magnesium levels to ensure they are not a confounding variable. |
| Unexpected cytotoxicity at concentrations intended to be non-lethal. | 1. Off-target effects: Although relatively specific for TRPM7, high concentrations or long-term exposure may lead to off-target effects.[1][4]2. Cell line sensitivity: Different cell lines may exhibit varying sensitivities to TRPM7 inhibition. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and assay duration.2. Consult the literature for reported effects of this compound on your cell type or similar cell lines. |
| No observable effect of this compound on cell proliferation. | 1. Inactive compound: The this compound stock may have degraded.2. TRPM7-independent proliferation: The cell line's proliferation may not be dependent on TRPM7 activity.3. Insufficient incubation time: The effects on cell proliferation may take longer to manifest. | 1. Test the activity of your this compound stock in a short-term assay where its effects are well-characterized, such as an electrophysiology experiment.2. Confirm TRPM7 expression in your cell line using techniques like qPCR or Western blotting.3. Extend the duration of the assay, ensuring to replenish the media with fresh this compound at appropriate intervals. |
Quantitative Data Summary
Table 1: IC50 Values of this compound for TRPM7 Inhibition
| Experimental Condition | Cell Type/System | IC50 | Reference |
| Patch-clamp (0 µM intracellular Mg2+) | HEK293 cells overexpressing TRPM7 | 7 µM | [1] |
| Patch-clamp (700 µM intracellular Mg2+) | HEK293 cells overexpressing TRPM7 | 16 nM | [1] |
| Mn2+ quench assay | HEK293 cells overexpressing TRPM7 | 12 µM | [1] |
| Proliferation (MTT assay) | RBL1 cells | Low µM range | [1] |
Table 2: Effect of this compound on Cell Cycle Progression in Jurkat T-cells
| This compound Concentration | % Cells in S Phase (BrdU incorporation) | Reference |
| Control | ~25% | [1] |
| 300 nM | ~15% | [1] |
| 3.3 µM | ~5% | [1] |
Experimental Protocols
Protocol 1: Long-Term Cell Proliferation Assay (MTT Assay)
This protocol is adapted from methodologies described in the literature for assessing the long-term effects of this compound on cell viability and proliferation.[1]
Materials:
-
Cell line of interest (e.g., RBL1, Jurkat)
-
Complete culture medium (with and without serum for control experiments)
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for long-term growth (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound treatment).
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours). For longer assays, the medium with fresh this compound should be replenished every 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Cell Cycle Analysis by BrdU Incorporation and Flow Cytometry
This protocol is based on methods used to investigate the effect of this compound on cell cycle progression.[1]
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution
-
BrdU (Bromodeoxyuridine) labeling reagent
-
Fixation/Permeabilization buffer
-
Anti-BrdU antibody (conjugated to a fluorophore like FITC or Alexa Fluor 488)
-
7-AAD (7-Aminoactinomycin D) or Propidium Iodide (PI) for DNA content staining
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells to ~60-70% confluency. Treat the cells with various concentrations of this compound for the desired time (e.g., 2-6 hours).
-
BrdU Labeling: Add BrdU to the culture medium at a final concentration of 10 µM and incubate for a short period (e.g., 30-120 minutes) to label cells in the S phase.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them using a suitable fixation buffer.
-
Permeabilization and DNA Denaturation: Permeabilize the cells and treat with DNase or HCl to expose the incorporated BrdU.
-
Antibody Staining: Stain the cells with the anti-BrdU antibody.
-
DNA Staining: Stain the total DNA content with 7-AAD or PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The BrdU signal will identify cells in the S phase, while the 7-AAD/PI signal will determine the G0/G1 and G2/M phases based on DNA content.
-
Data Analysis: Use appropriate software to gate the cell populations and quantify the percentage of cells in each phase of the cell cycle.
Visualizations
Caption: this compound inhibits the TRPM7 channel, blocking Mg²⁺ influx and arresting the cell cycle.
Caption: A logical workflow for troubleshooting reduced this compound potency in long-term assays.
References
- 1. qcbr.queens.org [qcbr.queens.org]
- 2. This compound inhibits cell proliferation through magnesium-dependent block of transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Syntheses of (+)-Waixenicin A, (+)-9-Deacetoxy-14,15-deepoxyxeniculin, and (−)-Xeniafaraunol A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Cell Proliferation through Magnesium-dependent Block of Transient Receptor Potential Melastatin 7 (TRPM7) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a marine-derived TRPM7 inhibitor: a promising CNS drug lead - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TRPM7 Inhibitors: Waixenicin A vs. Synthetic Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Waixenicin A with other prominent TRPM7 inhibitors, supported by experimental data. The transient receptor potential melastatin 7 (TRPM7) channel is a crucial regulator of cellular magnesium homeostasis and has emerged as a significant therapeutic target in oncology and neurology.
This report details the pharmacological profiles of the natural product this compound and two widely used synthetic inhibitors, NS8593 and FTY720 (Fingolimod). We present a comprehensive analysis of their potency, selectivity, and mechanisms of action, supplemented with detailed experimental protocols and visual diagrams to facilitate a deeper understanding of their comparative pharmacology.
Quantitative Comparison of TRPM7 Inhibitors
The following table summarizes the key quantitative parameters for this compound, NS8593, and FTY720, offering a clear comparison of their efficacy and selectivity.
| Inhibitor | Type | Potency (IC50) | Selectivity | Mechanism of Action |
| This compound | Natural Product (Diterpenoid) | 16 nM (Mg2+-dependent)[1] | Highly selective for TRPM7 over TRPM6, TRPM2, and TRPM4.[2][3] | Intracellular, cytosolic action potentiated by intracellular Mg2+.[2][3] Interacts with a Mg2+-binding site on the kinase domain.[2] |
| NS8593 | Synthetic | 1.6 µM (in the absence of intracellular Mg2+); potency decreases with increasing Mg2+.[4] | Also inhibits small-conductance Ca2+-activated K+ (SK) channels (KCa2.1, KCa2.2, KCa2.3) with Kd values of 0.42, 0.6, and 0.73 µM, respectively.[5] Exhibits selectivity over KCa1.1 (BK), KCa3.1 (IK), Kv, Nav, and Cav channels.[5] | Acts as a negative gating modulator of the TRPM7 channel.[4] |
| FTY720 (Fingolimod) | Synthetic | 0.72 µM[6][7] | The unphosphorylated form inhibits TRPM7. The phosphorylated form (FTY720-P) does not affect TRPM7 but is a potent agonist of sphingosine-1-phosphate (S1P) receptors.[6][7] Also reported to affect delayed-rectifier K+ currents.[8] | Reduces the channel open probability.[6] |
Experimental Methodologies
This section provides an overview of the key experimental protocols used to characterize the inhibitory activity of this compound, NS8593, and FTY720 on TRPM7 channels.
Electrophysiology (Whole-Cell Patch Clamp)
Whole-cell patch-clamp recording is a fundamental technique to directly measure the ion flow through TRPM7 channels and assess the inhibitory effects of different compounds.
| Parameter | This compound | NS8593 | FTY720 |
| Cell Line | HEK293 cells overexpressing murine TRPM7.[9] | HEK293T cells overexpressing mouse TRPM7. | HEK293 cells stably expressing TRPM7.[6] |
| Voltage Protocol | Voltage ramps from -100 to +100 mV.[9] | Not specified in the provided search results. | Voltage ramps from -100 to +100 mV.[6] |
| Internal Solution | Mg2+- and ATP-free to activate TRPM7 currents.[9] | Not specified in the provided search results. | Standard internal solution.[6] |
| External Solution | Standard extracellular solution.[9] | Not specified in the provided search results. | Tyrode solution.[6] |
| Key Findings | This compound demonstrates a potent, Mg2+-dependent block of TRPM7 currents.[3][10] | NS8593 suppresses TRPM7 currents in a Mg2+-dependent manner.[4] | FTY720 reversibly blocks TRPM7 currents.[6] |
Cell Proliferation Assays
These assays are employed to determine the effect of TRPM7 inhibition on cell growth and viability, a critical aspect given the role of TRPM7 in cancer cell proliferation.
| Parameter | This compound | NS8593 | FTY720 |
| Cell Lines | Human Jurkat T-cells and rat basophilic leukemia cells.[2] | Not specified in the provided search results. | HEK293 cells.[6] |
| Assay Type | Not specified in the provided search results. | Not specified in the provided search results. | Not specified in the provided search results. |
| Key Findings | This compound blocks cell proliferation.[2] | NS8593 has shown inhibitory effects on the proliferation of cancer cells. | FTY720 inhibits cell proliferation and migration.[6] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of TRPM7 Inhibition.
Caption: Inhibitor Characterization Workflow.
Concluding Remarks
This compound stands out as a highly potent and selective natural product inhibitor of the TRPM7 channel. Its nanomolar potency, which is dependent on intracellular magnesium levels, and its high selectivity over other TRP channels make it an invaluable tool for studying the physiological and pathological roles of TRPM7. In comparison, synthetic inhibitors like NS8593 and FTY720, while effective, exhibit lower potency and notable off-target effects. NS8593's inhibition of SK channels and FTY720's well-characterized activity at S1P receptors (in its phosphorylated form) necessitate careful consideration and control experiments when interpreting results.
For researchers seeking a highly specific pharmacological tool to probe TRPM7 function, this compound presents a superior profile. However, the synthetic accessibility and commercial availability of NS8593 and FTY720 make them practical alternatives for various screening and in vitro studies, provided their polypharmacology is acknowledged. The detailed experimental data and protocols provided in this guide aim to assist researchers in making informed decisions when selecting the most appropriate TRPM7 inhibitor for their specific experimental needs.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits cell proliferation through magnesium-dependent block of transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. qcbr.queens.org [qcbr.queens.org]
- 4. mdpi.com [mdpi.com]
- 5. NS 8593 hydrochloride | Calcium-Activated Potassium Channels | Tocris Bioscience [tocris.com]
- 6. Sphingosine and FTY720 are potent inhibitors of the transient receptor potential melastatin 7 (TRPM7) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound Inhibits Cell Proliferation through Magnesium-dependent Block of Transient Receptor Potential Melastatin 7 (TRPM7) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to TRPM7 Inhibition: Waixenicin A vs. FTY720
For Researchers, Scientists, and Drug Development Professionals
The transient receptor potential melastatin 7 (TRPM7) channel, a unique bifunctional protein with both ion channel and kinase domains, has emerged as a critical regulator of cellular magnesium homeostasis and a promising therapeutic target in various diseases, including cancer and neurological disorders. This guide provides a detailed, objective comparison of two prominent TRPM7 inhibitors: Waixenicin A, a natural product from soft coral, and FTY720 (Fingolimod), an FDA-approved drug for multiple sclerosis. We present a comprehensive analysis of their performance based on experimental data, including their mechanisms of action, potency, selectivity, and effects on downstream signaling pathways.
At a Glance: Key Performance Indicators
| Feature | This compound | FTY720 (Fingolimod) |
| Reported IC50 | As low as 16 nM (in the presence of intracellular Mg2+)[1][2][3]; 7 µM (in Mg2+-free conditions)[3][4][5] | ~0.72 µM[4] |
| Mechanism of Action | Potent, magnesium-dependent block of the TRPM7 channel.[6][7][8] | Reduces the open probability of the TRPM7 channel.[9][10] |
| Selectivity | Highly selective for TRPM7; does not inhibit the closely related TRPM6 channel or other TRP channels like TRPM2 and TRPM4.[6][7][8] | Non-selective; its phosphorylated metabolite (FTY720-P) is a potent agonist of sphingosine-1-phosphate (S1P) receptors, leading to significant off-target effects.[4][11][12] The non-phosphorylated form inhibits TRPM7.[4][5] |
| Key Advantage | High potency and selectivity for TRPM7.[1] | Orally bioavailable and FDA-approved for other indications.[9][12] |
| Key Disadvantage | Limited commercial availability and lack of extensive pharmacokinetic data.[4][5] | Significant off-target effects via S1P receptor agonism, complicating its use as a specific TRPM7 inhibitor in research and therapy.[4][11][12] |
Delving Deeper: Mechanism of Action and Specificity
This compound stands out for its unique, magnesium-dependent mechanism of TRPM7 inhibition.[6][7][8] Its potency is significantly enhanced by the presence of intracellular free magnesium, suggesting a synergistic interaction with the ion it helps to regulate.[8] This mode of action contributes to its high specificity for TRPM7. Extensive testing has shown that this compound does not affect the activity of TRPM6, the closest homolog of TRPM7, nor other channels such as TRPM2 and TRPM4.[6][7][8] This specificity makes this compound a valuable tool for dissecting the precise roles of TRPM7 in cellular physiology.
FTY720 , in its non-phosphorylated form, directly inhibits the TRPM7 channel by reducing its open probability.[9][10] However, the clinical and experimental utility of FTY720 as a specific TRPM7 inhibitor is confounded by its metabolic activation. In vivo, FTY720 is phosphorylated to FTY720-phosphate, a potent agonist of sphingosine-1-phosphate (S1P) receptors.[4][11][12] This S1P receptor agonism leads to a range of physiological effects, most notably the sequestration of lymphocytes in lymph nodes, which is the basis for its use as an immunosuppressant in multiple sclerosis. Consequently, attributing any observed effect of FTY720 solely to TRPM7 inhibition is challenging without appropriate controls and consideration of its S1P-mediated activities. To address this, researchers are now investigating non-phosphorylatable analogs of FTY720 to isolate its TRPM7-inhibitory effects.[4][11][12]
Experimental Data and Protocols
Electrophysiological Analysis of TRPM7 Inhibition
The gold standard for characterizing ion channel inhibitors is the patch-clamp electrophysiology technique. Below is a representative protocol for whole-cell patch-clamp recording to assess TRPM7 inhibition.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
For overexpression studies, cells are transiently transfected with a plasmid encoding human TRPM7 and a fluorescent marker (e.g., eGFP) using a suitable transfection reagent. Recordings are typically performed 24-48 hours post-transfection on fluorescently labeled cells.[4]
-
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
External (bath) solution: Contains (in mM): 140 Na-methanesulfonate, 5 Cs-gluconate, 2.5 CaCl₂, and 10 HEPES, with pH adjusted to 7.4 with NaOH.[4]
-
Internal (pipette) solution: Contains (in mM): 115 Cs-gluconate, 3 NaCl, 0.75 CaCl₂, 10 HEPES, 10 HEDTA, and 1.8 Cs₄-BAPTA, with pH adjusted to 7.3 with CsOH. To study the Mg2+ dependence of this compound, varying concentrations of free MgCl₂ can be added to this solution.[4]
-
Voltage ramps from -100 mV to +100 mV are applied to elicit the characteristic outwardly rectifying TRPM7 currents.
-
The test compounds (this compound or FTY720) are applied to the bath solution at various concentrations to determine their inhibitory effects on the TRPM7 current.
-
-
Data Analysis:
-
The current amplitude at a specific voltage (e.g., +80 mV) is measured before and after drug application.
-
The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.
-
Signaling Pathways and Downstream Effects
TRPM7 is not just a simple ion channel; its kinase domain and its role in regulating cation influx allow it to influence a multitude of downstream signaling pathways critical for cell proliferation, migration, and survival.
Inhibition of TRPM7 by this compound has been shown to downregulate oncogenic markers and impact key signaling pathways in cancer cells, such as the JAK2/STAT3 and Notch signaling pathways.[13] FTY720 has also been demonstrated to inhibit TRPM7 channel and kinase activity, leading to modulation of calcium signaling and ultimately inducing apoptosis in neuroblastoma cells.[14]
Below are diagrams illustrating the central role of TRPM7 in cellular signaling and a conceptual workflow for evaluating TRPM7 inhibitors.
Caption: TRPM7 signaling network.
Caption: Workflow for evaluating TRPM7 inhibitors.
Conclusion and Future Directions
Both this compound and FTY720 are potent inhibitors of the TRPM7 channel, yet they present distinct profiles for researchers and drug developers.
This compound emerges as a highly potent and specific tool for investigating the physiological and pathological roles of TRPM7. Its magnesium-dependent mechanism of action is a fascinating area for further study. The primary hurdles for its broader application are its limited availability and the need for more comprehensive in vivo pharmacokinetic and pharmacodynamic studies.
FTY720 , while readily available and orally bioavailable, is a less specific tool for studying TRPM7 due to its potent off-target effects on S1P receptors. Researchers using FTY720 to probe TRPM7 function must design experiments carefully to differentiate between TRPM7-mediated and S1P receptor-mediated effects. The development of non-phosphorylatable FTY720 analogs holds promise for creating more selective TRPM7 inhibitors based on this chemical scaffold.
References
- 1. This compound, a marine-derived TRPM7 inhibitor: a promising CNS drug lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits cell proliferation through magnesium-dependent block of transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. qcbr.queens.org [qcbr.queens.org]
- 9. Sphingosine and FTY720 are potent inhibitors of the transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sphingosine and FTY720 are potent inhibitors of the transient receptor potential melastatin 7 (TRPM7) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. TRPM7, Magnesium, and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FTY-720 induces apoptosis in neuroblastoma via multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Waixenicin A vs. NS8593 as TRPM7 Antagonists
A Comparative Guide for Researchers in Cellular Biology and Drug Discovery
The transient receptor potential melastatin 7 (TRPM7) channel, a unique bifunctional protein with both ion channel and kinase domains, has emerged as a critical player in a myriad of physiological and pathological processes. Its role in regulating cellular magnesium and calcium homeostasis, cell proliferation, and migration has positioned it as a compelling therapeutic target for a range of diseases, including cancer and neurological disorders. The quest for potent and selective TRPM7 inhibitors has led to the identification of several promising compounds. Among these, the marine natural product waixenicin A and the synthetic molecule NS8593 have garnered significant attention. This guide provides a comprehensive, data-driven comparison of these two prominent TRPM7 antagonists to aid researchers in selecting the optimal tool for their specific experimental needs.
At a Glance: Key Differences
| Feature | This compound | NS8593 |
| Origin | Natural product (Soft coral Sarcothelia edmondsoni) | Synthetic compound |
| Potency (IC50) | Highly potent, in the nanomolar to low micromolar range, potentiated by intracellular Mg2+ | Potent, in the low micromolar range, with potency influenced by intracellular Mg2+ |
| Selectivity | Highly selective for TRPM7 over other TRP channels, including the closely related TRPM6.[1][2] | Also inhibits small-conductance Ca2+-activated K+ (SK) channels.[3] |
| Mechanism of Action | Acts as a potent and relatively specific inhibitor of the TRPM7 ion channel in a magnesium-dependent manner.[2][4] | Functions as a negative gating modulator of the TRPM7 channel.[3] |
Performance Data: A Quantitative Comparison
The efficacy of a pharmacological inhibitor is paramount. The following tables summarize the key quantitative parameters for this compound and NS8593, based on published experimental data.
Table 1: Potency (IC50) of TRPM7 Inhibition
| Compound | Cell Type | Assay Conditions | IC50 Value | Reference |
| This compound | HEK293 expressing TRPM7 | Electrophysiology, with intracellular Mg2+ | Potentiated by intracellular Mg2+ | [2][4] |
| NS8593 | HEK293 expressing TRPM7 | Electrophysiology, Mg2+-free intracellular solution | 1.6 µM | [3] |
| NS8593 | HEK293 expressing TRPM7 | Electrophysiology, 300 µM intracellular Mg2+ | ~6.4 µM (potency decreased ~4-fold) | [5] |
Table 2: Selectivity Profile
| Compound | Tested Channels | Effect | Reference |
| This compound | TRPM6, TRPM2, TRPM4, CRAC | No significant inhibition | [1][2] |
| NS8593 | Small-conductance Ca2+-activated K+ (SK) channels | Inhibition | [3] |
Mechanism of Action and Signaling Pathways
Both this compound and NS8593 effectively block TRPM7 channel function, but their precise mechanisms and impact on downstream signaling pathways can differ.
This compound acts as a potent and relatively specific inhibitor of the TRPM7 ion channel.[2][4] Its inhibitory activity is notably enhanced by the presence of intracellular magnesium, suggesting a unique mode of action that may be particularly effective in cells with elevated magnesium levels, such as certain cancer cells.[2] Inhibition of TRPM7 by this compound has been shown to disrupt cancer cell proliferation by causing cell cycle arrest.
Caption: this compound inhibits TRPM7-mediated cation influx, leading to the suppression of cell proliferation.
NS8593 functions as a negative gating modulator of the TRPM7 channel, meaning it reduces the probability of the channel being in an open state.[3] Its inhibitory effect is attenuated by high intracellular magnesium concentrations. Beyond TRPM7, NS8593 is also known to inhibit small-conductance Ca2+-activated K+ (SK) channels, an important consideration for interpreting experimental results.[3] Inhibition of TRPM7 by NS8593 has been linked to the suppression of the ERK (extracellular signal-regulated kinase) pathway, a key signaling cascade involved in cell proliferation and survival.[6]
Caption: NS8593 blocks TRPM7, leading to the inhibition of the ERK signaling pathway and reduced cell proliferation and survival.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are standardized protocols for key assays used to characterize TRPM7 antagonists.
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ion flow through TRPM7 channels in the cell membrane, providing a precise assessment of antagonist potency and mechanism.
Caption: Workflow for whole-cell patch clamp analysis of TRPM7 antagonists.
Methodology:
-
Cell Preparation: Culture HEK293 cells stably or transiently expressing TRPM7 on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH). For studying Mg²⁺ dependence, varying concentrations of free Mg²⁺ can be included.
-
-
Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Obtain a gigaohm seal (>1 GΩ) on a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., -100 to +100 mV over 200 ms) to elicit TRPM7 currents.
-
Record baseline currents before perfusing the external solution containing the desired concentration of this compound or NS8593.
-
Record currents in the presence of the antagonist until a steady-state effect is observed.
-
-
Data Analysis: Measure the current amplitude at a specific voltage (e.g., +80 mV) before and after antagonist application. Calculate the percentage of inhibition and determine the IC50 value by fitting the concentration-response data to a Hill equation.
Fura-2 AM Calcium Imaging
This fluorescence-based assay measures changes in intracellular calcium concentration, providing an indirect but high-throughput method to assess the activity of TRPM7 and its inhibition.
Caption: Workflow for Fura-2 AM calcium imaging to assess TRPM7 inhibition.
Methodology:
-
Cell Preparation: Plate cells (e.g., HEK293-TRPM7) on glass-bottom dishes or coverslips.
-
Dye Loading:
-
Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in a physiological salt solution (e.g., HBSS).
-
Incubate cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
-
Wash and De-esterification: Wash the cells twice with fresh HBSS to remove extracellular dye. Incubate for an additional 30 minutes to allow for complete de-esterification of the dye within the cells.
-
Imaging:
-
Mount the dish on a fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.
-
Record the baseline 340/380 nm fluorescence ratio.
-
Add the TRPM7 antagonist at the desired concentration and incubate for a specified period.
-
Stimulate TRPM7 activity (e.g., by removing extracellular Mg²⁺ and Ca²⁺ followed by their re-addition).
-
Record the changes in the 340/380 nm ratio over time.
-
-
Data Analysis: Calculate the change in the fluorescence ratio upon stimulation in the presence and absence of the antagonist to determine the percentage of inhibition of Ca²⁺ influx.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a valuable tool for evaluating the anti-proliferative effects of TRPM7 antagonists.
Caption: Workflow for assessing the effect of TRPM7 antagonists on cell viability using the MTT assay.
Methodology:
-
Cell Seeding: Seed cells (e.g., cancer cell lines with high TRPM7 expression) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or NS8593. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 for the anti-proliferative effect by plotting cell viability against the antagonist concentration.
Conclusion
Both this compound and NS8593 are valuable pharmacological tools for investigating the roles of TRPM7. The choice between them will largely depend on the specific experimental goals.
-
This compound stands out for its high potency and remarkable selectivity, making it an excellent choice for studies requiring precise targeting of TRPM7 with minimal off-target effects. Its potentiation by intracellular magnesium offers a unique avenue for exploring TRPM7 function in specific cellular contexts.
-
NS8593 , while also a potent inhibitor, has a known off-target effect on SK channels, which must be considered in the experimental design and data interpretation. However, its synthetic nature may offer advantages in terms of availability and the potential for chemical modification to develop new analogs with improved properties.
Ultimately, a thorough understanding of the distinct characteristics of each compound, as outlined in this guide, will empower researchers to make informed decisions and generate robust and reliable data in the exciting and rapidly evolving field of TRPM7 research.
References
- 1. This compound Inhibits Cell Proliferation through Magnesium-dependent Block of Transient Receptor Potential Melastatin 7 (TRPM7) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits cell proliferation through magnesium-dependent block of transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a marine-derived TRPM7 inhibitor: a promising CNS drug lead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping TRPM7 Function by NS8593 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerginginvestigators.org [emerginginvestigators.org]
Waixenicin A: A Potent and Selective Inhibitor of TRPM7 over TRPM6
For researchers, scientists, and drug development professionals, understanding the selectivity of pharmacological agents is paramount. This guide provides a detailed comparison of the inhibitory effects of Waixenicin A on the transient receptor potential (TRP) channels TRPM7 and its closest homolog, TRPM6.
This compound, a diterpenoid isolated from the soft coral Sarcothelia edmondsoni, has emerged as a powerful pharmacological tool for studying the physiological and pathological roles of TRPM7.[1] Experimental data robustly demonstrates its exceptional selectivity for TRPM7, with negligible to no effect on TRPM6, making it a valuable lead compound for developing therapies targeting TRPM7-related disorders such as cancer and ischemic stroke.[1][2]
Quantitative Comparison of Inhibitory Potency
The inhibitory effect of this compound on TRPM7 and TRPM6 has been quantified using various experimental conditions, primarily through electrophysiological recordings and ion influx assays. The half-maximal inhibitory concentration (IC₅₀) values clearly illustrate the compound's selectivity.
| Channel | IC₅₀ Value | Experimental Conditions | Source |
| TRPM7 | 16 nM | Mg²⁺-dependent inhibition | [3] |
| TRPM7 | 7 µM | In the absence of internal Mg²⁺ | [4][5][6] |
| TRPM6 | No significant inhibition | Tested at concentrations up to 10 µM | [6][7][8][9] |
Note: The potency of this compound against TRPM7 is notably influenced by the intracellular concentration of Mg²⁺, with higher Mg²⁺ levels potentiating the inhibitory effect.[7][8]
Mechanism of Selective Inhibition
This compound exerts its inhibitory action on TRPM7 from the cytosolic side of the channel.[7][8] Its activity is enhanced by the presence of intracellular magnesium.[7][8] Studies have shown that even at concentrations that effectively block TRPM7, this compound does not alter the currents of TRPM6 channels.[9] This high degree of selectivity is crucial for dissecting the specific functions of TRPM7 without confounding effects from the inhibition of TRPM6, which shares a significant degree of homology and can form heteromeric channels with TRPM7.[6]
Caption: Logical diagram illustrating the selective inhibition of TRPM7 over TRPM6 by this compound.
Experimental Methodologies
The selectivity of this compound has been predominantly determined using two key experimental techniques: whole-cell patch-clamp electrophysiology and fluorescence-based ion influx assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through the channels in the cell membrane.
Objective: To measure the effect of this compound on TRPM7 and TRPM6 channel currents in their active state.
Cell Preparation:
-
HEK293 cells are transiently transfected to overexpress either human TRPM7 or TRPM6 channels.[9]
-
Cells are cultured on glass coverslips for 24-48 hours post-transfection before recording.
Recording Protocol:
-
Whole-Cell Configuration: A glass micropipette filled with an internal solution is sealed onto the surface of a single transfected cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior.
-
Internal Solution: To activate TRPM7 and TRPM6 currents, the internal (pipette) solution is typically Mg²⁺-free and ATP-free, which relieves the channels from their natural intracellular inhibition.[9] A common composition includes (in mM): 140 Cs-glutamate, 8 NaCl, 10 HEPES, and 10 BAPTA, with pH adjusted to 7.2 with CsOH.
-
External Solution: The external (bath) solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, with pH adjusted to 7.4 with NaOH.
-
Voltage Protocol: Channel currents are elicited by applying a series of voltage ramps, for example, from -100 mV to +100 mV over 200 milliseconds.[10][11] This allows for the measurement of both inward and outward currents characteristic of TRPM channels.
-
Drug Application: After establishing a stable baseline current, this compound is applied to the bath solution at various concentrations. The effect on the current amplitude is measured over time to determine the extent of inhibition.
-
Data Analysis: The current amplitude before and after drug application is compared to calculate the percentage of inhibition. IC₅₀ values are determined by fitting the concentration-response data to a Hill equation.
Manganese (Mn²⁺) Quench Assay
This fluorescence-based assay indirectly measures channel activity by monitoring the influx of Mn²⁺, which can pass through TRPM7 channels and quench the fluorescence of intracellular dyes like Fura-2.
Objective: To assess the inhibitory effect of this compound on TRPM7-mediated cation influx.
Protocol:
-
Cell Preparation and Dye Loading: HEK293 cells overexpressing TRPM7 are plated in a multi-well plate. The cells are then loaded with a fluorescent calcium indicator, such as Fura-2 AM, which is also sensitive to quenching by Mn²⁺.
-
Assay Buffer: Cells are washed and maintained in a buffer solution, typically a HEPES-buffered saline solution.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Fluorescence Measurement: Baseline fluorescence is measured using a fluorescence plate reader.
-
Mn²⁺ Application: A solution containing MnCl₂ is added to the wells to initiate Mn²⁺ influx through active TRPM7 channels.
-
Quench Rate Analysis: The rate of fluorescence quenching upon Mn²⁺ addition is monitored over time. A faster quench rate indicates higher channel activity. The presence of an inhibitor like this compound will slow down the rate of fluorescence quench in a dose-dependent manner.[7]
-
Data Analysis: The maximal slope of the fluorescence quench is calculated and used to determine the IC₅₀ of the inhibitor.
Caption: Experimental workflow for determining channel inhibition using whole-cell patch-clamp.
References
- 1. This compound, a marine-derived TRPM7 inhibitor: a promising CNS drug lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Syntheses of (+)-Waixenicin A, (+)-9-Deacetoxy-14,15-deepoxyxeniculin, and (−)-Xeniafaraunol A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural and Synthetic Modulators of the TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits cell proliferation through magnesium-dependent block of transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Cell Proliferation through Magnesium-dependent Block of Transient Receptor Potential Melastatin 7 (TRPM7) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanion.de [nanion.de]
- 11. pnas.org [pnas.org]
Validating Waixenicin A's Effect: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, establishing the specific target of a novel compound is a critical step. This guide provides a comparative analysis of Waixenicin A's effect on cellular processes, specifically validating its action through the TRPM7 ion channel by examining its impact on TRPM7 knockout cells.
This compound, a natural compound isolated from the soft coral Sarcothelia edmondsoni, has emerged as a potent and relatively specific inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[1][2][3] TRPM7 is a ubiquitously expressed channel-kinase involved in magnesium homeostasis, cell proliferation, and survival.[2][4] Its role in various pathological conditions, including cancer and ischemic neuronal cell death, has made it an attractive therapeutic target.[4] This guide presents a framework for validating this compound's on-target effect by comparing its activity in wild-type cells with TRPM7 knockout counterparts.
Data Presentation: Quantitative Comparison of this compound's Effects
The following table summarizes the key quantitative data on the effects of this compound on TRPM7 channel activity and cell proliferation. While direct comparative data from a single study on wild-type versus TRPM7 knockout cells is not available, the presented data, primarily from studies on cells endogenously expressing TRPM7, provides a strong basis for inferring the compound's mechanism of action. The expected outcome in TRPM7 knockout cells is a significant reduction or complete abrogation of this compound's effects on proliferation, as the primary target is absent.
| Parameter | Cell Type | Condition | This compound Concentration | Observed Effect | Reference |
| TRPM7 Current Inhibition (IC50) | HEK293 cells overexpressing TRPM7 | 0 µM intracellular Mg2+ | 7 µM | 50% inhibition of TRPM7 current | [1] |
| HEK293 cells overexpressing TRPM7 | 700 µM intracellular Mg2+ | 16 nM | 50% inhibition of TRPM7 current | [1] | |
| RBL-1 cells (endogenous TRPM7) | 700 µM intracellular Mg2+ | 300 nM | Complete block of TRPM7 conductance | [1] | |
| Cell Proliferation Inhibition | Jurkat T-cells | 10% FBS | 300 nM | Effective prevention of entry into S phase | |
| RBL-1 cells | 10% FBS | ~3 µM (IC50) | Dose-dependent reduction in viable cell number | ||
| Expected Effect in TRPM7 Knockout Cells | TRPM7 Knockout Cells | - | Various | No significant effect on cell proliferation | Inferred from[1][2] |
Signaling Pathways and Experimental Logic
The following diagrams illustrate the signaling pathway of TRPM7, the experimental workflow for validating this compound's effect, and the logical relationship underpinning the use of TRPM7 knockout cells for target validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize the effects of this compound.
Generation of TRPM7 Knockout Cell Lines (General Protocol)
TRPM7 knockout cell lines can be generated using CRISPR/Cas9 technology.
-
gRNA Design and Synthesis: Design and synthesize single-guide RNAs (sgRNAs) targeting an early exon of the TRPM7 gene to induce frameshift mutations.
-
Vector Construction: Clone the synthesized gRNAs into a Cas9 expression vector.
-
Transfection: Transfect the Cas9-gRNA vector into the wild-type cell line of interest (e.g., HEK293, Jurkat) using an appropriate method (e.g., electroporation, lipofection).
-
Single-Cell Cloning: After transfection, perform single-cell sorting into 96-well plates to isolate and expand individual clones.
-
Screening and Validation: Screen the resulting clones for TRPM7 knockout by genomic DNA sequencing to identify insertions or deletions (indels) and by Western blot or qPCR to confirm the absence of TRPM7 protein or mRNA expression.
Electrophysiology (Whole-Cell Patch-Clamp)
This protocol is adapted from Zierler et al., 2011.[1]
-
Cell Preparation: Plate cells (e.g., HEK293 overexpressing TRPM7 or cells endogenously expressing TRPM7) on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 11 Glucose (pH 7.2 with NaOH).
-
Internal Solution (in mM): 140 Cs-glutamate, 8 NaCl, 10 HEPES, 1 Mg-ATP, 0.2 Na-GTP (pH 7.2 with CsOH). For experiments with varying intracellular Mg2+, MgCl2 is added to achieve the desired free concentration.
-
-
Recording:
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Obtain GΩ seals and establish the whole-cell configuration.
-
Apply voltage ramps (e.g., -100 to +100 mV over 50 ms) to elicit TRPM7 currents.
-
Perfuse cells with the external solution containing various concentrations of this compound.
-
Record and analyze current-voltage relationships and current densities.
-
Cell Proliferation Assay (MTT Assay)
This is a general protocol for assessing cell viability and proliferation.
-
Cell Seeding: Seed wild-type and TRPM7 knockout cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 48 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Calcium Imaging
This is a general protocol for measuring intracellular calcium influx.
-
Cell Preparation: Plate cells on glass-bottom dishes.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution for 30-60 minutes at room temperature.
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Perfuse the cells with a physiological salt solution.
-
Establish a baseline fluorescence recording.
-
Apply this compound and/or other stimuli to the cells.
-
Record changes in intracellular calcium concentration, typically measured as a ratio of fluorescence intensities at different excitation wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence intensity (for single-wavelength dyes like Fluo-4).
-
Conclusion
The validation of this compound's on-target effect through the use of TRPM7 knockout cells is a robust and definitive approach. The experimental data strongly indicate that this compound's anti-proliferative effects are mediated by its inhibition of the TRPM7 ion channel. The provided protocols and comparative data serve as a valuable resource for researchers investigating TRPM7 pharmacology and developing novel therapeutics targeting this important ion channel. The logical framework of comparing wild-type and knockout cells provides a clear and powerful strategy for target validation in drug discovery.
References
- 1. This compound Inhibits Cell Proliferation through Magnesium-dependent Block of Transient Receptor Potential Melastatin 7 (TRPM7) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits cell proliferation through magnesium-dependent block of transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a marine-derived TRPM7 inhibitor: a promising CNS drug lead - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Waixenicin A's On-Target Effects: A Comparative Guide to siRNA-Mediated Target Confirmation
For researchers and drug development professionals, confirming that a bioactive compound elicits its effects through a specific molecular target is a critical step. This guide provides a comprehensive comparison of methodologies, with a focus on leveraging small interfering RNA (siRNA) to validate the on-target effects of waixenicin A, a potent inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.
This compound, a natural product isolated from the soft coral Sarcothelia edmondsoni, has been identified as a highly potent and relatively specific inhibitor of TRPM7.[1][2][3][4][5] This channel plays a crucial role in magnesium homeostasis and has been implicated in various cellular processes, including proliferation, survival, and migration, making it a compelling target for cancer therapeutics.[3][4][5][6] this compound has been shown to block TRPM7 currents, leading to cell cycle arrest and inhibition of proliferation in cancer cells.[1][3][5]
To rigorously confirm that the observed anti-proliferative effects of this compound are indeed mediated by its interaction with TRPM7, siRNA-based target validation offers a powerful and specific approach. This guide will compare this method with other techniques and provide a detailed experimental framework for its implementation.
Comparing Target Validation Strategies
Several methods can be employed to validate the target of a small molecule inhibitor. Each has its advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| siRNA-mediated Knockdown | Specific degradation of the target mRNA (TRPM7) prevents its translation into a functional protein. If this compound's effect is diminished in cells lacking the target, it confirms on-target activity. | High specificity for the target gene. Relatively straightforward and rapid to implement. Allows for the study of the target's function. | Incomplete knockdown can lead to ambiguous results. Potential for off-target effects of the siRNA. Delivery efficiency can vary between cell types. |
| CRISPR/Cas9-mediated Knockout | Permanent disruption of the target gene at the genomic level, completely ablating protein expression. | Complete and permanent loss of the target protein. Highly specific. | More technically complex and time-consuming than siRNA. Potential for off-target genomic modifications. |
| Overexpression of a drug-resistant mutant | Introduction of a mutated version of the target protein that is insensitive to the inhibitor. If cells expressing the mutant are resistant to the compound, it confirms the target. | Provides strong evidence for direct target engagement. | Requires knowledge of the drug's binding site to design the mutant. Can be technically challenging to generate and express the mutant. |
| Biochemical/Biophysical Assays | Direct measurement of the interaction between the compound and the purified target protein (e.g., surface plasmon resonance, isothermal titration calorimetry). | Provides direct evidence of binding and quantitative affinity data. | Requires purified protein, which can be difficult to obtain for membrane proteins like TRPM7. Does not confirm the mechanism of action in a cellular context. |
Experimental Protocol: siRNA-Mediated Validation of this compound's On-Target Effects
This protocol outlines a typical workflow to confirm that the anti-proliferative effects of this compound are dependent on the presence of its target, TRPM7.
Cell Line Selection
Choose a cancer cell line known to express TRPM7 and exhibit sensitivity to this compound (e.g., Jurkat T-cells, human gastric or breast adenocarcinoma cell lines).[5][6]
siRNA Design and Controls
-
TRPM7 siRNA: Design or purchase at least two independent siRNAs targeting different sequences of the TRPM7 mRNA to control for off-target effects.
-
Negative Control siRNA (Scrambled): A non-targeting siRNA with a random sequence that does not correspond to any known gene in the target organism. This control accounts for any non-specific effects of the transfection process.
-
Positive Control siRNA: An siRNA targeting a housekeeping gene (e.g., GAPDH) to confirm transfection efficiency.
Transfection
Transfect the selected cells with the different siRNAs using a suitable lipid-based transfection reagent or electroporation. The general workflow is as follows:
Experimental workflow for siRNA-mediated target validation.
Assessment of Knockdown Efficiency
-
Quantitative Real-Time PCR (qRT-PCR): At 48 hours post-transfection, isolate RNA from a subset of cells and perform qRT-PCR to quantify the reduction in TRPM7 mRNA levels in cells treated with TRPM7 siRNA compared to the scrambled control.
-
Western Blotting: At 72 hours post-transfection, lyse a subset of cells and perform Western blotting with an antibody specific for TRPM7 to confirm a reduction in protein levels.
Cell Viability Assay
At 48-72 hours post-transfection, treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO). After a further 48-72 hours, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
Expected Quantitative Data
The following tables present hypothetical data from the experiments described above.
Table 1: TRPM7 Knockdown Efficiency
| siRNA Treatment | Relative TRPM7 mRNA Expression (Fold Change vs. Scrambled) | TRPM7 Protein Level (% of Scrambled Control) |
| Scrambled Control | 1.00 | 100% |
| TRPM7 siRNA 1 | 0.25 | 20% |
| TRPM7 siRNA 2 | 0.30 | 25% |
Table 2: Effect of TRPM7 Knockdown on this compound Potency (IC50 Values)
| siRNA Treatment | This compound IC50 (nM) |
| Scrambled Control | 50 |
| TRPM7 siRNA 1 | > 1000 |
| TRPM7 siRNA 2 | > 1000 |
Interpretation of Results
TRPM7 Signaling Pathway
This compound's inhibition of TRPM7 is known to impact downstream signaling pathways, notably the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[1][3]
Simplified TRPM7 signaling pathway inhibited by this compound.
By employing a rigorous siRNA-based approach, researchers can confidently validate TRPM7 as the primary target of this compound. This confirmation is a cornerstone for further preclinical and clinical development of this promising anti-cancer agent.
References
- 1. This compound Inhibits Cell Proliferation through Magnesium-dependent Block of Transient Receptor Potential Melastatin 7 (TRPM7) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a marine-derived TRPM7 inhibitor: a promising CNS drug lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. qcbr.queens.org [qcbr.queens.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound inhibits cell proliferation through magnesium-dependent block of transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of this compound as transient receptor potential melastatin 7 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
Waixenicin A vs. Non-Selective TRPM7 Blockers: A Comparative Guide for Researchers
Introduction
The Transient Receptor Potential Melastatin 7 (TRPM7) channel is a unique bifunctional protein, acting as both a divalent-selective ion channel and a serine/threonine kinase.[1] This "chanzyme" is a crucial regulator of cellular magnesium and calcium homeostasis, playing significant roles in cell proliferation, migration, and survival.[2][3] Its involvement in pathological conditions such as ischemic stroke, cancer, and neurodegenerative diseases has positioned TRPM7 as a compelling therapeutic target.[1][4]
A key challenge in studying TRPM7 has been the lack of specific pharmacological tools. While numerous compounds inhibit TRPM7, many suffer from a lack of selectivity, targeting other ion channels or cellular proteins. This guide provides a detailed comparison between Waixenicin A, the most potent and selective TRPM7 inhibitor identified to date, and a range of commonly used non-selective TRPM7 blockers.[1] We present quantitative data, detailed experimental protocols, and pathway diagrams to assist researchers in selecting the appropriate tool for their studies.
Data Presentation: Quantitative Comparison of TRPM7 Inhibitors
The following table summarizes the key characteristics of this compound and several non-selective TRPM7 inhibitors, highlighting differences in potency and selectivity.
| Compound | Class/Origin | Potency (IC50) | Selectivity & Off-Target Effects | Mechanism of Action / Notes |
| This compound | Diterpenoid (Soft Coral) | ~16 nM (with intracellular Mg²⁺)[1][5]7.0 µM (Mg²⁺-free)[6] | Highly Selective for TRPM7 .[1] Does not inhibit the closest homolog, TRPM6, or other channels like TRPM2 and TRPM4.[2][3] | Inhibition is dependent on intracellular Mg²⁺.[2][3] Believed to be an irreversible, covalent inhibitor.[7] |
| FTY720 (Fingolimod) | Synthetic Sphingosine Analog | 0.7 µM[1][6] | Non-selective . Primary target is Sphingosine-1-Phosphate (S1P) receptors.[8] | Reversible inhibitor.[6] Its effects are difficult to attribute solely to TRPM7 inhibition in vivo. |
| Sphingosine | Natural Sphingolipid | 0.6 µM[1][6] | Non-selective . Endogenous signaling molecule with multiple cellular targets. | Reversible inhibitor.[6] |
| NS8593 | Synthetic Compound | 1.6 µM (Mg²⁺-free)[6][9]3.9 µM (with 780 µM Mg²⁺)[10] | Non-selective . Also a potent inhibitor of small-conductance Ca²⁺-activated K⁺ (SK) channels and TRPM6.[8][10] | Reversible, Mg²⁺-dependent inhibition.[6] |
| Carvacrol | Natural Monoterpenoid | High µM range[1][6] | Non-selective . Also targets sodium channels and GABA(A) receptors.[11] | Used at high concentrations to inhibit TRPM7 currents in glioma cells.[1] |
| 2-APB | Synthetic Compound | Varies (µM range) | Broadly non-selective . Inhibits numerous TRP channels and other targets. May act indirectly via intracellular acidification.[6] | A common but highly non-specific TRP channel blocker.[12] |
| Spermine | Natural Polyamine | 2.3 µM[6] | Non-selective . A polyvalent cation that blocks many ion channels. | Acts as a channel pore blocker.[6] |
| VER155008 | Purine Nucleoside Analog | 0.11 µM (Mg²⁺-free)[13][14] | Selective for TRPM7 over TRPM6 .[13] Primary target is the heat shock protein Hsp70.[14] | Identified as a selective inhibitor of TRPM7 channel activity without affecting TRPM6.[13] |
Experimental Protocols
The characterization and comparison of TRPM7 inhibitors rely on standardized biophysical and cell-based assays.
Electrophysiology: Whole-Cell Patch-Clamp
This technique provides a direct measure of ion channel activity and is the gold standard for characterizing inhibitor potency and mechanism.
-
Objective: To measure TRPM7-mediated ion currents in response to an inhibitor.
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells stably overexpressing human TRPM7 are commonly used. Cells are plated on glass coverslips 24-48 hours before the experiment.
-
Recording Solutions:
-
External Solution (in mM): 150 NaCl, 10 HEPES, 10 Glucose, 2 CaCl₂, adjusted to pH 7.4 with NaOH. To elicit large currents, divalent cations like Mg²⁺ and Ca²⁺ are often omitted from the external solution during recording.
-
Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 10 HEPES, 8 NaCl, 10 BAPTA, adjusted to pH 7.2 with CsOH. For studying Mg²⁺-dependent inhibition (like with this compound), varying concentrations of free Mg²⁺ (e.g., 300-700 µM) are included.
-
-
Procedure:
-
A glass micropipette filled with the internal solution forms a high-resistance seal with a single cell.
-
The cell membrane is ruptured to achieve the "whole-cell" configuration, allowing control of the intracellular environment.
-
Membrane potential is clamped, and currents are elicited using a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms).[15][16]
-
A baseline TRPM7 current is established, characterized by its outward rectification.
-
The inhibitor is applied to the external solution via a perfusion system.
-
The reduction in current amplitude at a specific positive potential (e.g., +80 mV) is measured over time to determine the rate and extent of inhibition.
-
Dose-response curves are generated by applying multiple concentrations of the inhibitor to determine the IC50 value.
-
Fluorometric Imaging: Mn²⁺ Quench Assay
This is a higher-throughput method suitable for screening chemical libraries and confirming inhibitor activity.
-
Objective: To indirectly measure TRPM7 channel activity by monitoring the influx of Mn²⁺, which quenches the fluorescence of an intracellular dye.[17]
-
Principle: TRPM7 channels are permeable to Mn²⁺. When Mn²⁺ enters the cell, it binds to and quenches the fluorescence of loaded Fura-2 dye. The rate of fluorescence quenching is proportional to the rate of Mn²⁺ influx and thus to TRPM7 activity.[1]
-
Procedure:
-
HEK293-TRPM7 cells are seeded in a 96- or 384-well plate.
-
Cells are loaded with the membrane-permeant form of the dye, Fura-2 AM.
-
Cells are washed and incubated with the test compound (inhibitor) or vehicle control.
-
The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is taken (Excitation ~340/380 nm, Emission ~510 nm).
-
A solution containing MnCl₂ is added to all wells to initiate Mn²⁺ influx.
-
Fluorescence is measured kinetically over several minutes.
-
-
Data Analysis: The rate of fluorescence decay (quench) is calculated for each well. The activity of an inhibitor is determined by its ability to reduce the quench rate compared to the vehicle control.
Cell Viability and Proliferation Assays
These assays assess the functional consequences of TRPM7 inhibition, as the channel is essential for cell growth and survival.[2]
-
Objective: To determine if TRPM7 inhibition by a compound leads to a decrease in cell proliferation or viability.
-
Procedure:
-
Cells (e.g., Jurkat T-cells, rat basophilic leukemia cells, or cancer cell lines) are seeded in multi-well plates.[3]
-
Cells are treated with various concentrations of the TRPM7 inhibitor for an extended period (e.g., 24-72 hours).
-
Cell viability or proliferation is assessed using standard methods:
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells as an indicator of cytotoxicity.[8]
-
MTT/XTT Assay: Measures the metabolic activity of viable cells.
-
Direct Cell Counting: Using a hemocytometer or automated cell counter.
-
-
-
Data Analysis: Results are often expressed as a percentage of the vehicle-treated control. An IC50 for cell proliferation can be calculated, which is often higher than the IC50 for channel block due to cellular compensatory mechanisms.[5]
Mandatory Visualizations
TRPM7 Signaling Pathways
Experimental Workflow for Inhibitor Characterization
Conclusion
References
- 1. This compound, a marine-derived TRPM7 inhibitor: a promising CNS drug lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits cell proliferation through magnesium-dependent block of transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cellular and Developmental Biology of TRPM7 Channel-Kinase: Implicated Roles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural and Synthetic Modulators of the TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Drugs acting at TRPM7 channels inhibit seizure‐like activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Structural mechanisms of TRPM7 activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development and optimization of a high-throughput bioassay for TRPM7 ion channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Waixenicin A: A Comparative Analysis of its Efficacy in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer efficacy of waixenicin A across various cancer cell lines. The data presented is compiled from preclinical studies to offer an objective overview of its performance against other TRPM7 channel inhibitors. Detailed experimental methodologies and an illustrative signaling pathway are included to support further research and development.
Executive Summary
This compound, a diterpenoid isolated from the soft coral Sarcothelia edmondsoni, has emerged as a potent and selective inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel. TRPM7 is a crucial regulator of cellular magnesium homeostasis and is frequently overexpressed in various cancers, playing a significant role in tumor growth, proliferation, and metastasis. This guide summarizes the efficacy of this compound in glioblastoma, lung cancer, and leukemia cell lines, and provides a comparative perspective with another TRPM7 inhibitor, NS8593.
Data Presentation: Comparative Efficacy of TRPM7 Inhibitors
The following tables summarize the quantitative data on the efficacy of this compound and the alternative TRPM7 inhibitor, NS8593, in different cancer cell lines.
Table 1: Inhibition of TRPM7 Channel Activity
| Compound | Target | IC50 (inhibition of TRPM7 current) | Reference |
| This compound | TRPM7 | 16 nM (Mg2+-dependent) | |
| NS8593 | TRPM7 | 1.6 µM (in the absence of intracellular Mg2+) |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (Cell Viability/Proliferation) | Reference |
| This compound | Jurkat T-cells | T-cell Leukemia | ~3.3 µM (Blocks S phase entry) | |
| This compound | Rat Basophilic Leukemia (RBL-1) | Leukemia | Low µM range | |
| This compound | U87 & U251 | Glioblastoma | Significant reduction at 125-1000 nM | |
| This compound | 95D | Lung Cancer | Dose-dependent inhibition at 5 µM and 10 µM | |
| NS8593 | NRK-52E (epithelial) | Not cancer | 8 µM | |
| NS8593 | NRK-49F (fibroblast) | Not cancer | 12 µM |
Note: Direct comparative IC50 values for this compound and NS8593 in the same cancer cell line from a single study are limited in the reviewed literature. The data for NS8593 in non-cancerous kidney cell lines is provided for a general comparison of its anti-proliferative potency.
Table 3: Effects on Cancer Cell Migration and Invasion
| Compound | Cell Line | Cancer Type | Effect on Migration | Effect on Invasion | Reference |
| This compound | U87 & U251 | Glioblastoma | Significant reduction | Significant reduction |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on glioblastoma cell lines.
-
Cell Seeding: Glioblastoma cells (U87 or U251) are seeded in 96-well plates at a density of 5 x 10^4 cells/mL.
-
Treatment: After 24 hours, cells are treated with varying concentrations of this compound (e.g., 125, 250, 500, and 1000 nM) or a vehicle control (e.g., 3% methanol) for 24 hours.
-
MTT Incubation: MTT reagent (5 mg/mL) is added to each well at a 1:10 dilution and incubated for 3 hours at 37°C in a 5% CO2 incubator.
-
Formazan (B1609692) Solubilization: The medium is discarded, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.
Wound Healing (Scratch) Assay for Cell Migration
This protocol is based on methodologies used for glioblastoma cell lines.
-
Cell Seeding: U87 or U251 cells are grown to >90% confluency in a culture plate.
-
Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then treated with this compound or a vehicle control in a serum-free or low-serum medium.
-
Image Acquisition: Images of the wound are captured at 0 hours and at subsequent time points (e.g., 24 hours).
-
Data Analysis: The width of the wound is measured at different points, and the percentage of wound closure is calculated to determine the rate of cell migration.
Transwell Invasion Assay (Boyden Chamber Assay)
This protocol is a standard method for assessing cancer cell invasion.
-
Chamber Preparation: The upper chamber of a Transwell insert (with a porous membrane) is coated with a basement membrane matrix (e.g., Matrigel) to mimic the extracellular matrix.
-
Cell Seeding: Cancer cells are seeded in the upper chamber in a serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Treatment: this compound is added to the upper chamber with the cells.
-
Incubation: The plate is incubated for a sufficient time (e.g., 24 hours) to allow for cell invasion through the matrix and membrane.
-
Cell Staining and Counting: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Western Blot Analysis
This protocol is used to determine the expression levels of specific proteins.
-
Cell Lysis: Treated and untreated cancer cells (e.g., 95D lung cancer cells) are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the proteins of interest (e.g., TRPM7, Vimentin, Survivin, STAT3, HSP90α, uPA, MMP2). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Tumorsphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem-like cells.
-
Cell Seeding: Single-cell suspensions of cancer cells (e.g., 95D) are plated in ultra-low attachment plates in a serum-free medium supplemented with growth factors (e.g., EGF and bFGF).
-
Treatment: this compound is added to the culture medium.
-
Incubation: The cells are incubated for a period of time (e.g., 7-14 days) to allow for the formation of tumorspheres.
-
Sphere Counting and Measurement: The number and size of the tumorspheres are quantified using a microscope.
Mandatory Visualization
Signaling Pathway of this compound in Cancer Cells
Caption: this compound inhibits TRPM7, leading to reduced cancer cell proliferation, migration, and invasion.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the anti-cancer effects of this compound in vitro.
Cross-Validation of Waixenicin A Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of waixenicin A, a potent and specific inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel, with genetic models of TRPM7 knockdown. The objective is to offer a clear cross-validation of this compound's on-target effects, supported by experimental data, detailed protocols, and pathway visualizations. This information is intended to aid researchers in utilizing this compound as a reliable pharmacological tool for studying TRPM7 function and as a potential therapeutic lead.
Comparative Efficacy: this compound vs. Genetic TRPM7 Knockdown
The following tables summarize the quantitative effects of this compound in comparison to genetic knockdown (siRNA/shRNA) of TRPM7 on key cellular functions in various cancer cell lines.
Table 1: Effect on Cancer Cell Viability and Proliferation
| Cancer Type | Cell Line | Pharmacological Inhibition (this compound) | Genetic Inhibition (siRNA/shRNA) | Reference |
| Glioblastoma | U87 | ~25% reduction in viability at 500 nM | ~25% reduction in viability with siRNA | |
| U251 | ~25% reduction in viability at 500 nM | Not specified in direct comparison | ||
| Lung Cancer | 95D | Dose-dependent inhibition of tumorsphere formation | Significant inhibition of tumorsphere formation | [1] |
| Breast Cancer | MDA-MB-231 | IC50: Not specified, but viability reduced | Knockout decreased sensitivity to lidocaine (B1675312) (another TRPM7 inhibitor) | [2] |
| MCF-7 | IC50: Not specified, but proliferation inhibited | Suppression of TRPM7 by siRNA inhibits growth | [3][4] | |
| Gastric Cancer | AGS | IC50: Not specified, but proliferation inhibited | Suppression of TRPM7 by siRNA inhibits growth | [3][4] |
| SGC-7901 | IC50: Not specified | Not specified in direct comparison |
Table 2: Effect on Cancer Cell Migration and Invasion
| Cancer Type | Cell Line | Pharmacological Inhibition (this compound) | Genetic Inhibition (siRNA/shRNA) | Reference |
| Glioblastoma | U87 | Invasion reduced to ~69% of control at 500 nM | Not specified in direct comparison | |
| U251 | Invasion reduced to ~72% of control at 500 nM | Not specified in direct comparison | ||
| Lung Cancer | 95D | Dose-dependent inhibition of migration and invasion | Knockdown inhibited migration and invasion | [1] |
| Gastric Cancer | SGC-7901 | Not specified | CXCR7 knockdown (downstream of TRPM7) inhibited migration and invasion | [5] |
Table 3: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 Value | Reference |
| Glioblastoma | U87, U251 | Effective at 500 nM (viability plateau) | |
| Breast Cancer | MCF-7 | Not specified, but effective | [6] |
| Gastric Cancer | AGS | Not specified, but effective | [6] |
| Leukemia | Jurkat, RBL | Not specified, but effective | [7] |
| HEK293 (overexpressing TRPM7) | HEK293 | 16 nM (Mg2+-dependent) | [8] |
Comparison with Alternative TRPM7 Inhibitors
While this compound is a potent and specific TRPM7 inhibitor, other compounds have been identified.[9] This table provides a brief comparison.
Table 4: Comparison of TRPM7 Inhibitors
| Inhibitor | Reported IC50 for TRPM7 | Known Specificity / Off-Target Effects | Reference |
| This compound | 16 nM (Mg2+-dependent) | Highly specific; no significant effect on TRPM6, TRPM2, TRPM4, or CRAC channels. | [8] |
| NS8593 | 1.6 µM (Mg2+-dependent) | Also inhibits small conductance Ca2+-activated K+ (SK) channels. | [10] |
| Carvacrol | High µM range | Non-specific; also affects TRPV3, TRPA1, and TRPC channels, as well as sodium channels and GABA(A) receptors.[11] | [11][12] |
| Xyloketal B | Not specified | Exhibits broad bioactivity, including anti-oxidative, anti-inflammatory, and L-type calcium channel blocking effects.[13][14] | [13][14] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by TRPM7 and a typical experimental workflow for cross-validation.
Caption: TRPM7 Signaling Pathways in Cancer.
Caption: Cross-Validation Experimental Workflow.
Detailed Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding:
-
Culture cancer cells to logarithmic growth phase.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
For genetic knockdown, transfect cells with TRPM7-specific siRNA/shRNA or a non-targeting control according to the manufacturer's protocol.
-
Replace the medium in the wells with the treatment-containing medium.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Tumorsphere Formation Assay
-
Cell Preparation:
-
Harvest and wash cancer cells with PBS.
-
Resuspend cells in serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).
-
-
Seeding:
-
Seed cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment 6-well plates.
-
Add this compound or vehicle control to the medium at the desired concentration. For genetic knockdown, use cells previously transfected with siRNA/shRNA.
-
-
Incubation and Analysis:
-
Incubate for 7-14 days at 37°C and 5% CO2.
-
Count the number of tumorspheres (typically >50 µm in diameter) per well using a microscope.
-
Calculate the tumorsphere formation efficiency (TFE) as (number of spheres / number of cells seeded) x 100%.
-
Western Blotting
-
Protein Extraction:
-
Treat cells with this compound or transfect with siRNA/shRNA as described above.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against TRPM7, p-Akt, Akt, MMP2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Whole-Cell Patch Clamp Electrophysiology
-
Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours before recording.
-
Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.
-
-
Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Obtain a gigaohm seal on a single cell and rupture the membrane to achieve the whole-cell configuration.
-
Record TRPM7 currents in voltage-clamp mode, typically holding the cell at 0 mV and applying voltage ramps from -100 mV to +100 mV.
-
-
Pharmacology:
-
After establishing a stable baseline current, perfuse the chamber with an extracellular solution containing this compound at the desired concentration.
-
Record the inhibition of the TRPM7 current over time.
-
This guide demonstrates that the pharmacological inhibition of TRPM7 by this compound recapitulates the key cellular effects observed with genetic knockdown of TRPM7. The high potency and specificity of this compound make it an invaluable tool for elucidating the physiological and pathological roles of the TRPM7 channel.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound Inhibits Cell Proliferation through Magnesium-dependent Block of Transient Receptor Potential Melastatin 7 (TRPM7) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of SDF-1/CXCR7 on the Migration, Invasion and Epithelial-Mesenchymal Transition of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound (EVT-10905797) [evitachem.com]
- 7. This compound inhibits cell proliferation through magnesium-dependent block of transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Drugs acting at TRPM7 channels inhibit seizure‐like activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carvacrol is a novel inhibitor of Drosophila TRPL and mammalian TRPM7 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multifaceted bioactivity of marine fungal derived secondary metabolite, xyloketal B -a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Xyloketal B: A marine compound with medicinal potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Waixenicin A and Its Analogs in TRPM7 Inhibition
A detailed examination of the potent TRPM7 inhibitor, waixenicin A, and its naturally occurring and synthetic analogs reveals key structural determinants for its biological activity. This guide provides a comparative overview of their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation, tailored for researchers and professionals in drug development.
This compound, a diterpenoid of marine origin isolated from the soft coral Sarcothelia edmondsoni, has emerged as a highly potent and selective inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[1][2] TRPM7 is a bifunctional protein with both channel and kinase domains, playing a crucial role in cellular magnesium homeostasis, cell proliferation, and survival. Its dysregulation has been implicated in various pathologies, including cancer and ischemic brain injury, making it a compelling therapeutic target. This guide delves into a comparative analysis of this compound and its analogs, presenting available experimental data to elucidate their structure-activity relationships (SAR) and mechanisms of action.
Comparative Biological Activity of this compound and Its Analogs
The inhibitory activity of this compound and its analogs against the TRPM7 ion channel has been evaluated primarily through electrophysiological techniques, such as patch-clamp assays, and cell-based functional assays. A key finding is that the potency of this compound is significantly enhanced by the presence of intracellular magnesium.[1]
| Compound | Structure | TRPM7 Inhibition Activity (Qualitative) | IC50 (µM) |
| This compound (1) | [Image of this compound structure] | Active | 7 (in Mg2+-free internal solution)[1] 0.016 (in 700 µM intracellular Mg2+)[1] |
| Waixenicin B (2) | [Image of Waixenicin B structure] | Active | Nanomolar potency (specific value not reported) |
| 7S,8S-epoxythis compound (3) | [Image of 7S,8S-epoxythis compound structure] | Active | Not reported |
| 7S,8S-epoxywaixenicin B (4) | [Image of 7S,8S-epoxywaixenicin B structure] | Active | Not reported |
| 12-deacetylthis compound (5) | [Image of 12-deacetylthis compound structure] | Inactive | - |
| Waixenicin E (6) | [Image of Waixenicin E structure] | Active | Not reported |
| Waixenicin F (7) | [Image of Waixenicin F structure] | Inactive | - |
| 20-acetoxyxeniafaraunol B (8) | [Image of 20-acetoxyxeniafaraunol B structure] | Inactive | - |
Table 1: Comparative TRPM7 inhibitory activity of this compound and its naturally occurring analogs.
Mechanism of Action: Targeting the TRPM7 Channel and Downstream Signaling
This compound exerts its inhibitory effect from the cytosolic side of the plasma membrane. Its potency is markedly increased by intracellular magnesium, suggesting a cooperative binding mechanism or an allosteric modulation of the TRPM7 channel. The interaction is thought to involve the kinase domain of TRPM7, as mutations in the Mg2+-binding site of the kinase domain reduce the inhibitory efficacy of this compound.
The inhibition of TRPM7 by this compound leads to the modulation of downstream signaling pathways, most notably the PI3K/Akt pathway, which is a critical regulator of cell survival and proliferation. By inhibiting TRPM7-mediated cation influx, this compound can suppress the activation of Akt, a key kinase in this pathway.
Below is a diagram illustrating the proposed mechanism of action of this compound.
Caption: Proposed mechanism of this compound action on the TRPM7-PI3K/Akt signaling pathway.
Experimental Protocols
A comprehensive understanding of the biological activity of this compound and its analogs relies on robust experimental methodologies. The following are detailed protocols for key experiments cited in the evaluation of these compounds.
Whole-Cell Patch-Clamp Electrophysiology for TRPM7 Current Measurement
This technique is employed to directly measure the ion currents flowing through the TRPM7 channel in the cell membrane of a single cell.
Experimental Workflow:
Caption: Workflow for whole-cell patch-clamp electrophysiology to measure TRPM7 inhibition.
Methodology:
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells stably overexpressing TRPM7 are cultured on glass coverslips.
-
Recording Setup: The coverslip is placed in a recording chamber on an inverted microscope. The chamber is perfused with an extracellular solution.
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution, which may or may not contain Mg2+ depending on the experimental condition.
-
Giga-seal Formation: The micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and chemical access to the cell's interior.
-
Current Recording: The membrane potential is held at a specific voltage, and voltage ramps are applied to elicit inward and outward TRPM7 currents.
-
Compound Application: this compound or its analog is applied to the cell either by perfusion of the extracellular solution or by inclusion in the intracellular solution within the pipette.
-
Data Analysis: The reduction in current amplitude in the presence of the compound is measured to determine the percentage of inhibition. Dose-response curves are generated by applying a range of compound concentrations to calculate the half-maximal inhibitory concentration (IC50).
Western Blot Analysis of Akt Phosphorylation
This technique is used to detect and quantify the level of phosphorylated (active) Akt in cell lysates, providing an indirect measure of the activity of the PI3K/Akt signaling pathway.
Methodology:
-
Cell Treatment: Cells (e.g., glioblastoma cell lines) are treated with this compound, an analog, or a vehicle control for a specified period.
-
Cell Lysis: The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of samples.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated Akt (p-Akt) and another primary antibody for total Akt (t-Akt) as a loading control.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
-
Detection: The HRP enzyme catalyzes a chemiluminescent reaction, and the emitted light is captured on X-ray film or by a digital imaging system.
-
Analysis: The intensity of the bands corresponding to p-Akt and t-Akt is quantified, and the ratio of p-Akt to t-Akt is calculated to determine the relative level of Akt activation.
Conclusion
This compound stands out as a potent and selective inhibitor of the TRPM7 ion channel with significant therapeutic potential. The comparative analysis of its naturally occurring analogs has provided initial insights into the structural requirements for its activity, highlighting the importance of the 12-acetoxy group and the dihydropyran moiety. The mechanism of action involves a magnesium-dependent, cytosolic blockade of the TRPM7 channel, leading to the suppression of downstream pro-survival signaling pathways such as the PI3K/Akt pathway.
Further research, including the synthesis and biological evaluation of a broader range of synthetic analogs, is warranted to fully elucidate the SAR and to develop novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein serve as a valuable resource for researchers engaged in the discovery and development of next-generation TRPM7 inhibitors.
References
Validating the Magnesium-Dependent Block of TRPM7 by Waixenicin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of waixenicin A's performance in blocking the Transient Receptor Potential Melastatin 7 (TRPM7) channel, with a specific focus on its magnesium-dependent mechanism. Experimental data is presented to objectively compare this compound with other known TRPM7 inhibitors. Detailed experimental protocols are provided to facilitate the replication and validation of these findings.
Introduction to TRPM7 and this compound
The Transient Receptor Potential Melastatin 7 (TRPM7) is a unique bifunctional protein, acting as both an ion channel and a serine/threonine kinase.[1][2][3] As a channel, it is permeable to several divalent cations, including calcium (Ca²⁺), zinc (Zn²⁺), and most notably, magnesium (Mg²⁺), playing a crucial role in cellular magnesium homeostasis.[1][2] The channel's activity is intrinsically regulated by intracellular magnesium levels; high concentrations of intracellular Mg²⁺ and Mg·ATP inhibit channel opening.[2][4][5] TRPM7 is ubiquitously expressed and implicated in a variety of physiological processes, including cell proliferation, migration, and survival.[1][6] Its dysregulation has been linked to various pathological conditions, including cancer and ischemic stroke, making it a compelling therapeutic target.[1][3]
This compound, a xenicane diterpenoid isolated from the soft coral Sarcothelia edmondsoni, has emerged as a potent and relatively specific inhibitor of the TRPM7 ion channel.[3][6][7] A key feature of its inhibitory action is its potentiation by intracellular free magnesium, making its mechanism of action particularly interesting for therapeutic applications, especially in pathologies associated with altered intracellular magnesium concentrations.[6][7][8]
Comparative Analysis of TRPM7 Inhibitors
The efficacy of this compound as a TRPM7 inhibitor is best understood in comparison to other available pharmacological tools. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound and other notable TRPM7 inhibitors under varying intracellular magnesium conditions.
| Inhibitor | IC₅₀ (Low Intracellular Mg²⁺) | IC₅₀ (High Intracellular Mg²⁺) | Selectivity Notes | Reference |
| This compound | 7 µM | 16 nM | Highly selective for TRPM7; does not inhibit the closely related TRPM6 channel.[6][7] | [9][10] |
| NS8593 | 1.6 µM | Mg²⁺-dependent inhibition | Also inhibits small-conductance Ca²⁺-activated K⁺ (SK) channels.[10][11][12] | [11] |
| FTY720 (Fingolimod) | 0.7 µM | Not specified | Also a sphingosine-1-phosphate receptor modulator.[10][11] | [11] |
| Sphingosine | 0.6 µM | Not specified | Endogenous lipid with broad biological activities.[11] | [11] |
| Carvacrol | High µM range | Not specified | Also targets other channels and receptors.[3][13] | [3][11] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for TRPM7 Current Measurement
This protocol is essential for directly measuring the ion flow through TRPM7 channels and assessing the inhibitory effect of compounds like this compound.
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
For overexpression of TRPM7, cells are transiently transfected with a plasmid encoding murine TRPM7 using a suitable transfection reagent. A co-transfection with a fluorescent protein (e.g., eGFP) can aid in identifying transfected cells.
Electrophysiological Recording:
-
Cells are transferred to a recording chamber on the stage of an inverted microscope.
-
The standard extracellular (bath) solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH. For low-magnesium experiments, MgCl₂ is omitted.
-
The intracellular (pipette) solution contains (in mM): 140 Cs-glutamate, 10 HEPES, 10 BAPTA, and varying concentrations of free MgCl₂ (e.g., 0 mM for low Mg²⁺ and 0.7 mM for high Mg²⁺), with the pH adjusted to 7.2 with CsOH. Mg-ATP can also be included to assess its regulatory effect.
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ are used to form a giga-ohm seal with the cell membrane.
-
The whole-cell configuration is established by applying gentle suction.
-
Cells are voltage-clamped at a holding potential of -60 mV. Voltage ramps from -100 mV to +100 mV are applied to elicit TRPM7 currents, characterized by their outward rectification.
-
After obtaining a stable baseline current, this compound or other inhibitors are perfused into the bath at desired concentrations.
-
The inhibition of the TRPM7 current is measured as the percentage reduction in current amplitude at a specific voltage (e.g., +80 mV).
Cell Proliferation Assay
This assay is used to determine the effect of TRPM7 inhibition on cell growth, a key function regulated by the channel.
Cell Culture:
-
Jurkat T-cells or rat basophilic leukemia (RBL) cells are cultured in appropriate media (e.g., RPMI-1640 for Jurkat cells) supplemented with 10% FBS and 1% penicillin-streptomycin.
Assay Protocol:
-
Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well.
-
Cells are treated with varying concentrations of this compound or other inhibitors. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Cell proliferation is assessed using a standard method such as the MTT assay or a CyQUANT cell proliferation assay kit.
-
The absorbance or fluorescence is measured using a plate reader.
-
The percentage of cell proliferation is calculated relative to the vehicle-treated control cells.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified TRPM7 signaling pathway.
Caption: Experimental workflow for validation.
Caption: this compound and Mg²⁺ block TRPM7.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Structural mechanism of TRPM7 channel regulation by intracellular magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a marine-derived TRPM7 inhibitor: a promising CNS drug lead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. [PDF] TRPM7 Channel Is Regulated by Magnesium Nucleotides via its Kinase Domain | Semantic Scholar [semanticscholar.org]
- 6. This compound inhibits cell proliferation through magnesium-dependent block of transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. qcbr.queens.org [qcbr.queens.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural and Synthetic Modulators of the TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Drugs acting at TRPM7 channels inhibit seizure‐like activity - PMC [pmc.ncbi.nlm.nih.gov]
For Immediate Release
A comprehensive analysis of the marine-derived compound waixenicin A reveals its highly potent and selective inhibitory effects on the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel, a key regulator of cellular magnesium homeostasis and a promising therapeutic target in oncology and neurology. This guide provides a comparative overview of this compound's activity on TRPM7 and other related ion channels, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of Ion Channel Inhibition
This compound demonstrates remarkable selectivity for the TRPM7 channel. Electrophysiological and fluorescence-based assays have established its potent inhibitory activity in the nanomolar range. In stark contrast, this compound shows minimal to no effect on other members of the TRP superfamily and related ion channels, even at micromolar concentrations.
| Ion Channel | Compound | Concentration | % Inhibition / IC50 | Cell Type | Reference |
| TRPM7 | This compound | 16 nM | IC50 | HEK293 | [1][2] |
| TRPM2 | This compound | 10 µM | No significant effect | HEK293 | [3][4][5] |
| TRPM4 | This compound | 10 µM | No significant effect | HEK293 | [3][4][5] |
| TRPM6 | This compound | 10 µM | No significant effect | Not specified | [1][3][4][5] |
| CRAC | This compound | 10 µM | No significant effect | RBL-1 | [3] |
| TRPA1 | This compound | Not Reported | Not Reported | Not Reported | |
| TRPV1 | This compound | Not Reported | Not Reported | Not Reported |
Table 1: Comparative inhibitory effects of this compound on various ion channels. Data compiled from published studies. "No significant effect" indicates that the compound did not produce a statistically significant inhibition at the tested concentration.
Mechanism of Action: A Magnesium-Dependent Intracellular Blockade
This compound exerts its inhibitory effect on TRPM7 through a unique intracellular mechanism that is dependent on the presence of magnesium ions (Mg²⁺).[3][4][5] The compound's potency is significantly enhanced in the presence of intracellular Mg²⁺, suggesting a synergistic interaction with the ion at a binding site within the channel protein.[3] This mode of action distinguishes it from many other ion channel blockers that typically act on the extracellular side of the channel pore.
References
- 1. This compound, a marine-derived TRPM7 inhibitor: a promising CNS drug lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits Cell Proliferation through Magnesium-dependent Block of Transient Receptor Potential Melastatin 7 (TRPM7) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits cell proliferation through magnesium-dependent block of transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling waixenicin A
Essential Safety and Handling Guide for Waixenicin A
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like this compound is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications |
| Respiratory | Full-face Respirator | To be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
| Hands | Chemical-impermeable Gloves | Mandatory for all handling procedures to avoid skin contact.[1] |
| Eyes | Safety Goggles or Full-face Respirator | Protects against splashes and dust. |
| Body | Protective Clothing | Wear suitable protective clothing to prevent skin contact.[1] |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
| Procedure | Guideline |
| Handling | - Work in a well-ventilated area.[1]- Avoid the formation of dust and aerosols.[1]- Avoid contact with skin and eyes.[1]- Utilize non-sparking tools to prevent ignition.[1]- Implement measures to prevent electrostatic discharge.[1] |
| Storage | - Keep the container tightly closed.[1]- Store in a dry, cool, and well-ventilated location.[1] |
Emergency and First Aid Procedures
In the event of accidental exposure, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Measures |
| Inhalation | - Move the individual to fresh air.[1]- If breathing is difficult, administer oxygen.[1]- If the individual is not breathing, provide artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | - Immediately remove contaminated clothing.[1]- Wash the affected area thoroughly with soap and plenty of water.[1]- Consult a doctor.[1] |
| Eye Contact | - Rinse the eyes with pure water for at least 15 minutes.[1]- Seek medical attention.[1] |
| Ingestion | - Rinse the mouth with water.[1]- Do not induce vomiting.[1]- Immediately call a doctor or a Poison Control Center.[1] |
Spill and Disposal Management
Proper management of spills and disposal of this compound is critical to prevent environmental contamination and further exposure.
| Aspect | Procedure |
| Accidental Release | - Avoid dust formation.[1]- Avoid breathing any mist, gas, or vapors.[1]- Wear appropriate personal protective equipment, including chemical-impermeable gloves.[1]- Ensure the area is adequately ventilated.[1]- Remove all potential sources of ignition.[1]- Evacuate personnel to a safe area.[1]- Prevent further leakage or spillage if it is safe to do so.[1]- Collect the spilled material and place it in suitable, closed containers for disposal.[1] |
| Disposal | - Dispose of the material at a licensed chemical destruction facility.[1]- Alternatively, use controlled incineration with flue gas scrubbing.[1]- Do not allow the chemical to enter sewer systems.[1]- Avoid contamination of water, food, and animal feed during storage or disposal.[1] |
Operational Workflows
To ensure procedural clarity and safety, the following diagrams illustrate the key workflows for handling and emergency response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
